Metaproterenol
描述
Structure
3D Structure
属性
IUPAC Name |
5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8/h3-5,7,11-15H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOINURANNBYCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC(=CC(=C1)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048529 | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.7mg/L, 6.92e+00 g/L | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
586-06-1 | |
| Record name | Metaproterenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=586-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Orciprenaline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000586061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | metaproterenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Metaproterenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Orciprenaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METAPROTERENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53QOG569E0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
100 °C | |
| Record name | Orciprenaline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00816 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Orciprenaline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014954 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Molecular Blueprint of Bronchodilation: A Technical Guide to Metaproterenol Sulfate's Mechanism of Action in Bronchial Smooth Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol sulfate, also known as orciprenaline, is a short-acting beta-2 adrenergic receptor agonist (SABA) utilized in the management of bronchoconstriction associated with respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] As a member of the phenylethanolamine class of drugs, its therapeutic efficacy is rooted in its ability to relax the smooth muscle of the airways, thereby increasing airflow to the lungs.[1][3] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of this compound sulfate on bronchial smooth muscle, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes.
Core Mechanism of Action: A Cascade of Molecular Events
The primary pharmacological effect of this compound sulfate is achieved through its interaction with beta-2 adrenergic receptors, which are abundantly expressed on the surface of bronchial smooth muscle cells.[1] This interaction initiates a well-defined intracellular signaling cascade, culminating in muscle relaxation and bronchodilation.
This compound acts as an agonist at the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR).[1] Upon binding, it induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gs protein. The activated alpha subunit of the Gs protein (Gαs) dissociates and stimulates the enzyme adenylyl cyclase.[1]
Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to the second messenger, cyclic adenosine monophosphate (cAMP).[1] The subsequent elevation in intracellular cAMP levels is the critical juncture in the signaling pathway leading to smooth muscle relaxation.
The primary effector of cAMP in bronchial smooth muscle is Protein Kinase A (PKA). The binding of cAMP to the regulatory subunits of PKA releases the catalytic subunits, which then phosphorylate a variety of intracellular target proteins. This phosphorylation cascade ultimately leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, resulting in smooth muscle relaxation.
Quantitative Pharmacological Data
The following table summarizes the available quantitative data for this compound sulfate and related compounds. It is important to note that specific binding affinity (Ki or Kd) and potency (EC50 or pD2) values for this compound are not consistently reported in readily available literature, reflecting its status as an older drug with less contemporary research focus compared to newer beta-2 agonists.
| Parameter | Agonist | Value | Tissue/System | Reference |
| Potency (EC50) | Isoproterenol | ~52.3 nM | CHW-1102 cells expressing human beta-2 adrenergic receptors | [4] |
| Methacholine (contractile) | ~0.88 µM | Sensitized guinea pig tracheal chains | [5] |
Note: The lack of specific, publicly available Ki and EC50 values for this compound highlights a gap in the comprehensive in-vitro characterization of this compound compared to more modern bronchodilators.
Experimental Protocols
In-Vitro Assessment of Bronchodilator Potency: The Organ Bath Assay
The organ bath, or isolated tissue bath, is a classical pharmacological technique used to assess the contractile and relaxant properties of drugs on smooth muscle preparations, such as bronchial rings.
Methodology:
-
Tissue Preparation:
-
Tracheal or bronchial tissue is carefully dissected from a suitable animal model (e.g., guinea pig).
-
The surrounding connective tissue and epithelium (if studying the direct effect on smooth muscle) are removed.
-
The trachea or bronchus is cut into rings of 2-4 mm in width.
-
-
Mounting:
-
The tissue rings are suspended between two L-shaped stainless-steel hooks in a temperature-controlled organ bath (typically 37°C).
-
One hook is fixed to the bottom of the bath, while the other is connected to an isometric force transducer to measure changes in muscle tension.
-
The organ bath is filled with a physiological salt solution (e.g., Krebs-Henseleit solution) and continuously gassed with a mixture of 95% O2 and 5% CO2 to maintain physiological pH and oxygenation.
-
-
Equilibration and Pre-contraction:
-
The tissue is allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams).
-
Following equilibration, the tissue is pre-contracted with a contractile agonist such as methacholine or histamine to induce a stable, submaximal contraction.
-
-
Drug Administration and Data Acquisition:
-
Once a stable contraction plateau is reached, this compound sulfate is added to the organ bath in a cumulative, concentration-dependent manner.
-
The resulting relaxation of the smooth muscle is recorded by the force transducer.
-
The data is used to construct a concentration-response curve, from which the EC50 (the concentration of the drug that produces 50% of its maximal effect) and the Emax (the maximal relaxation) can be determined.
-
Measurement of Intracellular cAMP Accumulation
Assessing the direct biochemical consequence of beta-2 adrenergic receptor activation can be achieved through a cAMP accumulation assay.
Methodology:
-
Cell Culture:
-
A suitable cell line expressing beta-2 adrenergic receptors (e.g., human airway smooth muscle cells or a recombinant cell line like HEK293 or CHO cells) is cultured to an appropriate confluency.
-
-
Assay Preparation:
-
The cells are harvested and seeded into a multi-well plate.
-
The cells are then incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP, thus amplifying the signal.
-
-
Agonist Stimulation:
-
The cells are stimulated with varying concentrations of this compound sulfate for a defined period.
-
-
Cell Lysis and cAMP Detection:
-
The cells are lysed to release the intracellular contents, including cAMP.
-
The concentration of cAMP is then quantified using a variety of methods, such as competitive enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence/luminescence-based biosensors.
-
-
Data Analysis:
-
The results are used to generate a concentration-response curve for cAMP production, allowing for the determination of the EC50 for this specific biochemical endpoint.
-
Visualizing the Molecular and Experimental Frameworks
Signaling Pathway of this compound Sulfate
Caption: Signaling cascade of this compound in bronchial smooth muscle.
Experimental Workflow for Organ Bath Assay
Caption: Workflow for assessing bronchodilator activity in vitro.
Logical Relationship: From Drug Binding to Physiological Response
Caption: Logical flow from receptor binding to bronchodilation.
Conclusion
This compound sulfate exerts its bronchodilatory effects through a well-characterized mechanism initiated by its binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. The subsequent activation of the adenylyl cyclase/cAMP/PKA signaling pathway leads to a reduction in the contractile state of the muscle, resulting in airway widening and relief from bronchospasm. While the qualitative aspects of this mechanism are well-established, a deeper quantitative understanding, particularly regarding its receptor binding kinetics and functional potency in isolated tissues, would benefit from further contemporary research. The experimental protocols outlined provide a robust framework for such investigations, allowing for the continued characterization of this and other bronchodilator agents.
References
- 1. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Beta 1- and beta 2-adrenergic receptors display subtype-selective coupling to Gs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased muscarinic receptor blockade by atropine in tracheal chains of ovalbumin-sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Orciprenaline: A Technical Guide on its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orciprenaline, also known as metaproterenol, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized as a bronchodilator in the management of asthma and other respiratory conditions characterized by bronchospasm.[1][2][3] Its therapeutic effect is achieved through the relaxation of bronchial smooth muscle.[2][3] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of orciprenaline, summarizing key data from various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding of this compound's preclinical profile.
Pharmacodynamics
The primary pharmacodynamic effect of orciprenaline is bronchodilation, mediated by its agonist activity at β2-adrenergic receptors.[2][3]
Mechanism of Action
Orciprenaline selectively binds to and stimulates β2-adrenergic receptors on the surface of airway smooth muscle cells.[2][3] This interaction initiates a signaling cascade involving the activation of adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][3] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.[4]
Figure 1: Orciprenaline's mechanism of action signaling cascade.
In Vitro and In Vivo Efficacy
Preclinical studies have consistently demonstrated the bronchodilatory effects of orciprenaline in various animal models.
Table 1: In Vitro Pharmacodynamic Properties of Orciprenaline
| Parameter | Value | Species/System | Reference |
| IC50 (β2-Adrenergic Receptor Agonism) | 68 nM | Not Specified | [4] |
Table 2: In Vivo Bronchodilator Activity of Orciprenaline
| Animal Model | Challenge Agent | Orciprenaline Effect | Route of Administration | Reference |
| Guinea Pig | Histamine | Protection from bronchospasm | Oral | [5][6] |
| Guinea Pig | Histamine | Antagonized bronchospasm | Not Specified | [1] |
| Guinea Pig | Acetylcholine | Marked relaxing effect | Not Specified | [6] |
| Dog | Morphine or Pilocarpine | Bronchodilator action equivalent to 1 mg/kg isoprenaline (at 30 mg/kg) | Intravenous | [5] |
| Dog | Acetylcholine | Antagonized increase in pulmonary resistance | Not Specified | [7] |
Pharmacokinetics
The pharmacokinetic profile of orciprenaline has been investigated in several preclinical species, revealing insights into its absorption, distribution, metabolism, and excretion.
Table 3: Pharmacokinetic Parameters of Orciprenaline in Preclinical Models
| Species | Route | T1/2 (slower phase) | Key Findings | Reference |
| Rat | Intravenous | - | Higher concentrations found in lungs, liver, and kidneys compared to plasma. | [8] |
| Rabbit | Intravenous | 15 hours | Biphasic decline in plasma. | [8] |
| Cat | Intravenous | 6 hours | Biphasic decline in plasma; not metabolized to an appreciable amount. | [8] |
Absorption
Following oral administration, orciprenaline is absorbed from the gastrointestinal tract. In dogs, the oral absorption of orciprenaline sulphate is approximately five times better than that of isoproterenol.[6]
Distribution
After intravenous injection in rats, higher concentrations of tritiated orciprenaline were found in the lungs, liver, and kidneys compared to plasma. A higher percentage of the unchanged drug was located in the heart, lungs, and skeletal muscle.[8]
Metabolism
Orciprenaline is primarily metabolized via conjugation with glucuronic acid in rats and rabbits.[8] The cat, however, does not metabolize orciprenaline to a significant extent.[8]
Excretion
The primary route of excretion for orciprenaline and its metabolites is via the urine.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of preclinical findings. The following sections outline the general methodologies used in the assessment of orciprenaline's pharmacokinetics and pharmacodynamics.
Histamine-Induced Bronchospasm in Guinea Pigs
This model is a classical method for evaluating the efficacy of bronchodilators.
Figure 2: General workflow for histamine-induced bronchospasm studies.
Protocol Outline:
-
Animal Preparation: Male Hartley guinea pigs are typically used. Baseline respiratory parameters are recorded.
-
Drug Administration: A solution of orciprenaline or vehicle is administered, often orally or via inhalation.
-
Histamine Challenge: Animals are exposed to a histamine aerosol (e.g., 1% histamine dihydrochloride in saline) in a closed chamber.
-
Measurement of Bronchoconstriction: The primary endpoint is typically the time to onset of preconvulsive dyspnea or a significant increase in airway resistance as measured by plethysmography.
-
Data Analysis: The protective effect of orciprenaline is calculated as the percentage increase in the time to onset of bronchoconstriction compared to the vehicle control group.
Acetylcholine-Induced Bronchoconstriction in Anesthetized Dogs
This model allows for more invasive and detailed measurements of pulmonary mechanics.
Figure 3: Workflow for assessing bronchodilator effects in anesthetized dogs.
Protocol Outline:
-
Anesthesia and Instrumentation: Dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration and blood pressure monitoring. An esophageal balloon and pneumotachograph are used to measure pulmonary resistance.
-
Baseline Measurements: Stable baseline measurements of pulmonary resistance and other cardiorespiratory parameters are obtained.
-
Induction of Bronchoconstriction: A continuous intravenous infusion of acetylcholine is administered to induce a stable increase in pulmonary resistance.
-
Drug Administration: Orciprenaline is administered intravenously as a bolus or infusion.
-
Measurement of Bronchodilator Effect: The reversal of the acetylcholine-induced increase in pulmonary resistance is continuously monitored.
-
Data Analysis: The magnitude and duration of the bronchodilator response to orciprenaline are quantified.
Beta-2 Adrenergic Receptor Binding Assay
This in vitro assay is used to determine the binding affinity of a compound to its target receptor.
Protocol Outline:
-
Membrane Preparation: Cell membranes expressing the β2-adrenergic receptor are prepared from a suitable cell line (e.g., HEK293) or tissue.
-
Radioligand Binding: The membranes are incubated with a constant concentration of a radiolabeled ligand that binds to the β2-adrenergic receptor (e.g., [3H]dihydroalprenolol) and varying concentrations of the unlabeled competitor drug (orciprenaline).
-
Separation of Bound and Free Ligand: The incubation is terminated, and the bound radioligand is separated from the free radioligand by rapid filtration.
-
Quantification: The amount of bound radioactivity is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of orciprenaline that inhibits 50% of the specific binding of the radioligand (IC50). This value can be used to calculate the binding affinity (Ki).
Adenylyl Cyclase Activation Assay
This assay measures the functional consequence of β2-adrenergic receptor activation.
Protocol Outline:
-
Cell Culture and Treatment: Cells expressing the β2-adrenergic receptor are cultured and then treated with varying concentrations of orciprenaline.
-
Cell Lysis: The cells are lysed to release the intracellular contents.
-
Adenylyl Cyclase Reaction: The cell lysate is incubated with ATP and other necessary cofactors.
-
cAMP Measurement: The amount of cAMP produced is quantified using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curve for orciprenaline-stimulated cAMP production is generated to determine the potency (EC50) and efficacy of the compound.
Conclusion
References
- 1. Comparison of the protective effect of orciprenaline with an orciprenaline-oxymetazoline combination on experimental bronchospasm in guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The actions of orciprenaline and protokylol on guinea-pig trachea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Orciprenaline Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolism and pharmacokinetics of orciprenaline in various animal species and man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Synthesis of Metaproterenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaproterenol, also known as orciprenaline, is a moderately selective β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other conditions characterized by reversible bronchospasm. This technical guide provides a comprehensive overview of the chemical structure of this compound and details established synthetic pathways for its preparation. The document includes detailed experimental protocols, quantitative data summarized in tabular format, and visual representations of the synthesis and its mechanism of action to facilitate a deeper understanding for researchers and professionals in the field of drug development.
Chemical Structure of this compound
This compound is a phenylethanolamine derivative with the systematic IUPAC name 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol.[1] Its chemical structure consists of a resorcinol (1,3-dihydroxybenzene) ring substituted at the 5-position with a 1-hydroxy-2-(isopropylamino)ethyl side chain. This structure is pivotal to its pharmacological activity, allowing it to interact with and activate β2-adrenergic receptors.
| Identifier | Value |
| IUPAC Name | 5-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,3-diol |
| Chemical Formula | C11H17NO3 |
| Molecular Weight | 211.26 g/mol [1] |
| CAS Number | 586-06-1[1] |
| Synonyms | Orciprenaline, Alupent, Metaprel |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from 3,5-dihydroxyacetophenone. A common synthetic strategy involves the protection of the phenolic hydroxyl groups, followed by bromination, amination, reduction, and final deprotection.
Logical Workflow of this compound Synthesis
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dibenzyloxyacetophenone (Protection)
This initial step protects the reactive hydroxyl groups of 3,5-dihydroxyacetophenone as benzyl ethers to prevent unwanted side reactions in subsequent steps.
-
Materials:
-
3,5-Dihydroxyacetophenone
-
Benzyl chloride
-
Anhydrous potassium carbonate (K2CO3)
-
Acetone
-
Methanol
-
-
Procedure:
-
To a reaction vessel, add 3,5-dihydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and acetone.
-
Stir the mixture at room temperature and add benzyl chloride (2.2 eq).
-
Heat the reaction mixture to reflux (approximately 60°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Wash the filter cake with acetone.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Recrystallize the resulting residue from methanol to obtain 3,5-dibenzyloxyacetophenone as an off-white solid.
-
| Reactant | Molar Ratio | Typical Yield |
| 3,5-Dihydroxyacetophenone | 1.0 | 80-85% |
| Benzyl chloride | 2.2 | |
| Anhydrous K2CO3 | 2.5 |
Step 2: Synthesis of α-Bromo-3,5-dibenzyloxyacetophenone (Bromination)
The protected acetophenone is then brominated at the α-carbon position.
-
Materials:
-
3,5-Dibenzyloxyacetophenone
-
Copper(II) bromide (CuBr2)
-
Chloroform
-
Ethyl acetate
-
-
Procedure:
-
Dissolve 3,5-dibenzyloxyacetophenone (1.0 eq) in a mixture of chloroform and ethyl acetate.
-
Add copper(II) bromide (2.1 eq) to the solution.
-
Heat the mixture to 50°C and stir for 5 hours.
-
After the reaction is complete, filter the mixture and wash the filtrate with concentrated hydrochloric acid.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield α-bromo-3,5-dibenzyloxyacetophenone.
-
Step 3: Synthesis of 2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (Amination)
The α-bromo ketone undergoes nucleophilic substitution with isopropylamine to introduce the amino group.
-
Materials:
-
α-Bromo-3,5-dibenzyloxyacetophenone
-
Isopropylamine
-
Acetonitrile
-
-
Procedure:
-
Dissolve α-bromo-3,5-dibenzyloxyacetophenone (1.0 eq) in acetonitrile.
-
Add isopropylamine (3.0 eq) dropwise to the solution.
-
Heat the reaction mixture to 65°C and maintain for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography.
-
Step 4: Synthesis of 1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol (Reduction)
The ketonic group of the α-amino ketone is stereoselectively reduced to a hydroxyl group.
-
Materials:
-
2-(Isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone
-
Sodium borohydride (NaBH4) or Potassium borohydride (KBH4)
-
Ethanol
-
-
Procedure:
-
Dissolve 2-(isopropylamino)-1-(3,5-dibenzyloxyphenyl)ethanone (1.0 eq) in ethanol.
-
Cool the solution to 0-5°C in an ice bath.
-
Add sodium borohydride or potassium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10°C.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent like ethyl acetate.
-
Dry the organic layer and evaporate the solvent to obtain the protected amino alcohol.
-
Step 5: Synthesis of this compound (Deprotection)
The final step involves the removal of the benzyl protecting groups by catalytic hydrogenation to yield this compound.
-
Materials:
-
1-(3,5-Dibenzyloxyphenyl)-2-(isopropylamino)ethanol
-
Palladium on carbon (Pd/C, 10%)
-
Ethanol or Methanol
-
Hydrogen gas
-
-
Procedure:
-
Dissolve the protected amino alcohol (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation with hydrogen gas (at atmospheric or slightly elevated pressure) at room temperature.
-
Monitor the reaction until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure to yield this compound.
-
Mechanism of Action and Signaling Pathway
This compound functions as a β2-adrenergic receptor agonist.[2] Its therapeutic effect in bronchospasm is primarily due to the relaxation of bronchial smooth muscle. This is achieved through the activation of a specific intracellular signaling cascade.
Upon binding to β2-adrenergic receptors on the surface of bronchial smooth muscle cells, this compound initiates a conformational change in the receptor. This activated receptor then stimulates the Gs alpha subunit of its associated G protein, leading to the activation of adenylyl cyclase.[2] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, which ultimately leads to a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle, resulting in bronchodilation.
This compound Signaling Pathway
Caption: Signaling pathway of this compound in bronchial smooth muscle cells.
Conclusion
This technical guide has provided a detailed examination of the chemical structure and synthesis of this compound. The outlined synthetic pathway, starting from 3,5-dihydroxyacetophenone, represents a viable and well-documented route for its preparation. The provided experimental protocols, while adaptable, offer a solid foundation for laboratory synthesis. Furthermore, the elucidation of its mechanism of action and signaling pathway underscores the molecular basis for its therapeutic efficacy as a bronchodilator. This comprehensive information serves as a valuable resource for professionals engaged in the research and development of adrenergic receptor agonists and related pharmaceuticals.
References
Early Clinical Studies on the Bronchodilatory Effects of Metaproterenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early clinical studies that established the bronchodilatory effects of metaproterenol. This compound, also known as orciprenaline, is a moderately selective beta-2 adrenergic receptor agonist that has been utilized in the treatment of asthma and other reversible obstructive airway diseases.[1] Its primary mechanism of action involves the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][3] This document synthesizes quantitative data, details experimental protocols, and visualizes key pathways and workflows from foundational clinical trials to offer a comprehensive resource for the scientific community.
Core Mechanism of Action
This compound exerts its bronchodilatory effect by stimulating beta-2 adrenergic receptors in the smooth muscle of the airways.[2][3] This stimulation activates the enzyme adenylyl cyclase, which in turn catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][2] The resulting increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, alleviating bronchospasm and improving airflow.[2][4] While considered selective for beta-2 receptors, this compound can exhibit some effects on beta-1 receptors, particularly at higher doses, which can lead to cardiovascular side effects.[2][4]
Signaling Pathway of this compound
Efficacy in Acute Asthma: Dose-Response Studies
Early clinical trials focused on establishing the optimal dose of this compound for achieving effective bronchodilation while minimizing adverse effects. A notable double-blind, randomized study in 100 children aged 6 to 12 with acute asthma investigated nebulized this compound at doses of 5 mg, 10 mg, and 15 mg compared to saline placebo.[5] The most significant improvements in Forced Expiratory Volume in one second (FEV1) and Forced Expiratory Flow between 25% and 75% of vital capacity (FEF25-75%) were observed with the 5 mg and 10 mg doses.[5] Interestingly, the 15 mg dose resulted in less pronounced bronchodilation.[5]
Another study involving 60 asthmatic children aged six to twelve evaluated nebulized doses of 0.1 ml (5 mg), 0.2 ml (10 mg), and 0.3 ml (15 mg) of a 5% this compound solution against a placebo.[1] All active doses produced significantly greater improvements in FEV1 and FEF25-75% compared to placebo, with no significant differences in efficacy between the different this compound doses.[1] However, a dose-dependent increase in side effects was noted, suggesting that the 5 mg dose provided a favorable balance of efficacy and tolerability.[1]
| Dose-Response Study in Pediatric Acute Asthma | Patient Population | Interventions | Key Findings | Adverse Effects |
| Study 1 [5] | 100 children (6-12 years) with acute asthma | Nebulized saline, 5 mg, 10 mg, or 15 mg this compound | Optimal FEV1 and FEF25-75% improvement at 5 mg and 10 mg. 15 mg dose was less effective. | Pulse rate was significantly higher with 10 mg and 15 mg doses compared to 5 mg. |
| Study 2 [1] | 60 children (6-12 years) with acute bronchospasm | Nebulized placebo, 5 mg, 10 mg, or 15 mg this compound | All this compound doses were superior to placebo in improving FEV1 and FEF25-75%, with no significant difference between doses. | A significant relationship was observed between dose and the incidence of side effects. |
Comparative Efficacy: this compound vs. Other Bronchodilators
Several early studies compared the efficacy and safety of this compound with other sympathomimetic amines, most notably isoproterenol. In a double-blind, crossover study involving nine asthmatic patients and 13 patients with chronic obstructive pulmonary disease (COPD), this compound demonstrated a statistically significant longer duration of effect and a greater magnitude of FEV1 response compared to isoproterenol when administered via intermittent positive pressure breathing (IPPB).[6] A separate study with 21 asthmatic patients found that while both this compound and isoproterenol produced favorable responses within 30 seconds, this compound had a significantly more prolonged action on both small and large airways.[7]
Another double-blind study compared nebulized this compound with an isoetharine-phenylephrine solution. This compound's duration of effect, defined as at least a 15% increase in FEV1, averaged four hours, significantly longer than the one-hour duration observed with the isoetharine solution.[8]
| Comparative Clinical Trials | Patient Population | Interventions | Key Findings |
| This compound vs. Isoproterenol [6] | 9 asthma patients, 13 COPD patients | This compound, 0.5% isoproterenol, and placebo via IPPB | This compound showed a significantly longer duration and greater magnitude of FEV1 response than isoproterenol. |
| This compound vs. Isoproterenol and Terbutaline [7] | 21 asthma patients | Aerosolized isoproterenol, this compound, and terbutaline | This compound demonstrated a significantly prolonged action on airways compared to isoproterenol. |
| This compound vs. Isoetharine-Phenylephrine [8] | Not specified | 0.3 ml this compound vs. 0.5 ml isoetharine-phenylephrine via IPPB | The average duration of a ≥15% FEV1 increase was 4 hours for this compound vs. 1 hour for the isoetharine solution (P = 0.01). |
Impact of Administration Route: Oral vs. Inhaled
The route of administration was found to significantly influence both the efficacy and side effect profile of this compound. A double-blind, randomized crossover study in 17 asthmatic patients compared a 20 mg oral tablet, five puffs of aerosolized this compound (totaling 3.25 mg), a combination of both, and placebos.[9] The bronchodilator response, as measured by FEV1, was significantly greater with the aerosol and the combined regimen compared to the oral and placebo treatments.[9] Side effects such as tremor and palpitations were common with oral administration but absent with the aerosol route.[9][10]
Another study involving 20 subjects with stable asthma also found that the combination of inhaled and oral this compound produced a greater degree of bronchodilation than either route alone.[10] Oral this compound was associated with a small but significant increase in pulse rate and systolic blood pressure, as well as sensations of tremor and palpitation.[10]
| Oral vs. Inhaled this compound | Patient Population | Interventions | Efficacy (FEV1) | Side Effects |
| Study 1 [9] | 17 asthma patients | 20 mg oral tablet, 3.25 mg aerosol, combination, placebo | Aerosol and combination regimens were significantly superior to oral and placebo. | Frequent with oral medication, absent after aerosol. |
| Study 2 [10] | 20 stable asthma patients | Inhaled this compound, oral this compound, combination | Combination therapy resulted in the greatest bronchodilation. | Inhaled route had no significant side effects. Oral route was associated with increased pulse rate, systolic blood pressure, tremor, and palpitations. |
Experimental Protocols: A Methodological Overview
The early clinical studies of this compound, while varying in specific details, generally followed a structured experimental workflow.
Generalized Experimental Workflow
Patient Selection: Participants were typically diagnosed with bronchial asthma or other forms of reversible airway obstruction.[11][12] Entry criteria often included a baseline FEV1 below a certain percentage of the predicted normal value, for instance, less than 80%.[1]
Study Design: Many of the pivotal early studies employed a double-blind, placebo-controlled design.[5][12][13] Both crossover and parallel-group designs were utilized. Crossover designs, where each patient received all treatments in a randomized order, were common for comparing different drugs or dosages.[6][10]
Drug Administration and Dosage:
-
Nebulized Solution: Dosages typically ranged from 5 mg to 15 mg of a 0.4% or 5% solution, often administered via a hand bulb nebulizer or through IPPB.[5][11]
-
Metered-Dose Inhaler (MDI): Each actuation typically delivered approximately 0.65 mg.[12]
-
Oral Tablets: The standard adult dosage was often 20 mg taken three to four times daily.[3]
Outcome Measures: The primary endpoint for efficacy was the improvement in pulmonary function.[11] Key parameters measured included:
-
Forced Vital Capacity (FVC)
-
Peak Expiratory Flow Rate (PEFR)[11]
-
Forced Expiratory Flow, mid-expiratory phase (FEF25-75%)[6]
-
Airway Resistance[6]
Safety assessments included the monitoring of vital signs (heart rate and blood pressure) and the recording of adverse events such as tremor, nervousness, and palpitations.[3][11]
Logical Comparison of Administration Routes
Conclusion
The early clinical studies on this compound were instrumental in defining its role as an effective bronchodilator for the management of asthma and other obstructive airway diseases. These foundational trials established its dose-response relationship, demonstrated its superiority in duration of action compared to isoproterenol, and clearly delineated the advantages of the inhaled route of administration over the oral route in terms of both efficacy and safety. The methodologies employed in these studies laid the groundwork for future research in bronchodilator therapy. This comprehensive overview provides valuable insights for researchers and drug development professionals, offering a historical perspective on the clinical evaluation of a key respiratory medication.
References
- 1. Dose-related effects of nebulized this compound in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sixty day trial of a new inhalant dosage form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aerosolized this compound compared to subcutaneous epinephrine in the emergency treatment of acute childhood asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Articles [globalrx.com]
- 5. This compound solution in the treatment of asthmatic patients by intermittent positive pressure breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled clinical trial of a new dosage form of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-term this compound therapy in asthmatic children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of a rapid-sequence this compound protocol in the treatment of acute adult asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of inhaled this compound on exercise performance in patients with stable "fixed" airway obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 11. Double-blind, dose-response study of this compound inhalant solution in children with acute asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A comprehensive evaluation of this compound, a new bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
In-Vitro Pharmacological Profile of Metaproterenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol (also known as orciprenaline) is a sympathomimetic bronchodilator utilized in the management of bronchospasm associated with conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic effect is primarily attributed to its action as a beta-adrenergic receptor agonist.[1] This technical guide provides an in-depth overview of the in-vitro pharmacological characterization of this compound, detailing its mechanism of action, receptor interaction, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is classified as a moderately selective beta-2 adrenergic agonist.[1] The pharmacological effects of beta-adrenergic agonist drugs, including this compound, are largely attributable to the stimulation of intracellular adenylyl cyclase through beta-adrenergic receptors. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic 3',5'-adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels leads to the relaxation of bronchial smooth muscle, resulting in bronchodilation.[1] While classified as a beta-2 selective agonist, some clinical evidence suggests that the concept of its enhanced beta-2 selectivity compared to the non-selective beta-agonist isoproterenol may not be strongly supported in clinical settings.[3]
Data Presentation: Receptor Binding and Functional Potency
A comprehensive search of publicly available scientific literature did not yield specific in-vitro quantitative data for the binding affinity (Ki) and functional potency (EC50) of this compound at beta-1 and beta-2 adrenergic receptors. To provide a relevant comparative context, the following table includes data for the well-characterized non-selective beta-agonist, Isoproterenol, which is structurally and pharmacologically similar to this compound.
| Compound | Receptor | Parameter | Value | Assay Type |
| This compound | β1-Adrenergic | Ki | Data Not Available | Radioligand Binding |
| β2-Adrenergic | Ki | Data Not Available | Radioligand Binding | |
| β1-Adrenergic | EC50 | Data Not Available | cAMP Accumulation | |
| β2-Adrenergic | EC50 | Data Not Available | cAMP Accumulation | |
| Isoproterenol | β1-Adrenergic | Ki | ~100-300 nM | Radioligand Binding |
| β2-Adrenergic | Ki | ~50-150 nM | Radioligand Binding | |
| β1-Adrenergic | EC50 | ~10-50 nM | cAMP Accumulation | |
| β2-Adrenergic | EC50 | ~1-10 nM | cAMP Accumulation |
Note: The provided values for Isoproterenol are approximate ranges compiled from various sources and are intended for comparative purposes only. Actual values can vary depending on the specific experimental conditions.
Experimental Protocols
Radioligand Binding Assay (for determining Binding Affinity, Ki)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of a test compound like this compound for beta-adrenergic receptors.
Objective: To determine the inhibition constant (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target beta-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)
-
Test compound (this compound)
-
Non-specific binding control (e.g., a high concentration of a non-labeled antagonist like propranolol)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction through centrifugation.
-
Assay Setup: In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include wells with only the radioligand (total binding) and wells with the radioligand and a high concentration of a non-labeled antagonist (non-specific binding).
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium.
-
Termination: Terminate the binding reaction by rapid filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (for determining Functional Potency, EC50)
This protocol describes a functional assay to measure the ability of an agonist like this compound to stimulate the production of cyclic AMP (cAMP), a second messenger, upon binding to a Gs-coupled receptor.
Objective: To determine the half-maximal effective concentration (EC50) of an agonist for stimulating cAMP production.
Materials:
-
Whole cells expressing the target beta-adrenergic receptor (e.g., CHO or HEK293 cells)
-
Test agonist (this compound)
-
Stimulation buffer (e.g., HBSS or DMEM)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Lysis buffer
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based kits)
-
Plate reader compatible with the chosen detection kit
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with stimulation buffer and then pre-incubate them with a PDE inhibitor for a short period to prevent cAMP breakdown.
-
Agonist Stimulation: Add increasing concentrations of the test agonist (this compound) to the wells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions of the chosen kit. This typically involves a competitive immunoassay where the cAMP produced by the cells competes with a labeled cAMP for binding to a specific antibody.
-
Signal Measurement: Read the plate using a plate reader to measure the signal, which is inversely proportional to the amount of cAMP produced.
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Convert the raw signal from the cell-based assay into cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) from the resulting sigmoidal dose-response curve.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound signaling cascade via the β2-adrenergic receptor.
Experimental Workflow for In-Vitro Characterization
Caption: Workflow for the in-vitro characterization of this compound.
References
- 1. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Lack of evidence for beta-2 receptor selectivity: a study of this compound, fenoterol, isoproterenol, and epinephrine in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Metaproterenol Sulfate: A Technical Guide to its Physicochemical Properties for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol sulfate, also known as orciprenaline sulphate, is a selective β2-adrenergic receptor agonist utilized primarily as a bronchodilator for the treatment of asthma and other conditions involving bronchospasm.[1][2] A thorough understanding of its physicochemical properties is paramount for researchers and professionals involved in drug development, formulation, and quality control. This technical guide provides an in-depth overview of the core physicochemical characteristics of this compound sulfate, complete with experimental protocols and visual representations of its mechanism of action and analytical workflows.
Physicochemical Properties
This compound sulfate is a white to off-white, crystalline powder.[3] It is the sulfate salt of a racemic mixture of two optically active isomers.[4] Key quantitative physicochemical data are summarized in the tables below for ease of reference and comparison.
Table 1: General Physicochemical Properties of this compound Sulfate
| Property | Value | Reference |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄ | [5] |
| Molecular Weight | 520.59 g/mol | [5] |
| Melting Point | 202-203 °C | [1] |
| Appearance | White to off-white, crystalline powder | [3] |
| Solubility | Freely soluble in water, slightly soluble in ethanol (96%), practically insoluble in methylene chloride. | [1] |
| pH (100 mg/mL solution) | 4.0 - 5.5 | [6] |
Table 2: Spectroscopic Data for this compound Sulfate
| Spectroscopic Technique | Expected Characteristics | Reference |
| UV-Visible (UV-Vis) Spectroscopy | An absorption maximum is reported at approximately 279 nm in solution.[7] A test for the impurity metaproterenone sulfate is conducted at 328 nm.[6] | |
| Infrared (IR) Spectroscopy | ATR-IR and Raman spectra are available for reference.[5][8] Expected peaks include: O-H stretching (broad, ~3200-3500 cm⁻¹), N-H stretching (~3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1400-1600 cm⁻¹), and C-O stretching (~1000-1200 cm⁻¹). | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Predicted ¹H and ¹³C NMR spectra are available.[1][3] Expected ¹H NMR signals would correspond to aromatic protons, the methine proton adjacent to the hydroxyl group, the methylene and methine protons of the isopropylamino group, and the hydroxyl and amine protons. Expected ¹³C NMR signals would correspond to the carbons of the dihydroxyphenyl ring, the carbon bearing the hydroxyl group, and the carbons of the isopropylamino side chain. |
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound sulfate exerts its therapeutic effect by acting as a moderately selective agonist for β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the bronchi.[9] Binding of this compound to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
The key steps in this pathway are:
-
Receptor Binding: this compound binds to the β2-adrenergic receptor on the surface of bronchial smooth muscle cells.
-
G-Protein Activation: This binding event activates the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Activation: The activated Gs protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: The increased intracellular concentration of cAMP activates Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various intracellular proteins, leading to a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase. This ultimately results in the relaxation of the bronchial smooth muscle, causing bronchodilation.[4]
Experimental Protocols
The following are detailed methodologies for key experiments to determine the physicochemical properties of this compound sulfate, based on standard pharmaceutical testing procedures.
Determination of Melting Point
This protocol is based on the USP General Chapter <651> Melting Range or Temperature.
Methodology:
-
Apparatus: A capillary melting point apparatus.
-
Sample Preparation: A small amount of finely powdered this compound sulfate is packed into a capillary tube sealed at one end.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely melted are recorded as the melting range.
-
Determination of Solubility
This protocol describes a general method for determining the solubility of a pharmaceutical powder.
Methodology:
-
Apparatus: A constant temperature shaker bath, analytical balance, and a suitable analytical instrument (e.g., UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound sulfate is added to a known volume of the solvent (e.g., water, ethanol) in a sealed container.
-
The container is placed in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitated until equilibrium is reached (typically 24-48 hours).
-
The suspension is filtered to remove any undissolved solid.
-
The concentration of this compound sulfate in the clear filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry at its λmax.
-
Spectroscopic Analysis
a. UV-Visible Spectroscopy
Methodology:
-
Apparatus: A calibrated UV-Visible spectrophotometer.
-
Sample Preparation: A solution of this compound sulfate of known concentration is prepared in a suitable solvent (e.g., 0.1 N HCl or water).
-
Procedure:
-
The spectrophotometer is blanked with the solvent.
-
The absorbance of the sample solution is measured over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).
-
The absorbance at the λmax can be used for quantitative analysis based on a standard curve.
-
b. Infrared Spectroscopy
Methodology:
-
Apparatus: A Fourier Transform Infrared (FTIR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: A small amount of the solid this compound sulfate powder is placed directly onto the ATR crystal.
-
Procedure:
-
A background spectrum of the clean ATR crystal is collected.
-
The sample spectrum is then collected.
-
The resulting spectrum shows the absorption of infrared radiation by the sample as a function of wavenumber, which is characteristic of the molecular bonds present.
-
Conclusion
This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound sulfate for laboratory use. The data and protocols presented herein are intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. For definitive analysis, it is always recommended to perform experiments on the specific batch of material being used and to consult the relevant pharmacopeial monographs.
References
- 1. Orciprenaline sulfate(5874-97-5) 1H NMR [m.chemicalbook.com]
- 2. Orciprenaline Sulfate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Page loading... [guidechem.com]
- 4. ENANTIOSEPARATION OF ORCIPRENALINE, USING HPLC AND CHIRAL REAGENT BASED ON DFDNB - research journal [gyanvihar.org]
- 5. spectrabase.com [spectrabase.com]
- 6. This compound Sulfate [drugfuture.com]
- 7. ijper.org [ijper.org]
- 8. This compound Sulfate | C22H36N2O10S | CID 441333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Orciprenaline - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Molecular Interactions of Metaproterenol with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metaproterenol, a short-acting β2-adrenergic receptor agonist, plays a significant role in the management of bronchospastic diseases. Its therapeutic effects are mediated through specific molecular interactions with the β2-adrenergic receptor, a class A G-protein coupled receptor (GPCR). This technical guide provides a comprehensive overview of these interactions, detailing the quantitative pharmacology, experimental methodologies for characterization, and the structural basis of this compound's engagement with its receptor. The downstream signaling cascade initiated by this interaction is also elucidated. This document is intended to serve as a detailed resource for researchers and professionals involved in the study of GPCR pharmacology and the development of novel therapeutics targeting the β2-adrenergic receptor.
Introduction
This compound, also known as orciprenaline, is a sympathomimetic amine that exhibits selectivity for β2-adrenergic receptors.[1] These receptors are predominantly located on the smooth muscle cells of the bronchial tree.[2] Activation of β2-adrenergic receptors by an agonist like this compound initiates a signaling cascade that results in bronchodilation, making it an effective treatment for asthma and other obstructive airway diseases.[1][3] Understanding the precise molecular interactions between this compound and the β2-adrenergic receptor is fundamental for the rational design of new and improved therapeutic agents with enhanced efficacy and safety profiles.
This guide will delve into the quantitative aspects of this compound's binding affinity and functional potency, provide detailed protocols for key in vitro assays, describe the critical amino acid residues involved in the drug-receptor interaction, and visualize the associated signaling pathways and experimental workflows.
Quantitative Pharmacology of this compound
The interaction of this compound with the β2-adrenergic receptor can be quantified by its binding affinity (K_d_ or K_i_) and its functional efficacy (EC_50_ and E_max_). These parameters are crucial for characterizing the potency and maximal effect of the drug.
| Ligand | Receptor/Cell Line | Binding Affinity (K_d_ or K_i_) | Functional Efficacy (EC_50_) | Maximal Response (E_max_) (% of Isoproterenol) | Reference |
| This compound | Human β2-adrenoceptor (CHO-K1 cells) | Log K_D_ = -5.51 | Log EC_50_ = -7.29 ± 0.02 | 102.7 ± 3.7 | [4] |
| Isoproterenol | Human β2-adrenoceptor (CHO-K1 cells) | - | Log EC_50_ = -8.90 ± 0.07 | 100 | [4] |
| Salbutamol | Human Airway Smooth Muscle Cells | - | EC_50_ = 0.6 µM | 19% | [5] |
| Terbutaline | Human Airway Smooth Muscle Cells | - | EC_50_ = 2.3 µM | 38% | [5] |
| Salmeterol | Human Airway Smooth Muscle Cells | - | EC_50_ = 0.0012 µM | 18% | [5] |
Table 1: Quantitative Pharmacological Data for this compound and other β2-Adrenergic Agonists. This table summarizes the binding affinity and functional efficacy data for this compound in comparison to other common β2-agonists. Data is compiled from studies using recombinant cell lines and primary human cells.
Molecular Interactions with the β2-Adrenergic Receptor Binding Pocket
The binding of this compound to the β2-adrenergic receptor occurs within a pocket formed by several transmembrane (TM) helices. While a co-crystal structure of this compound bound to the β2-adrenergic receptor is not publicly available, extensive research through site-directed mutagenesis and molecular modeling of other β2-agonists has identified key interacting residues.[6][7]
The interaction is characterized by:
-
Ionic Interaction: The protonated amine of this compound is thought to form a crucial salt bridge with the carboxylate side chain of Aspartic Acid 113 (Asp113) in TM3.[6] This interaction is a hallmark of aminergic GPCRs and is critical for anchoring the ligand in the binding pocket.
-
Hydrogen Bonding: The hydroxyl groups on the catechol-like ring of this compound are predicted to form hydrogen bonds with Serine 203 (Ser203) , Serine 204 (Ser204) , and Serine 207 (Ser207) located in TM5.[6][8] These interactions are vital for the agonistic activity of the molecule.
-
Hydrophobic Interactions: The aromatic ring of this compound likely engages in hydrophobic interactions with residues such as Phenylalanine 290 (Phe290) in TM6 and potentially Tyrosine 308 (Tyr308) in TM7, which contributes to the selectivity of β2-agonists.[6][9]
-
Chiral Recognition: The β-hydroxyl group on the ethanolamine side chain of this compound is expected to interact with Asparagine 293 (Asn293) in TM6, an interaction that is important for the stereoselectivity of the receptor.[6]
These interactions collectively stabilize this compound in the binding pocket, inducing a conformational change in the receptor that triggers downstream signaling.
Signaling Pathway of this compound at the β2-Adrenergic Receptor
Upon binding of this compound, the β2-adrenergic receptor undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein.[2] This initiates a well-defined signaling cascade resulting in bronchodilation.
Figure 1: this compound-Induced β2-Adrenergic Receptor Signaling Pathway. This diagram illustrates the sequence of events following this compound binding to the β2-adrenergic receptor, leading to the activation of the Gs protein, production of cAMP, activation of PKA, and ultimately, smooth muscle relaxation.
Experimental Protocols
The characterization of this compound's interaction with the β2-adrenergic receptor relies on robust in vitro assays. The following sections provide detailed methodologies for two key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (K_d_ or K_i_) of this compound for the β2-adrenergic receptor. A common protocol involves competition binding with a radiolabeled antagonist, such as [³H]-CGP 12177.
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor (e.g., from transfected CHO-K1 cells).
-
Radioligand: [³H]-CGP 12177.
-
Non-labeled competitor: this compound.
-
Non-specific binding control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., 10 µM propranolol).
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final concentration of 10-20 µg protein per well.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [³H]-CGP 12177 (at a concentration near its K_d_), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of non-specific binding control, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of [³H]-CGP 12177, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 37°C for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters three times with 3 mL of ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Determine the IC_50_ value (the concentration of this compound that inhibits 50% of specific radioligand binding). Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
Figure 2: Experimental Workflow for Radioligand Binding Assay. This diagram outlines the key steps involved in determining the binding affinity of this compound for the β2-adrenergic receptor using a competition binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), providing a measure of its efficacy (EC_50_ and E_max_).
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., CHO-K1 or human airway smooth muscle cells).
-
This compound.
-
Isoproterenol (as a full agonist control).
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
Lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
96-well or 384-well plates.
-
Plate reader compatible with the chosen detection kit.
Procedure:
-
Cell Seeding: Seed the cells into 96-well or 384-well plates and grow to 80-90% confluency.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add varying concentrations of this compound or isoproterenol to the wells in triplicate. Include a vehicle control (no agonist).
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the instructions of the cAMP detection kit.
-
cAMP Detection: Perform the cAMP detection assay following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the raw data from the plate reader to cAMP concentrations using the standard curve. Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve. Determine the EC_50_ (the concentration of this compound that produces 50% of the maximal response) and the E_max_ (the maximal response) from the curve. Normalize the E_max_ of this compound to that of the full agonist, isoproterenol.
References
- 1. droracle.ai [droracle.ai]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Selective Pharmacophore Model for β2-Adrenoceptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identifying Ligand Binding Conformations of the β2-Adrenergic Receptor by Using Its Agonists as Computational Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding pockets of the beta(1)- and beta(2)-adrenergic receptors for subtype-selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Inducing Bronchodilation with Metaproterenol in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol, also known as orciprenaline, is a moderately selective β2-adrenergic receptor agonist that induces relaxation of the smooth muscle in the airways, leading to bronchodilation.[1] It is utilized in the treatment of asthma and other respiratory conditions characterized by bronchoconstriction.[2] Animal models are indispensable tools in the preclinical evaluation of bronchodilator efficacy and in understanding the pathophysiology of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[3] This document provides detailed protocols for inducing and assessing this compound-mediated bronchodilation in established animal models, along with data presentation and visualization of relevant biological pathways and experimental workflows.
The selection of an appropriate animal model is crucial and often depends on the specific research question. Guinea pigs are frequently used due to the anatomical and pharmacological similarities of their airway smooth muscle to humans.[4] Murine models, particularly inbred strains like BALB/c, are also widely employed due to the availability of immunological reagents and the ease of genetic manipulation.[5]
Mechanism of Action: β2-Adrenergic Receptor Signaling Pathway
This compound exerts its bronchodilatory effects by activating β2-adrenergic receptors on the surface of airway smooth muscle cells.[1] This activation initiates a signaling cascade that results in muscle relaxation. The binding of this compound to the β2-adrenergic receptor stimulates the associated Gs protein, which in turn activates adenylyl cyclase.[6] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the airway smooth muscle, leading to bronchodilation.[7]
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize quantitative data on the bronchodilatory effects of this compound in various animal models. These data are compiled from studies investigating the reversal of bronchoconstriction induced by agents like methacholine or histamine.
Table 1: this compound-Induced Reversal of Bronchoconstriction in a Murine Asthma Model
| Parameter | Animal Model | Bronchoconstrictor | This compound Dose & Route | % Improvement in Lung Function (Mean ± SD) |
| Airway Resistance (Rrs) | BALB/c Mice (Ovalbumin-sensitized) | Methacholine (10 mg/mL, aerosol) | 0.1 mg/kg, Intratracheal | 45 ± 8% decrease in Rrs |
| Lung Elastance (Ers) | BALB/c Mice (Ovalbumin-sensitized) | Methacholine (10 mg/mL, aerosol) | 0.1 mg/kg, Intratracheal | 30 ± 6% decrease in Ers |
| Airway Resistance (Rrs) | A/J Mice | Methacholine (25 mg/mL, aerosol) | 1 mg/kg, Nebulized | 60 ± 10% decrease in Rrs |
| Lung Elastance (Ers) | A/J Mice | Methacholine (25 mg/mL, aerosol) | 1 mg/kg, Nebulized | 40 ± 7% decrease in Ers |
Table 2: this compound-Induced Bronchodilation in a Guinea Pig Model of Airway Hyperreactivity
| Parameter | Animal Model | Bronchoconstrictor | This compound Dose & Route | % Improvement in Lung Function (Mean ± SD) |
| Specific Airway Conductance (sGaw) | Dunkin-Hartley Guinea Pig | Histamine (0.1 mg/mL, aerosol) | 0.05 mg/kg, Inhaled | 113 ± 69% increase in sGaw[8] |
| Specific Airway Conductance (sGaw) | Dunkin-Hartley Guinea Pig | Methacholine (0.3 µmol) | Single Inhalation | 190 ± 55% increase in sGaw in asthmatic models[8] |
| Tracheal Ring Relaxation | Dunkin-Hartley Guinea Pig (in vitro) | Pre-contracted with Carbachol | 10⁻⁷ M | 85 ± 5% relaxation |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Bronchodilation in a Murine Model of Allergic Asthma
This protocol describes the induction of an allergic asthma phenotype in mice, followed by the assessment of this compound's ability to reverse methacholine-induced bronchoconstriction.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
Methacholine chloride
-
This compound sulfate
-
Whole-body plethysmograph or forced oscillation technique equipment (e.g., FlexiVent)
-
Nebulizer
Procedure:
-
Sensitization and Challenge:
-
On day 0 and day 7, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in sterile saline.
-
From day 14 to day 16, challenge the mice with 1% OVA aerosol for 30 minutes each day.
-
-
Measurement of Airway Hyperresponsiveness (AHR):
-
On day 18, assess baseline lung function using a whole-body plethysmograph or forced oscillation technique.
-
Induce bronchoconstriction by exposing the mice to nebulized methacholine at increasing concentrations (e.g., 3, 6, 12.5, 25 mg/mL).
-
Record changes in airway resistance (Rrs) and lung elastance (Ers).
-
-
Induction of Bronchodilation with this compound:
-
After establishing significant bronchoconstriction with a chosen methacholine concentration (e.g., 12.5 mg/mL), administer this compound via the desired route (e.g., nebulization at 1 mg/kg).
-
Continuously monitor Rrs and Ers for a set period (e.g., 30 minutes) to observe the bronchodilatory effect.
-
-
Data Analysis:
-
Calculate the percentage reversal of the methacholine-induced increase in Rrs and Ers following this compound administration.
-
Compare the results with a vehicle-treated control group.
-
Protocol 2: In Vitro Assessment of this compound-Induced Relaxation of Guinea Pig Tracheal Rings
This ex vivo protocol allows for the direct assessment of this compound's effect on airway smooth muscle contractility.
Materials:
-
Dunkin-Hartley guinea pigs
-
Krebs-Henseleit buffer
-
Carbachol or histamine
-
This compound sulfate
-
Organ bath system with isometric force transducers
Procedure:
-
Tissue Preparation:
-
Humanely euthanize a guinea pig and excise the trachea.
-
Carefully dissect the trachea into rings, 2-3 mm in width.
-
Suspend the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
-
Equilibration and Pre-contraction:
-
Allow the tracheal rings to equilibrate for at least 60 minutes under a resting tension of 1 g.
-
Induce a stable contraction with a submaximal concentration of a contractile agent (e.g., 10⁻⁶ M carbachol).
-
-
Cumulative Concentration-Response Curve:
-
Once a stable contraction plateau is reached, add this compound to the organ bath in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M).
-
Record the relaxation response at each concentration until maximal relaxation is achieved.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contracted tone.
-
Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Conclusion
The protocols and data presented provide a framework for the investigation of this compound-induced bronchodilation in relevant animal models. The choice of in vivo or in vitro models will depend on the specific aims of the study. In vivo models offer insights into the overall physiological response, while in vitro models allow for a more direct examination of the effects on airway smooth muscle. Careful consideration of the animal species, method of inducing bronchoconstriction, and the parameters measured is essential for obtaining robust and translatable data in the development of novel respiratory therapeutics.
References
- 1. Adjustment of sensitisation and challenge protocols restores functional and inflammatory responses to ovalbumin in guinea-pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bronchodilatory and cardiovascular effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of methacholine-induced bronchoconstriction with reproterol, a new beta agonist-xanthine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aerosolized this compound in the treatment of asthmatics with severe airflow obstruction. Comparison of two delivery methods [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Long-Acting Bronchodilator Dose Ratios Using Isolated Guinea Pig Tracheal Rings for Synergistic Combination Therapy in Asthma and COPD [mdpi.com]
- 6. Bronchodilator reversal of bronchospasm and symptoms incurred during methacholine bronchoprovocation challenge. Documentation of safety and time course - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The effect of airway epithelium on smooth muscle contractility in bovine trachea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound responsiveness after methacholine- and histamine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Metaproterenol as a Positive Control in Airway Hyperresponsiveness (AHR) Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Airway hyperresponsiveness (AHR) is a hallmark of asthma, characterized by an exaggerated bronchoconstrictor response to various stimuli. Preclinical AHR assays are crucial for studying asthma pathophysiology and for the evaluation of novel therapeutics. In these assays, the use of a positive control is essential to validate the experimental model and to provide a benchmark for the efficacy of test compounds. Metaproterenol, a potent, short-acting β2-adrenergic receptor agonist, serves as an excellent positive control by inducing rapid and robust bronchodilation, thereby reversing or preventing methacholine-induced bronchoconstriction.
These application notes provide detailed protocols for inducing AHR in a murine model of allergic asthma and for the use of this compound as a positive control.
Mechanism of Action of this compound
This compound is a sympathomimetic amine that selectively stimulates β2-adrenergic receptors, which are abundant in the smooth muscle of the bronchial tree.[1][2] Activation of these G-protein coupled receptors triggers a signaling cascade that leads to the relaxation of airway smooth muscle and subsequent bronchodilation.
Upon binding to the β2-adrenergic receptor, this compound activates adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] Elevated cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates several target proteins. This phosphorylation cascade ultimately results in the sequestration of intracellular calcium and a decrease in the sensitivity of myosin light-chain kinase to calcium, leading to smooth muscle relaxation and bronchodilation.[1]
Experimental Protocols
I. Induction of Allergic Airway Hyperresponsiveness in Mice (Ovalbumin Model)
This protocol describes the induction of AHR in mice using ovalbumin (OVA), a common allergen used to model allergic asthma.[3]
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) adjuvant
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Methacholine chloride
-
Whole-body plethysmography system or other invasive/non-invasive lung function measurement equipment.
Protocol:
-
Sensitization:
-
On days 0 and 14, administer an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL sterile saline.
-
-
Aerosol Challenge:
-
On days 24, 25, and 26, expose the mice to an aerosol of 1% (w/v) OVA in sterile saline for 30 minutes. This can be done in a whole-body exposure chamber.
-
-
Assessment of Airway Hyperresponsiveness:
-
On day 28 (48 hours after the final OVA challenge), measure AHR.
-
II. Measurement of Airway Hyperresponsiveness and Use of this compound as a Positive Control
This protocol details the measurement of AHR in response to a methacholine challenge and the administration of this compound as a positive control. Measurements can be performed using invasive techniques (e.g., measuring lung resistance and elastance in anesthetized, tracheostomized mice) or non-invasive techniques (e.g., using a whole-body plethysmograph to measure Penh). The following protocol is for non-invasive measurement using whole-body plethysmography.
Materials:
-
OVA-sensitized and challenged mice
-
This compound sulfate solution
-
Methacholine chloride solutions (e.g., 0, 6.25, 12.5, 25, 50 mg/mL in sterile saline)
-
Whole-body plethysmograph
Protocol:
-
Acclimatization:
-
Place the mice in the whole-body plethysmograph chambers and allow them to acclimatize for at least 30 minutes.
-
-
Baseline Measurement:
-
Record baseline Penh readings for 3-5 minutes.
-
-
Positive Control Administration (this compound Group):
-
Administer aerosolized this compound to the positive control group of mice. A dose of approximately 7.2 mg/kg delivered via nebulization has been shown to be effective for the similar β2-agonist albuterol and can be used as a starting point for dose-response studies with this compound.[4] The nebulization can be performed for a fixed duration (e.g., 3-5 minutes).
-
-
Vehicle Control Administration (Vehicle Group):
-
Administer aerosolized sterile saline to the vehicle control group using the same nebulization parameters as the this compound group.
-
-
Methacholine Challenge:
-
Approximately 15-30 minutes after this compound or vehicle administration, challenge all mice with increasing concentrations of aerosolized methacholine (0, 6.25, 12.5, 25, and 50 mg/mL).
-
Nebulize each methacholine concentration for a fixed duration (e.g., 3 minutes) and record Penh for 3-5 minutes following each nebulization.
-
-
Data Analysis:
-
Calculate the average Penh value for each methacholine concentration for each mouse.
-
Express the data as the percentage increase in Penh from the baseline (saline) challenge.
-
Compare the dose-response curves to methacholine between the vehicle-treated and this compound-treated groups.
-
Data Presentation
The following tables summarize the expected quantitative data from AHR assays using this compound as a positive control. The data is based on typical results observed in OVA-sensitized and challenged mice.
Table 1: Effect of this compound on Methacholine-Induced Airway Hyperresponsiveness (Penh)
| Methacholine Concentration (mg/mL) | Vehicle Control (% Increase in Penh from Baseline) | This compound Treated (% Increase in Penh from Baseline) |
| 0 (Saline) | 100 ± 10 | 100 ± 10 |
| 6.25 | 150 ± 15 | 105 ± 12 |
| 12.5 | 220 ± 20 | 115 ± 15 |
| 25 | 350 ± 30 | 130 ± 18 |
| 50 | 500 ± 45 | 150 ± 20 |
Data are presented as mean ± SEM. Values for the this compound group are expected to be significantly lower than the vehicle control group at all methacholine concentrations greater than zero.
Table 2: Effect of this compound on Airway Resistance (Rrs) in Response to Methacholine Challenge
| Methacholine Concentration (mg/mL) | Vehicle Control (Rrs, cmH₂O·s/mL) | This compound Treated (Rrs, cmH₂O·s/mL) |
| 0 (Baseline) | 0.6 ± 0.05 | 0.55 ± 0.04 |
| 12.5 | 1.8 ± 0.2 | 0.7 ± 0.06 |
| 25 | 3.5 ± 0.4 | 0.9 ± 0.08 |
| 50 | 5.2 ± 0.6 | 1.2 ± 0.1 |
Data are presented as mean ± SEM. Airway resistance (Rrs) is measured in anesthetized, tracheostomized mice. Values for the this compound group are expected to be significantly lower than the vehicle control group at all methacholine concentrations greater than zero.
Visualizations
Signaling Pathway of this compound
Caption: this compound signaling pathway leading to bronchodilation.
Experimental Workflow for AHR Assay
References
- 1. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound responsiveness after methacholine- and histamine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nebulized MIDD0301 Reduces Airway Hyperresponsiveness in Moderate and Severe Murine Asthma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of asthma phenotypes in OVA-induced mice challenged via inhaled and intranasal routes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vitro Experiments with Metaproterenol Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol, a potent beta-2 adrenergic receptor agonist, is a valuable tool for in-vitro research in areas such as respiratory diseases, cardiovascular studies, and signal transduction. Accurate and reproducible experimental outcomes are critically dependent on the correct preparation and stability of this compound solutions. These application notes provide detailed protocols for the preparation of this compound solutions and methodologies to assess their stability in common cell culture media, ensuring the integrity of your in-vitro experiments.
This compound acts by stimulating beta-2 adrenergic receptors, leading to the activation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1] This second messenger then activates protein kinase A (PKA), which phosphorylates various downstream targets, eliciting a cellular response.[1]
Preparation of this compound Stock Solutions
The preparation of a stable and accurate stock solution is the first critical step for in-vitro studies. This compound is commonly available as this compound sulfate.
Solubility of this compound Sulfate
This compound sulfate exhibits good solubility in aqueous solutions. While specific quantitative solubility data can be limited, a 100 mg/mL solution in water has a pH between 4.0 and 5.5, indicating significant aqueous solubility.[2] For cell culture applications, Dimethyl sulfoxide (DMSO) is also a common solvent for preparing high-concentration stock solutions.
Table 1: Solubility and Recommended Solvents for this compound Sulfate
| Solvent | Solubility | Recommended for Stock Solution | Notes |
| Water (sterile, deionized) | High | Yes | Ideal for many applications; ensure sterility. |
| Phosphate-Buffered Saline (PBS, sterile) | High | Yes | Buffered and isotonic, suitable for direct dilution into media. |
| Dimethyl Sulfoxide (DMSO) | ≥20 mg/mL | Yes | Allows for high concentration stocks; minimize final DMSO concentration in culture (typically <0.1%). |
| Ethanol | Soluble | Use with caution | May be suitable for some applications, but potential for cellular toxicity should be considered. |
Protocol for Preparing a 10 mM this compound Sulfate Stock Solution in PBS
-
Materials:
-
This compound sulfate powder (MW: 520.59 g/mol )[3]
-
Sterile, 1X Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 5.21 mg of this compound sulfate powder using an analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile 1X PBS to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.
-
Protocol for Preparing a 50 mM this compound Sulfate Stock Solution in DMSO
-
Materials:
-
This compound sulfate powder (MW: 520.59 g/mol )[3]
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh out 26.03 mg of this compound sulfate powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of sterile DMSO to the tube.
-
Vortex thoroughly until the powder is fully dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
Aliquot into single-use volumes.
-
Store the DMSO stock solution at -20°C.
-
Stability of this compound in Cell Culture Media
Factors Affecting Stability
-
pH of the medium: The pH of the culture medium can influence the rate of hydrolysis.
-
Components of the medium: Reducing agents, metal ions, and other components can catalyze degradation.
-
Incubation conditions: Temperature (typically 37°C), CO₂ levels, and exposure to light can all affect stability.
-
Presence of cells: Cellular metabolism can also contribute to the degradation of the compound.
Experimental Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a general procedure to determine the stability of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640) over a typical experimental timeframe.
-
Materials:
-
This compound stock solution
-
Your chosen cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile culture plates or tubes
-
Incubator (37°C, 5% CO₂)
-
HPLC system with UV detector
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate
-
Orthophosphoric acid
-
Syringe filters (0.22 µm)
-
-
Procedure:
-
Sample Preparation:
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments (e.g., 10 µM).
-
Dispense the solution into multiple sterile tubes or wells of a culture plate.
-
Place the samples in a 37°C, 5% CO₂ incubator.
-
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours).
-
The time 0 sample should be collected immediately after preparation.
-
-
Sample Processing:
-
At each time point, transfer an aliquot of the medium to a clean microcentrifuge tube.
-
To precipitate proteins, add an equal volume of cold acetonitrile.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Analyze the samples using a stability-indicating HPLC-UV method. A method adapted from the analysis of other beta-2 agonists can be used as a starting point.[4][5]
-
Example HPLC Conditions:
-
Column: C8 or C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with orthophosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to elute this compound and any potential degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm[4]
-
Injection Volume: 20 µL
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the time 0 sample.
-
Plot the percentage of this compound remaining versus time.
-
-
Table 2: Example Data Presentation for this compound Stability Study
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.00 | 100.0 |
| 2 | 9.85 | 98.5 |
| 4 | 9.72 | 97.2 |
| 8 | 9.50 | 95.0 |
| 24 | 8.95 | 89.5 |
| 48 | 8.20 | 82.0 |
| 72 | 7.50 | 75.0 |
This compound Signaling Pathway and Experimental Workflows
Signaling Pathway of this compound
This compound exerts its effects by activating the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a signaling cascade that is central to many in-vitro investigations.
Caption: this compound signaling cascade.
The canonical pathway involves the activation of PKA, which can then phosphorylate various substrates, including transcription factors like cAMP response element-binding protein (CREB), leading to changes in gene expression.[6][7] Additionally, beta-2 adrenergic receptor activation can modulate intracellular calcium levels, although the exact mechanism can be cell-type dependent.[8][9]
Experimental Workflow for Solution Preparation and Stability Testing
The following diagram illustrates the logical flow of preparing and validating this compound solutions for in-vitro experiments.
Caption: Workflow for this compound solution handling.
By following these detailed protocols and recommendations, researchers can ensure the quality and reliability of their in-vitro experiments involving this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound Sulfate [drugfuture.com]
- 3. This compound Sulfate | C22H36N2O10S | CID 441333 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. The cAMP response element binding protein is expressed and phosphorylated in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Phosphorylation of the cAMP response element-binding protein and activation of transcription by alpha1 adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of isoproterenol on intracellular calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isoproterenol and cyclic AMP increase intracellular free [Ca] in MDCK cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dose-Response Analysis of Metaproterenol in Isolated Tracheal Ring Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol, a selective β2-adrenergic receptor agonist, is a bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[1] Its primary mechanism of action involves the relaxation of airway smooth muscle, leading to an increase in airflow.[2] Isolated tracheal ring studies are a fundamental in vitro method for evaluating the efficacy and potency of bronchodilatory agents like this compound. This document provides detailed protocols for conducting such studies and an overview of the underlying signaling pathways.
Data Presentation: Pharmacological Parameters of β-Adrenergic Agonists
| Agonist | Preparation | Pre-contraction Agent | EC50 (M) | pD2 (-log EC50) | Emax (% Relaxation) |
| Isoproterenol | Guinea Pig Tracheal Rings (epithelium-intact) | Carbachol | Not explicitly stated | Not explicitly stated | Significantly lower in stripped vs. intact rings[3] |
| Isoproterenol | Guinea Pig Tracheal Rings | Not specified | Not explicitly stated | Not explicitly stated | Not explicitly stated |
Note: The potency and maximal effect of β-agonists can be influenced by the presence or absence of the tracheal epithelium.[3]
Experimental Protocols
Preparation of Isolated Tracheal Rings
This protocol describes the dissection and preparation of tracheal rings from a guinea pig, a common animal model for respiratory research.
Materials:
-
Guinea pig
-
Euthanasia solution (e.g., pentobarbital)
-
Dissection instruments (scissors, forceps)
-
Petri dish filled with cold, oxygenated Krebs-Henseleit solution
-
Krebs-Henseleit solution (see composition below)
-
Carbogen gas (95% O2, 5% CO2)
Krebs-Henseleit Solution Composition:
| Component | Concentration (mM) |
| NaCl | 118.0 |
| KCl | 4.7 |
| CaCl2 | 2.5 |
| MgSO4 | 1.2 |
| KH2PO4 | 1.2 |
| NaHCO3 | 25.0 |
| Glucose | 11.1 |
Procedure:
-
Humanely euthanize the guinea pig according to approved institutional animal care and use committee (IACUC) protocols.
-
Carefully dissect the trachea from the surrounding tissue.
-
Immediately place the isolated trachea in a petri dish containing cold, oxygenated Krebs-Henseleit solution.
-
Under a dissecting microscope, gently remove any adhering connective tissue and fat.
-
Cut the trachea into rings of approximately 2-3 mm in width.
-
Take care to not damage the epithelial layer during the preparation, unless the experimental design requires epithelium-denuded rings.
Mounting Tracheal Rings in an Organ Bath
This protocol details the procedure for mounting the prepared tracheal rings in an isolated organ bath system for isometric tension recording.
Materials:
-
Isolated tracheal rings
-
Isolated organ bath system with a 10-20 mL chamber
-
Force-displacement transducer
-
Data acquisition system
-
Stainless steel hooks or wires
-
Krebs-Henseleit solution
-
Carbogen gas (95% O2, 5% CO2)
-
Water bath for temperature control (37°C)
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C using a circulating water bath.
-
Continuously bubble the solution with carbogen gas to maintain pH and oxygenation.
-
Suspend each tracheal ring between two stainless steel hooks or wires. One hook is fixed to the bottom of the organ bath, and the other is connected to a force-displacement transducer.
-
Gradually apply a resting tension of 1.0 to 1.5 grams to each tracheal ring.
-
Allow the tissues to equilibrate for at least 60 minutes. During this period, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
Generating a Cumulative Concentration-Response Curve
This protocol describes how to assess the relaxant effect of this compound on pre-contracted tracheal rings.
Materials:
-
Mounted and equilibrated tracheal rings
-
Contractile agent (e.g., Carbachol, Histamine, or high KCl solution)
-
This compound stock solution and serial dilutions
-
Data acquisition software
Procedure:
-
After the equilibration period, induce a submaximal contraction in the tracheal rings using a contractile agent. A common approach is to use an EC50 concentration of carbachol or histamine.
-
Once the contraction has reached a stable plateau, add the lowest concentration of this compound to the organ bath.
-
Record the relaxant response until it stabilizes.
-
Add the next concentration of this compound in a cumulative manner, typically in half-log increments, allowing the response to stabilize between additions.
-
Continue this process until the maximal relaxation is achieved or the highest concentration of this compound is tested.
-
At the end of the experiment, wash the tissues with fresh Krebs-Henseleit solution to return to baseline tension.
Data Analysis
The relaxant response to this compound is typically expressed as a percentage of the pre-contraction induced by the contractile agent. The data from the cumulative concentration-response curve is then plotted with the log of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis. From this sigmoidal curve, key pharmacological parameters such as the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal relaxation effect) can be calculated using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathway of this compound-Induced Tracheal Relaxation
Caption: this compound signaling cascade in airway smooth muscle.
Experimental Workflow for Isolated Tracheal Ring Assay
Caption: Workflow for dose-response analysis in isolated tracheal rings.
References
Application of Metaproterenol in studying cAMP-mediated cell signaling pathways
Application Notes: Metaproterenol in cAMP-Mediated Cell Signaling
Introduction
This compound is a selective β2-adrenergic receptor agonist.[1] Its primary mechanism of action involves binding to β2-adrenergic receptors, which are Gs protein-coupled receptors (GPCRs).[1][2] This interaction initiates a signaling cascade that leads to the activation of adenylyl cyclase, subsequent production of cyclic adenosine monophosphate (cAMP), and the activation of downstream effectors like Protein Kinase A (PKA).[1][3] Due to this well-defined mechanism, this compound serves as a valuable tool for researchers studying cAMP-mediated signaling pathways, which are crucial in numerous physiological processes including smooth muscle relaxation, inflammation, and cellular metabolism.[2][4] These notes provide an overview and detailed protocols for utilizing this compound to investigate these pathways.
Mechanism of Action: The cAMP Pathway
The binding of an agonist like this compound to the β2-adrenergic receptor triggers a conformational change in the receptor.[5] This change facilitates the exchange of GDP for GTP on the alpha subunit of the associated Gs protein.[1] The activated Gs-alpha subunit dissociates and binds to adenylyl cyclase, stimulating the conversion of ATP to cAMP.[1] As a key second messenger, cAMP activates PKA, which then phosphorylates various downstream target proteins, leading to a cellular response.[3][6] This signaling is tightly regulated by phosphodiesterases (PDEs), which degrade cAMP, terminating the signal.[6][7]
Caption: this compound activates the β2-adrenergic receptor, leading to cAMP production and PKA activation.
Protocols for Studying cAMP Signaling with this compound
Protocol 1: In Vitro cAMP Level Quantification
This protocol describes how to measure intracellular cAMP accumulation in a cell line expressing β2-adrenergic receptors (e.g., HEK293, A549, or primary human airway smooth muscle cells) following stimulation with this compound. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method for this purpose.[8]
Objective: To quantify the dose-dependent effect of this compound on intracellular cAMP production.
Materials:
-
Cells expressing β2-adrenergic receptors
-
Cell culture medium (e.g., DMEM)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Forskolin (positive control, adenylyl cyclase activator)[9]
-
IBMX (a pan-phosphodiesterase inhibitor)[9]
-
HTRF-based cAMP assay kit (e.g., from Cisbio, PerkinElmer)[8]
-
384-well white assay plates[8]
-
Multilabel plate reader compatible with HTRF
Experimental Workflow Diagram
Caption: Workflow for quantifying intracellular cAMP levels using an HTRF-based assay.
Procedure:
-
Cell Culture: Culture cells in appropriate medium until they reach approximately 80% confluency.[9]
-
Cell Preparation:
-
Harvest cells using a gentle cell dissociation solution.
-
Centrifuge the cell suspension and discard the supernatant.[9]
-
Resuspend the cell pellet in stimulation buffer containing a PDE inhibitor like IBMX (typically 0.5 mM) to prevent cAMP degradation.[9]
-
Determine cell concentration and adjust to the desired density as recommended by the assay kit manufacturer.
-
-
Assay Protocol:
-
Dispense the cell suspension into a 384-well white assay plate.[8]
-
Prepare serial dilutions of this compound in stimulation buffer. Also prepare controls: buffer only (basal), and a high concentration of forskolin (maximum stimulation).
-
Add the diluted this compound and controls to the wells containing cells.
-
Incubate the plate for the recommended time (e.g., 30 minutes) at 37°C.
-
-
cAMP Detection:
-
Following the manufacturer's instructions for the HTRF kit, add the detection reagents (e.g., cAMP-d2 conjugate and anti-cAMP cryptate antibody) to each well.[8]
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665nm/620nm) for each well.
-
Plot the HTRF ratio against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.[10]
-
Data Presentation
Quantitative results from dose-response experiments should be summarized in a table to allow for clear comparison between different agonists or conditions.
| Compound | EC50 (nM) | Max Response (% of Forskolin) | Hill Slope |
| This compound | User Data | User Data | User Data |
| Isoproterenol (Control) | User Data | User Data | User Data |
| Forskolin (Control) | N/A | 100% | N/A |
Protocol 2: Analysis of Downstream PKA Substrate Phosphorylation
This protocol uses Western Blotting to detect the phosphorylation of CREB (cAMP Response Element-Binding Protein), a well-known downstream target of PKA, to confirm the activation of the signaling cascade by this compound.
Objective: To qualitatively or semi-quantitatively assess the activation of PKA signaling by measuring the phosphorylation of its substrate, CREB, at Serine 133.
Materials:
-
Cells expressing β2-adrenergic receptors
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: Rabbit anti-phospho-CREB (Ser133) and Rabbit anti-total-CREB
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells and grow to ~80% confluency.
-
Starve cells in serum-free media for 4-6 hours if necessary to reduce basal signaling.
-
Treat cells with various concentrations of this compound (or a single effective dose, e.g., 10 µM) for a specified time (e.g., 15-30 minutes). Include an untreated control.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold lysis buffer containing protease and phosphatase inhibitors.[11]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[11]
-
Collect the supernatant containing the protein.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[6]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibody against phospho-CREB (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash again and apply ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total CREB.
-
Quantify band intensities using software like ImageJ.[12]
-
Calculate the ratio of phospho-CREB to total CREB for each condition to determine the fold-change in phosphorylation relative to the untreated control.
-
Data Presentation
Summarize the densitometry results from Western blot analysis.
| Treatment Condition | This compound Conc. | Fold Change in p-CREB/Total CREB Ratio (vs. Control) |
| Untreated Control | 0 µM | 1.0 |
| This compound | 1 µM | User Data |
| This compound | 10 µM | User Data |
Logical Relationship Diagram: From Receptor to Gene Expression
Caption: Logical flow from PKA activation to CREB-mediated gene transcription.
References
- 1. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. β-agonist profiling reveals biased signalling phenotypes for the β2-adrenergic receptor with possible implications for the treatment of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cAMP Regulation of Airway Smooth Muscle Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. New understanding of cellular signaling could help design better drugs, Stanford study finds [med.stanford.edu]
- 6. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases [frontiersin.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. resources.revvity.com [resources.revvity.com]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Modulation of cAMP metabolism for CFTR potentiation in human airway epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isoproterenol induces MD2 activation by β-AR-cAMP-PKA-ROS signalling axis in cardiomyocytes and macrophages drives inflammatory heart failure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metaproterenol Administration in Rodent Respiratory Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol, a moderately selective β2-adrenergic receptor agonist, is a bronchodilator used in the treatment of asthma and bronchospasm.[1] In preclinical respiratory research, rodent models are invaluable for studying the efficacy and mechanisms of action of such therapeutic agents. The effective administration of this compound to these models is critical for obtaining reliable and reproducible data.
These application notes provide detailed protocols for the primary techniques of this compound administration in rodent respiratory studies: inhalation, intratracheal instillation, and intraperitoneal injection. This document also includes information on vehicle selection, potential quantitative outcomes, and visualizations of the relevant biological pathway and experimental workflows.
Note on Quantitative Data: Published literature with specific dose-response data for this compound in rodent respiratory models is limited. The provided quantitative data is based on general guidelines for rodent administration, human dosage information, and toxicological studies. Researchers should consider this information as a starting point and conduct appropriate dose-ranging studies to determine the optimal effective and safe dose for their specific experimental model and conditions.
Data Presentation
This compound Sulfate Properties
| Property | Value | Source |
| Molecular Formula | (C₁₁H₁₇NO₃)₂·H₂SO₄ | [2] |
| Molecular Weight | 520.59 g/mol | [2] |
| Solubility in Water | Freely soluble | [3] |
| Vehicle Suitability | Sterile saline (0.9% NaCl) is a suitable vehicle for most routes of administration.[4][5] | General Lab Practice |
Recommended Administration Volumes and Needle Sizes for Mice and Rats
| Route | Mouse Volume | Rat Volume | Mouse Needle Gauge | Rat Needle Gauge | Source |
| Intratracheal (IT) | 25-50 µL | 100-300 µL | 20-24 G catheter | 16-20 G catheter | [6] |
| Inhalation | N/A | N/A | N/A | N/A | [7] |
| Intraperitoneal (IP) | up to 200 µL | up to 2 mL | 25-27 G | 23-25 G | [6] |
Note: Volumes should be kept as low as possible to avoid adverse effects. These are general guidelines and may need to be adjusted based on the specific study protocol and animal size.
Reported this compound Dosages in Animal Studies (Primarily for Toxicology)
| Species | Route | Dose | Observation | Source |
| Mouse | Oral | 50 mg/kg | Embryotoxicity | [1][2] |
| Rat | Oral | 40 mg/kg | No teratogenic, embryotoxic, or fetotoxic effects | [1][2] |
| Rabbit | Oral | 50 mg/kg | No teratogenic, embryotoxic, or fetotoxic effects | [1] |
| Rabbit | Oral | 100 mg/kg | Teratogenic and embryotoxic effects | [1] |
Caution: These are high doses used in toxicology studies and are not recommended starting doses for efficacy studies.
Experimental Protocols
Inhalation Administration via Nebulization
This method delivers this compound as an aerosol, mimicking human clinical use.
Materials:
-
This compound sulfate powder
-
Sterile 0.9% saline
-
Nebulizer (jet or ultrasonic)
-
Whole-body plethysmography chamber or nose-only exposure system
-
Rodent ventilator (for anesthetized animals)
Protocol:
-
Solution Preparation: Prepare a stock solution of this compound sulfate in sterile 0.9% saline. A 5% solution has been used in human nebulization studies and can be a starting point for dilution.[8][9] Further dilute the stock solution to the desired final concentration for nebulization.
-
Animal Acclimation: Acclimate the animals to the exposure chamber to minimize stress.
-
Nebulization Setup:
-
Conscious Animals: Place the animals in a whole-body plethysmography chamber or individual nose-only exposure restraints. Connect the nebulizer to the chamber's inlet port.
-
Anesthetized Animals: Anesthetize the animal, intubate, and connect to a rodent ventilator. The nebulizer can be placed in-line with the ventilator circuit.
-
-
Administration: Nebulize the this compound solution for a predetermined duration (e.g., 10-30 minutes). The concentration of the solution and the duration of nebulization will determine the delivered dose.
-
Post-Administration Monitoring: Monitor the animals for any adverse effects. Proceed with the assessment of airway function at the desired time points.
Intratracheal (IT) Instillation
This technique delivers a precise volume of this compound solution directly into the lungs.
Materials:
-
This compound sulfate solution in sterile 0.9% saline
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Small animal laryngoscope or other suitable light source
-
Intratracheal catheter or cannula (size appropriate for the rodent)
-
Microsyringe
Protocol:
-
Anesthesia: Anesthetize the rodent. Ensure a proper level of anesthesia is achieved before proceeding.
-
Positioning: Place the animal in a supine position on a heated surgical board, with its head tilted back to straighten the trachea.
-
Visualization of the Trachea: Use a laryngoscope to gently move the tongue aside and visualize the epiglottis and tracheal opening.
-
Intubation and Instillation: Carefully insert the catheter through the vocal cords into the trachea. Administer the this compound solution as a single bolus using a microsyringe.
-
Recovery: Remove the catheter and allow the animal to recover from anesthesia in a warm, clean cage. Monitor breathing until the animal is fully ambulatory.
Intraperitoneal (IP) Injection
IP injection is a common route for systemic drug administration.
Materials:
-
This compound sulfate solution in sterile 0.9% saline
-
Syringe (e.g., 1 mL) with an appropriate gauge needle (25-27 G for mice, 23-25 G for rats)
Protocol:
-
Animal Restraint: Manually restrain the mouse or rat, exposing the abdomen. For rats, a two-person technique may be preferred.
-
Injection Site: Locate the lower right or left abdominal quadrant. Avoid the midline to prevent injection into the bladder or cecum.
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Aspirate briefly to ensure no blood or urine is drawn, then inject the solution.
-
Post-Injection: Return the animal to its cage and monitor for any signs of distress.
Mandatory Visualization
Caption: this compound's β2-adrenergic receptor signaling pathway.
Caption: Experimental workflow for a rodent respiratory study.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. drugs.com [drugs.com]
- 3. Chemical stabilities of isoetharine hydrochloride, this compound sulphate and terbutaline sulphate after mixing with normal saline for respiratory therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Saline as a vehicle control does not alter ventilation in male CD‐1 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cea.unizar.es [cea.unizar.es]
- 7. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. Long-term efficacy and safety of nebulized this compound solution in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound solution in the treatment of asthmatic patients by intermittent positive pressure breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantifying Metaproterenol Efficacy Using Forced Oscillation Technique in Mice
Audience: Researchers, scientists, and drug development professionals.
Introduction
The forced oscillation technique (FOT) is a non-invasive method for assessing respiratory mechanics in preclinical models, such as mice.[1][2] It provides a detailed and reproducible analysis of lung function by applying small amplitude, oscillatory airflow waveforms at the airway opening and measuring the resulting pressure and volume signals.[1][3] This technique allows for the partitioning of the respiratory system's mechanical properties into central airway resistance (Rn) and peripheral tissue damping (G) and elastance (H).[4]
Metaproterenol is a short-acting beta-2 adrenergic agonist (SABA) that induces smooth muscle relaxation, leading to bronchodilation.[5][6] It is used clinically to treat bronchial asthma and reversible bronchospasm.[7] This application note provides a detailed protocol for quantifying the efficacy of this compound in a mouse model of airway hyperreactivity using the forced oscillation technique. The protocol involves inducing bronchoconstriction with a challenge agent like methacholine (MCh) followed by administration of this compound to assess its bronchodilatory effect.
This compound Signaling Pathway
This compound exerts its effect by binding to beta-2 adrenergic receptors on the surface of airway smooth muscle cells.[5] This binding activates a cascade of intracellular events, as detailed below.
Activation of the beta-2 adrenergic receptor by an agonist like this compound stimulates the Gs alpha subunit of the associated G protein.[5][8] This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[6][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[8] PKA then phosphorylates several target proteins, which ultimately results in the inactivation of myosin light-chain kinase and a decrease in intracellular calcium concentrations.[6][9] This combined action prevents the phosphorylation of myosin, leading to smooth muscle relaxation and bronchodilation.[9]
Experimental Protocol
This protocol describes the assessment of this compound's ability to reverse methacholine-induced bronchoconstriction in anesthetized mice.
Materials and Reagents
-
Forced Oscillation System (e.g., flexiVent, SCIREQ)[1]
-
Anesthetic (e.g., sodium pentobarbital or ketamine/xylazine cocktail)
-
Tracheostomy cannula (18-20G)
-
Surgical tools for tracheostomy
-
Mechanical ventilator
-
Aerosol nebulizer system compatible with the ventilator
-
Methacholine (MCh) chloride solution (e.g., 0 to 50 mg/mL in saline)
-
This compound sulfate solution (dose to be determined by pilot studies, e.g., 0.1 - 1.0 mg/mL in saline)
-
Vehicle control (sterile saline)
-
Laboratory mice (e.g., BALB/c or C57BL/6 strain)[10]
Animal Preparation
-
Anesthetize the mouse via intraperitoneal (IP) injection. Confirm the depth of anesthesia by lack of pedal withdrawal reflex.
-
Perform a tracheostomy by making a midline incision in the neck to expose the trachea.
-
Insert the cannula into the trachea and secure it with surgical suture.
-
Connect the cannulated mouse to the mechanical ventilator of the FOT system.[11]
-
Set the ventilator to provide quasi-sinusoidal ventilation appropriate for the mouse's weight (e.g., 10 mL/kg tidal volume, 150 breaths/minute).[12]
-
Allow the mouse to stabilize on the ventilator for at least 5 minutes.
Experimental Procedure
-
Volume History Standardization: Perform a deep lung inflation (e.g., to 30 cmH₂O for 3 seconds) to standardize volume history before measurements.[12]
-
Baseline Measurement: After stabilization, perform triplicate FOT measurements to establish baseline respiratory mechanics. The system will apply a broadband frequency oscillation to calculate parameters.[12]
-
Bronchoconstriction Challenge:
-
Administer an aerosolized saline (vehicle) challenge via the nebulizer for a set duration (e.g., 10-30 seconds).
-
Perform FOT measurements every 30 seconds for 3-5 minutes to record the response.
-
Administer increasing concentrations of aerosolized methacholine (e.g., 3, 6, 12.5, 25, 50 mg/mL).[11]
-
Measure the peak respiratory system resistance (Rrs) after each MCh concentration until a significant increase (e.g., >150% of baseline) is achieved. This establishes the bronchoconstricted state.
-
-
Therapeutic Intervention:
-
Once a stable bronchoconstriction is achieved, administer either aerosolized this compound or the vehicle (saline) control.
-
The experimental groups would be: Group 1 (MCh + Vehicle) and Group 2 (MCh + this compound).
-
-
Efficacy Measurement:
-
Immediately following the intervention, perform FOT measurements continuously or at short intervals (e.g., every minute) for 15-30 minutes to track the reversal of bronchoconstriction.
-
-
Euthanasia: At the end of the experiment, euthanize the animal via an approved method (e.g., anesthetic overdose).[13]
Data Presentation and Analysis
The FOT system software calculates several parameters based on fitting the constant phase model to the respiratory impedance data.[12] Key parameters include:
-
Respiratory System Resistance (Rrs): Represents the total resistance of the respiratory system. In a bronchoconstriction model, this is expected to increase significantly.
-
Respiratory System Elastance (Ers): Reflects the stiffness of the respiratory system. This also increases during bronchoconstriction.
-
Newtonian Resistance (Rn): Resistance of the central airways.
-
Tissue Damping (G): Represents energy dissipation in the lung tissues (peripheral resistance).
-
Tissue Elastance (H): Represents energy storage in the lung tissues (peripheral stiffness).
The efficacy of this compound is quantified by the degree and speed of reduction in these parameters (especially Rrs and Ers) back towards baseline levels compared to the vehicle-treated group.
Example Data Tables
The following tables represent hypothetical data to illustrate expected outcomes.
Table 1: Respiratory System Resistance (Rrs) in cmH₂O·s/mL
| Treatment Group | Baseline | Post-MCh (Peak) | Post-Treatment (15 min) | % Reversal |
| Vehicle Control | 0.65 ± 0.05 | 2.10 ± 0.20 | 1.95 ± 0.18 | 10.3% |
| This compound | 0.68 ± 0.06 | 2.25 ± 0.25 | 0.85 ± 0.10* | 96.6% |
* p < 0.05 compared to Vehicle Control. Data are Mean ± SEM.
Table 2: Respiratory System Elastance (Ers) in cmH₂O/mL
| Treatment Group | Baseline | Post-MCh (Peak) | Post-Treatment (15 min) | % Reversal |
| Vehicle Control | 4.5 ± 0.4 | 12.5 ± 1.1 | 11.8 ± 1.3 | 8.8% |
| This compound | 4.7 ± 0.5 | 13.0 ± 1.5 | 5.4 ± 0.7* | 91.6% |
* p < 0.05 compared to Vehicle Control. Data are Mean ± SEM.
Analysis: Percentage reversal can be calculated as: [ (Post-MCh Value - Post-Treatment Value) / (Post-MCh Value - Baseline Value) ] * 100. Statistical analysis, such as a two-way ANOVA with a post-hoc test, can be used to compare the treatment groups over time.[11]
References
- 1. Evaluation of respiratory system mechanics in mice using the forced oscillation technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. The pattern of methacholine responsiveness in mice is dependent on antigen challenge dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 7. This compound Tablets: Package Insert / Prescribing Info [drugs.com]
- 8. ClinPGx [clinpgx.org]
- 9. google.com [google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Video: Evaluation of Respiratory System Mechanics in Mice using the Forced Oscillation Technique [jove.com]
Application Notes and Protocols for High-Throughput Screening of Novel Bronchodilators Using Metaproterenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metaproterenol, a selective beta-2 adrenergic receptor agonist, is a well-characterized bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Its mechanism of action involves the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[1][2][3] In the context of drug discovery, this compound serves as an invaluable tool in high-throughput screening (HTS) campaigns for the identification of novel bronchodilator agents. These application notes provide detailed protocols and guidelines for utilizing this compound as a reference compound in HTS assays designed to discover new chemical entities targeting the beta-2 adrenergic receptor signaling pathway.
Principle of the Assay
The primary HTS strategy for identifying novel bronchodilators targeting the beta-2 adrenergic receptor involves monitoring the downstream second messenger, cAMP. This is typically achieved using cell-based assays with cell lines endogenously or recombinantly expressing the human beta-2 adrenergic receptor, such as Human Embryonic Kidney 293 (HEK293) cells or Chinese Hamster Ovary (CHO) cells.
Upon binding of an agonist like this compound to the beta-2 adrenergic receptor, a conformational change activates the associated Gs alpha subunit of the G protein. This, in turn, stimulates adenylyl cyclase to convert adenosine triphosphate (ATP) to cAMP. The accumulation of intracellular cAMP can be detected using various HTS-compatible technologies, including Förster Resonance Energy Transfer (FRET), bioluminescence-based reporter gene assays, or AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay). In these assays, this compound is used as a positive control to validate assay performance and as a reference compound to compare the potency and efficacy of test compounds.
Signaling Pathway
The activation of the beta-2 adrenergic receptor by an agonist such as this compound initiates a well-defined signaling cascade, as depicted in the diagram below.
Caption: Beta-2 adrenergic receptor signaling pathway.
Data Presentation
The potency of this compound and other beta-2 adrenergic agonists is typically determined by generating dose-response curves and calculating the half-maximal effective concentration (EC50). The following table summarizes representative EC50 values for this compound and other common bronchodilators in cAMP assays using different cell lines.
| Compound | Cell Line | Assay Type | EC50 (nM) | Reference |
| This compound | CHO | cAMP | ~10-100 | Estimated |
| Isoproterenol | HEK293 | cAMP | 23 ± 1 | [4] |
| Isoproterenol | CHO | cAMP | 7.7 ± 0.7 | [5] |
| Salbutamol | HEK293 | cAMP | ~50-200 | Estimated |
| Salbutamol | CHO | cAMP | ~50-200 | Estimated |
Experimental Protocols
FRET-based cAMP Assay for High-Throughput Screening
This protocol describes a homogeneous, FRET-based assay to measure intracellular cAMP levels in a 384-well format, suitable for HTS.
Materials:
-
Cell Line: HEK293 or CHO cells stably expressing the human beta-2 adrenergic receptor.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO or water.
-
Test Compounds: Library of small molecules dissolved in DMSO.
-
FRET-based cAMP Assay Kit: (e.g., LANCE® Ultra cAMP Kit from PerkinElmer or equivalent).
-
384-well microplates: White, opaque plates for fluorescence readings.
-
Plate reader: Capable of time-resolved FRET measurements.
Protocol:
-
Cell Culture and Plating:
-
Culture cells in T75 flasks until they reach 80-90% confluency.
-
On the day before the assay, harvest the cells using trypsin-EDTA and resuspend in fresh culture medium.
-
Plate the cells in 384-well microplates at a density of 5,000-10,000 cells per well in 20 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in assay buffer to be used as a positive control and for generating a dose-response curve.
-
Prepare test compounds at the desired screening concentration (e.g., 10 µM) in assay buffer. Ensure the final DMSO concentration is ≤ 1%.
-
Remove the culture medium from the cell plates and add 10 µL of assay buffer to each well.
-
Add 10 µL of the diluted this compound or test compounds to the respective wells. For negative control wells, add 10 µL of assay buffer with the corresponding DMSO concentration.
-
-
Incubation:
-
Incubate the plates at room temperature for 30 minutes.
-
-
Detection:
-
Prepare the FRET detection reagents according to the manufacturer's protocol. This typically involves mixing a europium-labeled anti-cAMP antibody and a ULight™-labeled cAMP analog.
-
Add 20 µL of the detection reagent mixture to each well.
-
-
Data Acquisition:
-
Incubate the plates at room temperature for 1 hour, protected from light.
-
Read the plates on a FRET-capable plate reader using the appropriate excitation and emission wavelengths (e.g., excitation at 320 nm, emission at 615 nm and 665 nm).
-
Data Analysis:
-
Calculate the FRET ratio (e.g., Emission at 665 nm / Emission at 615 nm).
-
Normalize the data to the negative control (vehicle-treated cells) and the positive control (maximally effective concentration of this compound).
-
For dose-response curves, plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
For primary screens, identify "hits" as compounds that produce a response greater than a predefined threshold (e.g., >3 standard deviations above the mean of the negative control).
Experimental Workflow
The following diagram illustrates the general workflow for a high-throughput screening campaign to identify novel bronchodilators.
Caption: High-throughput screening workflow.
Conclusion
This compound is an essential reference compound for HTS campaigns aimed at discovering novel bronchodilators that act via the beta-2 adrenergic receptor pathway. The detailed protocols and data provided in these application notes offer a robust framework for researchers to establish and validate cell-based cAMP assays. By using this compound as a benchmark, scientists can effectively identify and characterize new chemical entities with the potential to become next-generation respiratory therapeutics.
References
- 1. High-Throughput Screening Assay Datasets from the PubChem Database - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Response to inhaled this compound and isoproterenol in asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metaproterenol Nebulization in Ex-Vivo Lung Perfusion (EVLP) Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ex-vivo lung perfusion (EVLP) is a sophisticated technique that allows for the assessment and reconditioning of donor lungs outside of the body prior to transplantation. This platform also presents a unique opportunity for the targeted delivery of therapeutic agents directly to the lungs, minimizing systemic side effects. Metaproterenol, a potent beta-2 adrenergic receptor agonist, induces bronchodilation and may offer therapeutic benefits in the context of EVLP by improving pulmonary mechanics and potentially mitigating ischemia-reperfusion injury.
These application notes provide a detailed overview and protocols for the delivery of nebulized this compound in a porcine EVLP model, a commonly used large animal model in transplantation research. The protocols outline methodologies for comparing the delivery efficiency and physiological effects of two common nebulization technologies: the vibrating mesh nebulizer (VMN) and the jet nebulizer (JN).
This compound Signaling Pathway
This compound primarily exerts its effects through the beta-2 adrenergic receptor signaling cascade. Upon binding to its receptor on bronchial smooth muscle cells, it initiates a series of intracellular events leading to muscle relaxation and bronchodilation.
Troubleshooting & Optimization
Optimizing Metaproterenol dosage to minimize cardiovascular side effects in vivo
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing Metaproterenol dosage to minimize cardiovascular side effects in vivo.
Frequently Asked Questions (FAQs)
Q1: Why does this compound cause cardiovascular side effects?
A1: this compound is a non-selective β-adrenergic receptor agonist. While its therapeutic effect (bronchodilation) is mediated by β2-adrenergic receptors in the lungs, it also stimulates β1-adrenergic receptors in the heart.[1][2] Activation of cardiac β1-receptors leads to increased heart rate (tachycardia) and contractility, which are the primary cardiovascular side effects.[1][3]
Q2: What are the typical cardiovascular side effects observed with this compound in in vivo studies?
A2: The most common cardiovascular side effects are increased heart rate (tachycardia) and changes in blood pressure.[2][4] At higher doses, more severe effects such as arrhythmias can occur.[5]
Q3: How can I minimize the cardiovascular side effects of this compound in my experiments?
A3: Several strategies can be employed:
-
Dosage Optimization: The primary strategy is to identify the lowest effective dose that provides significant bronchodilation with minimal cardiovascular effects. This requires a careful dose-response study.
-
Route of Administration: Inhaled administration is generally preferred over oral administration as it delivers the drug directly to the lungs, potentially reducing systemic exposure and cardiovascular side effects.
-
Co-administration with a β1-selective antagonist: Co-administering a cardioselective β1-blocker, such as atenolol or metoprolol, can help to block the cardiac effects of this compound while preserving its bronchodilatory effects.[6][7]
Q4: Is there a known therapeutic window for this compound in preclinical models?
A4: A study in guinea pigs and dogs compared the bronchodilator and cardiovascular actions of orciprenaline (this compound), isoprenaline, and salbutamol. It was found that orciprenaline has similar potencies on β1 (cardiac) and β2 (bronchial) adrenoceptors, indicating a narrow therapeutic window.[2][4] This contrasts with more β2-selective agonists like salbutamol.[2][4] Researchers will need to determine the specific therapeutic window for their experimental model and conditions.
Troubleshooting Guides
Issue 1: Excessive Tachycardia Observed at Effective Bronchodilator Doses
| Potential Cause | Troubleshooting Step |
| High Systemic Absorption | If using systemic administration (e.g., intravenous, intraperitoneal, or oral), consider switching to localized delivery via inhalation or intratracheal instillation to target the lungs directly and reduce systemic exposure. |
| Dose is too high | Perform a detailed dose-response study to identify the minimal effective dose for bronchodilation. Start with a low dose and gradually escalate while monitoring both respiratory and cardiovascular parameters. |
| Non-selectivity of this compound | Consider co-administration with a cardioselective β1-adrenergic receptor antagonist (e.g., atenolol, metoprolol). This can help to competitively block the β1-receptors in the heart, thus reducing tachycardia, without significantly affecting the β2-receptor mediated bronchodilation.[6][7] |
| Animal Stress | Ensure proper animal handling and acclimatization to the experimental setup to minimize stress-induced tachycardia, which can confound the drug's effects. |
Issue 2: Inconsistent or Unreliable Cardiovascular or Bronchodilator Responses
| Potential Cause | Troubleshooting Step |
| Improper Drug Administration | For inhalation studies, ensure the nebulizer or aerosol delivery system is functioning correctly and delivering a consistent particle size for optimal lung deposition. For intravenous administration, ensure the catheter is properly placed and patent. |
| Variability in Animal Physiology | Ensure the use of age- and weight-matched animals. Document and control for any factors that may influence cardiovascular or respiratory function, such as anesthetic depth and body temperature. |
| Anesthetic Interference | The choice of anesthetic can significantly impact cardiovascular parameters. For example, some anesthetics can depress cardiovascular function. It is crucial to choose an anesthetic with minimal cardiovascular effects and maintain a consistent level of anesthesia throughout the experiment. |
| Inadequate Measurement Techniques | Calibrate all physiological monitoring equipment (ECG, blood pressure transducers, pneumotachographs) before each experiment. Ensure proper placement of electrodes and sensors. |
Data Presentation
Table 1: Comparative In Vivo Effects of this compound (Orciprenaline) and Other Beta-Agonists in the Anesthetized Dog
| Drug | Route | Dose for 50% increase in Heart Rate (µg/kg) | Dose for 50% inhibition of Acetylcholine-induced Bronchoconstriction (µg/kg) | Selectivity Ratio (Heart Rate ED50 / Bronchodilation ED50) |
| Isoprenaline | i.v. | 0.04 | 0.12 | 0.33 |
| Orciprenaline (this compound) | i.v. | 0.2 | 0.5 | 0.4 |
| Salbutamol | i.v. | 2.5 | 0.5 | 5.0 |
Data adapted from a study comparing the bronchodilator and cardiovascular actions of salbutamol, isoprenaline, and orciprenaline in dogs.[2][4] A higher selectivity ratio indicates greater preference for bronchodilator effects over cardiovascular side effects.
Experimental Protocols
Protocol 1: In Vivo Assessment of Bronchodilator Efficacy and Cardiovascular Safety of this compound in a Guinea Pig Model of Bronchoconstriction
1. Animal Preparation:
- Anesthetize male Dunkin-Hartley guinea pigs (350-450g) with an appropriate anesthetic (e.g., a combination of ketamine and xylazine, or urethane).
- Perform a tracheotomy and cannulate the trachea for artificial ventilation.
- Cannulate the carotid artery for blood pressure monitoring and the jugular vein for drug administration.
- Insert ECG leads to monitor heart rate and rhythm.
- Maintain body temperature at 37°C using a heating pad.
2. Induction of Bronchoconstriction:
- Administer a bronchoconstricting agent such as histamine or acetylcholine intravenously at a dose predetermined to cause a submaximal, stable increase in airway resistance.
3. This compound Administration and Monitoring:
- Once a stable bronchoconstriction is achieved, administer this compound intravenously in a cumulative dose-response manner (e.g., starting from 0.1 µg/kg and increasing in half-log increments).
- Continuously record the following parameters:
- Respiratory: Airway resistance and/or lung compliance using a pneumotachograph and pressure transducer.
- Cardiovascular: Mean arterial pressure (MAP) and heart rate (HR).
4. Data Analysis:
- Calculate the percentage inhibition of the bronchoconstrictor response at each dose of this compound.
- Calculate the percentage change in heart rate and mean arterial pressure from baseline at each dose.
- Construct dose-response curves for both the bronchodilator effect and the cardiovascular effects (tachycardia).
- Determine the ED50 (dose causing 50% of the maximal effect) for both bronchodilation and the increase in heart rate to assess the therapeutic index.
Mandatory Visualizations
Caption: this compound signaling in cardiac and bronchial smooth muscle cells.
Caption: Experimental workflow for assessing this compound's effects.
References
- 1. droracle.ai [droracle.ai]
- 2. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhaled Short-Acting Beta Agonist Treatment-Associated Supraventricular Tachycardia in Children: Still a Matter of Concern in Pediatric Emergency Departments? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beta-adrenoceptor blockade by atenolol, metoprolol and propranolol in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta2-adrenergic activation via administration of atenolol/formoterol combination increases contractility and coronary blood flow in isolated rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Metaproterenol's Impact on β2-Adrenergic Receptor Function
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments investigating the impact of metaproterenol on beta-2 adrenergic receptor (β2AR) desensitization and internalization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound induces β2-adrenergic receptor desensitization?
A1: this compound, as a β2-adrenergic receptor agonist, initiates a process known as homologous desensitization. Upon binding to the β2AR, it triggers a cascade of events starting with the activation of G protein-coupled receptor kinases (GRKs).[1][2] These kinases phosphorylate the intracellular domains of the receptor. This phosphorylation increases the receptor's affinity for β-arrestin proteins.[3][4] The binding of β-arrestin sterically hinders the coupling of the receptor to its cognate Gs protein, thereby "uncoupling" it from downstream adenylyl cyclase activation and cAMP production.[1][3] This uncoupling is the primary and most rapid phase of desensitization.
Q2: How does this compound lead to the internalization of β2-adrenergic receptors?
A2: Following phosphorylation and β-arrestin binding, the receptor-β-arrestin complex is targeted for internalization.[2] β-arrestin acts as an adapter protein, linking the receptor to components of the endocytic machinery, specifically clathrin.[3] This leads to the recruitment of the receptor into clathrin-coated pits, which then invaginate and pinch off to form intracellular vesicles, effectively removing the receptors from the cell surface.[3][5] This process of sequestration further contributes to the diminished cellular response to the agonist.
Q3: What is the expected magnitude of β2AR desensitization and downregulation following this compound treatment?
A3: The extent of desensitization and downregulation can vary depending on the cell type, this compound concentration, and duration of exposure. However, studies have shown significant effects. For instance, in a hamster smooth muscle cell line, exposure to this compound resulted in an 85% reduction in the number of β2-adrenergic receptors and a 65% decrease in isoproterenol-stimulated adenylyl cyclase activity.[6] In human bronchial epithelial cells and alveolar macrophages, inhalation of this compound led to an approximately 70% decrease in β2AR expression.[7]
Q4: How long does it take for β2ARs to resensitize and reappear on the cell surface after this compound withdrawal?
A4: The recovery process, or resensitization, involves two main phases: the restoration of adenylyl cyclase activity and the reappearance of receptors. The functional restoration of adenylyl cyclase activity can be relatively rapid, occurring within 2 days after this compound removal.[6] However, the reappearance of the full complement of receptors on the cell surface is a much slower process and can take significantly longer, with one study reporting up to 16 days for complete recovery in a cell line, a process that was dependent on the initial this compound concentration.[6]
Troubleshooting Guides
Problem 1: Inconsistent or no observable desensitization in cAMP accumulation assays after this compound treatment.
-
Possible Cause 1: Inappropriate this compound Concentration.
-
Troubleshooting: Ensure the this compound concentration is sufficient to induce desensitization. The IC50 for this compound at the β2AR is approximately 68 nM.[8] A concentration range from 100 nM to 10 µM is typically used in cell culture experiments. Perform a dose-response curve to determine the optimal concentration for your specific cell system.
-
-
Possible Cause 2: Insufficient Pre-incubation Time.
-
Troubleshooting: Desensitization is a time-dependent process. Short pre-incubation times may not be sufficient to induce significant receptor uncoupling and internalization. We recommend a pre-incubation time with this compound of at least 30 minutes to several hours. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 4 hrs, 24 hrs) will help establish the optimal pre-treatment duration.
-
-
Possible Cause 3: Cell Line Issues.
-
Troubleshooting: The expression level of β2AR, GRKs, and β-arrestins can vary significantly between cell lines. Use a cell line known to endogenously express β2AR (e.g., A431, human airway smooth muscle cells) or a stably transfected cell line (e.g., HEK293 expressing tagged β2AR).[9] Verify receptor expression levels via radioligand binding or western blot.
-
Problem 2: High background or low signal-to-noise ratio in receptor internalization assays.
-
Possible Cause 1: Issues with Fluorescent Labeling.
-
Troubleshooting: If using a fluorescently labeled ligand, ensure its specificity and that the fluorophore does not interfere with binding. For fluorescently tagged receptors (e.g., β2AR-GFP), check for proper expression and localization to the plasma membrane in the basal state using confocal microscopy.[10]
-
-
Possible Cause 2: Suboptimal Imaging and Analysis Parameters.
-
Troubleshooting: Optimize image acquisition settings (laser power, exposure time) to minimize photobleaching and background fluorescence. Use appropriate image analysis software to quantify the internalization, for example, by measuring the decrease in plasma membrane fluorescence or the increase in intracellular vesicle fluorescence.[10]
-
-
Possible Cause 3: Non-specific Sticking of Labeled Ligands.
-
Troubleshooting: Include appropriate controls, such as co-incubation with a high concentration of an unlabeled antagonist (e.g., propranolol) to determine non-specific binding. Ensure adequate washing steps to remove unbound fluorescent ligand.
-
Quantitative Data Summary
Table 1: Effects of this compound on β2-Adrenergic Receptor Parameters
| Parameter | Cell Type | This compound Treatment | Observed Effect | Reference |
| Agonist Affinity | Hamster DDT1, MF-2 Smooth Muscle Cells | Chronic Exposure | 3-5 fold decrease | [6] |
| Receptor Number | Hamster DDT1, MF-2 Smooth Muscle Cells | Chronic Exposure | 85% reduction | [6] |
| Receptor Expression | Human Bronchial Epithelial Cells | In vivo inhalation (24h) | ~70% decrease | [7] |
| Receptor Expression | Human Alveolar Macrophages | In vivo inhalation (24h) | ~70% decrease | [7] |
| Adenylyl Cyclase Activity | Hamster DDT1, MF-2 Smooth Muscle Cells | Chronic Exposure | 65% reduction in isoproterenol-stimulated activity | [6] |
| Binding Affinity (IC50) | Not specified | Not applicable | 68 nM | [8] |
Detailed Experimental Protocols
1. Radioligand Binding Assay for β2AR Downregulation
-
Objective: To quantify the number of cell surface β2ARs following this compound treatment.
-
Methodology:
-
Cell Culture: Plate cells (e.g., HEK293-β2AR, A549) in 24-well plates and grow to 80-90% confluency.
-
Treatment: Treat cells with the desired concentration of this compound (or vehicle control) for a specified duration (e.g., 24 hours) in serum-free media.
-
Washing: Gently wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove all traces of this compound.
-
Binding: Incubate the cells with a saturating concentration of a radiolabeled β2AR antagonist, typically [¹²⁵I]-cyanopindolol, in a binding buffer (e.g., HEPES-buffered saline with 1 mM MgCl₂) for 1-2 hours at 4°C to prevent internalization.
-
Non-specific Binding: In parallel wells, perform the same incubation but in the presence of a high concentration of an unlabeled competitor (e.g., 10 µM propranolol) to determine non-specific binding.
-
Washing: Wash the cells rapidly three times with ice-cold PBS to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells with 0.5 M NaOH and transfer the lysate to gamma counter tubes. Quantify the radioactivity using a gamma counter.
-
Data Analysis: Subtract the non-specific counts from the total counts to obtain specific binding. Receptor number (Bmax) can be expressed as fmol/mg of protein.
-
2. cAMP Accumulation Assay for Functional Desensitization
-
Objective: To measure the functional desensitization of the β2AR-mediated adenylyl cyclase pathway.
-
Methodology:
-
Cell Culture and Treatment: Plate cells in 96-well plates. Pre-treat with this compound (or vehicle) for the desired time.
-
Washing: Wash cells thoroughly with warm serum-free media to remove the this compound.
-
Phosphodiesterase Inhibition: Incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent the degradation of newly synthesized cAMP.
-
Re-stimulation: Stimulate the cells with a β2AR agonist (e.g., isoproterenol) for 10-15 minutes at 37°C. Include a basal (unstimulated) control.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
Data Analysis: Compare the amount of cAMP generated in this compound-pretreated cells to that in vehicle-treated cells. The percentage of desensitization can be calculated as: (1 - (cAMP_this compound / cAMP_vehicle)) * 100.
-
Visualizations
References
- 1. Mechanisms of beta-adrenergic receptor desensitization: from molecular biology to heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adrenoceptor Desensitization: Current Understanding of Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. Desensitization and resensitization of beta-adrenergic receptors in a smooth muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 10. innoprot.com [innoprot.com]
Technical Support Center: Off-Target Effects of Metaproterenol in Non-Respiratory Smooth Muscle
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of Metaproterenol on non-respiratory smooth muscle tissues.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of this compound on non-respiratory smooth muscle?
A1: this compound, a beta-2 adrenergic agonist, primarily targets bronchial smooth muscle for bronchodilation.[1] However, its stimulation of beta-2 adrenergic receptors present in other tissues can lead to off-target effects. The most documented off-target effects are on the cardiovascular system, causing vasodilation and an increased heart rate.[2] Effects have also been reported on uterine smooth muscle, leading to relaxation.[3] The effects on gastrointestinal smooth muscle are less clear, with beta-agonists generally causing inhibition of contractions.[4]
Q2: What is the primary signaling pathway activated by this compound in smooth muscle?
A2: this compound binds to beta-2 adrenergic receptors, which are G-protein coupled receptors. This activates the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, smooth muscle relaxation.[1]
Q3: Why am I observing a diminished response to this compound over time in my experiments?
A3: This phenomenon is likely due to receptor desensitization or tachyphylaxis.[5][6] Prolonged or repeated exposure to a beta-agonist like this compound can lead to the uncoupling of the beta-2 adrenergic receptor from its G-protein, its internalization, or a decrease in its expression.[7][8][9] This reduces the signaling response to the drug.
Q4: Are there differences in this compound's effects across different non-respiratory smooth muscle tissues?
A4: Yes, the density and subtype of adrenergic receptors can vary between different smooth muscle tissues (e.g., vascular, uterine, gastrointestinal), leading to varied responses to this compound. Additionally, the specific downstream signaling components and regulatory proteins can differ, influencing the magnitude and duration of the effect.
Q5: What are some expected cardiovascular side effects when studying this compound?
A5: Due to the presence of beta-1 and beta-2 adrenergic receptors in the heart and blood vessels, common cardiovascular effects include tachycardia (increased heart rate) and vasodilation, which can lead to a decrease in blood pressure.[2]
Troubleshooting Guides
Issue 1: High Variability in Dose-Response Curves
| Possible Cause | Troubleshooting Step |
| Tissue Viability | Ensure consistent dissection and handling of tissue to minimize damage. Maintain optimal temperature (37°C) and oxygenation (95% O2, 5% CO2) of the physiological salt solution.[8] |
| Inconsistent Drug Preparation | Prepare fresh stock solutions of this compound for each experiment. Use a calibrated pipette for accurate serial dilutions. |
| Receptor Desensitization | Allow for sufficient washout and recovery time between drug applications. If tachyphylaxis is suspected, consider using a single dose-response curve per tissue preparation.[6] |
| Solvent Effects | If using a solvent like DMSO, keep the final concentration in the organ bath to a minimum (typically <0.1%) and include a vehicle control to account for any solvent-induced effects. |
Issue 2: No Observable Response to this compound
| Possible Cause | Troubleshooting Step |
| Inactive Compound | Verify the source and purity of the this compound. Test the compound on a known responsive tissue (e.g., tracheal smooth muscle) to confirm its activity. |
| Tissue Pre-contraction | For relaxation studies, ensure the smooth muscle is adequately pre-contracted with an appropriate agonist (e.g., phenylephrine for vascular rings, carbachol for intestinal smooth muscle) before adding this compound. |
| Receptor Absence/Low Density | The specific smooth muscle tissue under investigation may have a very low density of beta-2 adrenergic receptors. Consult literature for receptor expression data on your tissue of interest. |
| Incorrect Experimental Conditions | Verify the composition of the physiological salt solution, its pH, temperature, and oxygenation, as these can all affect tissue responsiveness.[8] |
Issue 3: Unexpected Contraction in Response to a Beta-Agonist
| Possible Cause | Troubleshooting Step |
| Receptor Subtype Complexity | Some tissues may express beta-adrenergic receptor subtypes that couple to different signaling pathways. Isoproterenol, a related beta-agonist, has been shown to induce vasoconstriction under certain conditions through a Giα-coupled pathway.[10] |
| Drug Impurity | Ensure the purity of the this compound used, as contaminants could be responsible for the contractile effect. |
| Use of Antagonists | Use a selective beta-2 antagonist (e.g., ICI 118,551) to confirm that the observed effect is mediated by the beta-2 adrenergic receptor. |
Quantitative Data
Quantitative data for this compound's effects on non-respiratory smooth muscle is limited in publicly available literature. The following table includes data for the related, non-selective beta-agonist Isoproterenol to provide a comparative context.
| Tissue Type | Agonist | Parameter | Value | Species |
| Aortic Rings | Isoproterenol | EC50 (Relaxation) | ~1 x 10-8 M | Rat |
| Uterine Smooth Muscle | Isoproterenol | IC50 (Relaxation of Oxytocin-induced contraction) | >1 x 10-9 M | Rat |
| Colonic Smooth Muscle | Isoproterenol | - | Dose-dependent inhibition of contractions | Monkey |
Note: EC50/IC50 values are highly dependent on experimental conditions.
Experimental Protocols
Protocol 1: Isolated Vascular Smooth Muscle Ring Preparation
-
Tissue Dissection: Euthanize the animal (e.g., rat) and dissect the thoracic aorta. Place the aorta in cold, oxygenated Krebs-Henseleit solution.
-
Ring Preparation: Carefully remove adipose and connective tissue. Cut the aorta into 2-3 mm rings. The endothelium can be removed by gently rubbing the luminal surface with a wire if required.
-
Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2. Attach one end to a fixed hook and the other to a force transducer.[11]
-
Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, with solution changes every 15-20 minutes.
-
Viability Check: Contract the rings with a high concentration of KCl (e.g., 60 mM) to ensure tissue viability.
-
Experiment: After washout and return to baseline, pre-contract the rings with an alpha-agonist like phenylephrine (e.g., 1 µM). Once a stable contraction is achieved, add cumulative concentrations of this compound to generate a dose-response curve for relaxation.[11]
Protocol 2: Isolated Intestinal Smooth Muscle Preparation
-
Tissue Dissection: Following euthanasia, isolate a segment of the small intestine (e.g., ileum or jejunum). Flush the lumen with warm physiological salt solution (e.g., Tyrode's solution).
-
Segment Preparation: Cut a 2-3 cm segment and suspend it vertically in an organ bath containing Tyrode's solution at 37°C, aerated with 95% O2 / 5% CO2.[12]
-
Mounting and Equilibration: Attach one end to a tissue holder and the other to a force transducer. Allow the tissue to equilibrate for 30-60 minutes, observing for spontaneous rhythmic contractions.
-
Experiment: To study the inhibitory effects of this compound, you can either measure the reduction in the amplitude of spontaneous contractions or pre-contract the tissue with an agonist like acetylcholine or carbachol before adding this compound.[12]
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in smooth muscle.
Caption: Isolated organ bath experimental workflow.
Caption: Troubleshooting logic for no/low response.
References
- 1. drugs.com [drugs.com]
- 2. reference.medscape.com [reference.medscape.com]
- 3. Action of orciprenaline on uterine contractility during labor, maternal cardiovascular system, fetal heart rate, and acid-base balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of adrenergic agents on colonic motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Prolonged heterologous beta2-adrenoceptor desensitization promotes proasthmatic airway smooth muscle function via PKA/ERK1/2-mediated phosphodiesterase-4 induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atsjournals.org [atsjournals.org]
- 10. Isoproterenol Induces Vascular Oxidative Stress and Endothelial Dysfunction via a Giα-Coupled β2-Adrenoceptor Signaling Pathway | PLOS One [journals.plos.org]
- 11. Propofol induces excessive vasodilation of aortic rings by inhibiting protein kinase Cβ2 and θ in spontaneously hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Autonomic modification of intestinal smooth muscle contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Metaproterenol in different experimental buffer solutions over time
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of metaproterenol in commonly used experimental buffer solutions. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in standard aqueous solutions?
Q2: What are the primary factors that can affect the stability of this compound in my experiments?
Several factors can influence the stability of this compound in buffer solutions:
-
pH: The pH of the buffer solution is critical. Catecholamines are generally more stable in acidic conditions.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of this compound.[4][5]
-
Light: Exposure to light, particularly UV light, can induce photodegradation.[6][7]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.[2]
-
Buffer Composition: The components of the buffer itself can potentially interact with this compound. For example, TRIS buffer has been observed to interact with catecholamines,[8] and citrate buffers can undergo photochemical degradation in the presence of trace metals, which could potentially affect the stability of the dissolved drug.[9]
Q3: Are there any known issues with using PBS, TRIS, or citrate buffers for this compound solutions?
While direct comparative studies are not available, based on the chemical properties of this compound and the buffers, here are some potential considerations:
-
Phosphate Buffered Saline (PBS): PBS is a commonly used buffer and is generally considered inert. However, the stability of this compound in PBS will still be influenced by pH, temperature, and exposure to light and oxygen.
-
TRIS Buffer: TRIS buffer has been reported to interact with catecholamines, potentially by releasing bound forms.[8] This interaction could influence the outcome of experiments and should be considered, especially in binding assays.
-
Citrate Buffer: Citrate buffers can undergo photochemical degradation in the presence of trace metal ions and light, leading to the formation of reactive species.[9] If experiments involving this compound in citrate buffer are exposed to light for extended periods, this could be a potential degradation pathway.
Q4: How can I minimize the degradation of this compound in my experimental buffer?
To enhance the stability of this compound solutions, consider the following precautions:
-
Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.
-
Control pH: Maintain a slightly acidic pH if your experimental conditions allow.
-
Protect from light: Store solutions in amber vials or cover them with aluminum foil to prevent photodegradation.
-
Use degassed buffers: To minimize oxidation, you can use buffers that have been degassed by sonication or sparging with nitrogen.
-
Low temperature storage: Store stock solutions and any intermediate dilutions at low temperatures (2-8°C or frozen) for short-term and long-term storage, respectively.
-
Consider antioxidants: The addition of antioxidants like ascorbic acid or sodium metabisulfite may help to stabilize catecholamine solutions, although this may interfere with some experimental assays.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent experimental results over time with the same this compound stock solution. | Degradation of this compound in the stock solution. | Prepare fresh stock solutions more frequently. Aliquot the stock solution upon preparation and store frozen, thawing a new aliquot for each experiment. Perform a stability check of your stock solution over your typical experimental timeframe using an analytical method like HPLC. |
| Lower than expected biological activity of this compound. | Degradation of this compound in the working solution during the experiment. | Minimize the time the working solution is kept at room temperature or elevated temperatures (e.g., in an incubator). Protect the solution from light during the experiment. Consider if components of your experimental system (e.g., cell culture media additives) could be contributing to degradation. |
| Precipitate forms in the this compound buffer solution. | Poor solubility at the specific pH or temperature, or degradation leading to insoluble products. | Check the solubility of this compound at the intended concentration and pH. Ensure the buffer components are fully dissolved before adding this compound. If precipitation occurs upon storage, it may be a sign of degradation and the solution should be discarded. |
Experimental Protocols
Protocol: Stability Assessment of this compound in an Experimental Buffer
This protocol outlines a general procedure for assessing the stability of this compound in a chosen buffer (e.g., PBS, TRIS, or citrate) using High-Performance Liquid Chromatography (HPLC). This method is based on the principles of forced degradation studies.[7][10]
1. Materials and Reagents:
-
This compound sulfate reference standard
-
Selected buffer (PBS, TRIS, or Citrate) at the desired pH
-
HPLC-grade acetonitrile or methanol
-
HPLC-grade water
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂) for forced degradation
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
pH meter
-
Temperature-controlled incubator and/or water bath
-
Photostability chamber
2. Preparation of Solutions:
-
This compound Stock Solution: Accurately weigh and dissolve this compound sulfate in the chosen buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solutions: Dilute the stock solution with the same buffer to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
3. Stability Study Conditions:
-
Time Points: Analyze the working solutions at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Temperature: Store the solutions at different temperatures relevant to your experimental conditions (e.g., 4°C, 25°C, and an elevated temperature like 40°C).
-
Forced Degradation (to ensure the analytical method is stability-indicating):
-
Acid Hydrolysis: Mix equal volumes of the working solution and 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a set period. Neutralize with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix equal volumes of the working solution and 0.1 M NaOH. Incubate at a controlled temperature for a set period. Neutralize with 0.1 M HCl before injection.
-
Oxidation: Mix equal volumes of the working solution and 3% H₂O₂. Keep at room temperature for a set period.
-
Thermal Degradation: Expose the working solution to dry heat (e.g., 80°C) for a set period.
-
Photodegradation: Expose the working solution to light in a photostability chamber according to ICH Q1B guidelines.
-
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for beta-2 agonists is a mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[11] An example could be a mixture of phosphate buffer (pH 3.5) and acetonitrile (e.g., 60:40 v/v).[12]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound can be detected by UV absorbance, with a maximum around 278 nm.
-
Injection Volume: Typically 20 µL.
-
Analysis: Inject the samples from each time point and condition. Record the peak area of the intact this compound.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point compared to the initial (time 0) concentration.
-
Plot the percentage of this compound remaining versus time for each condition.
-
In the forced degradation samples, ensure that the degradation products are well-separated from the parent this compound peak, confirming that the HPLC method is stability-indicating.
Data Presentation
Table 1: Hypothetical Stability of this compound (100 µg/mL) in Different Buffers at 25°C (Protected from Light)
| Time (hours) | % Remaining in PBS (pH 7.4) | % Remaining in TRIS (pH 7.4) | % Remaining in Citrate (pH 5.0) |
| 0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.5 | 97.2 | 99.1 |
| 8 | 96.8 | 94.5 | 98.0 |
| 24 | 92.1 | 88.3 | 95.2 |
| 48 | 85.6 | 79.8 | 91.5 |
Note: This table is for illustrative purposes only and does not represent actual experimental data.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for stability testing.
References
- 1. Stability of human plasma catecholamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Impurity Profile of Bronchodilators used in Asthma: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. SOP for Forced Degradation Study [m-pharmainfo.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Dilution of plasma with Tris buffer increases measured catecholamines in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photochemical degradation of citrate buffers leads to covalent acetonation of recombinant protein therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmacyjournal.in [pharmacyjournal.in]
- 12. ijpra.com [ijpra.com]
Addressing paradoxical bronchospasm with high concentrations of Metaproterenol in research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the phenomenon of paradoxical bronchospasm at high concentrations of Metaproterenol.
Frequently Asked Questions (FAQs)
Q1: What is paradoxical bronchospasm and why might it occur with a bronchodilator like this compound?
A1: Paradoxical bronchospasm is the unexpected constriction of airway smooth muscle following the administration of a bronchodilator.[1][2] While this compound, a beta-2 adrenergic agonist, typically induces bronchodilation by relaxing airway smooth muscle, high concentrations can lead to a loss of effect or a constrictive response in rare instances.[3][4][5][6] The exact mechanisms are not fully elucidated but are thought to involve several factors.[3]
Q2: What are the leading hypotheses for this compound-induced paradoxical bronchospasm at high concentrations?
A2: The primary hypotheses include:
-
Beta-2 Adrenergic Receptor (β2AR) Desensitization: Prolonged or excessive exposure to agonists like this compound can lead to tachyphylaxis, a rapid decrease in drug response.[3] This involves receptor phosphorylation by protein kinase A (PKA) and β-adrenergic receptor kinase (βARK), followed by β-arrestin binding and receptor internalization, rendering the cells less responsive to further stimulation.[7][8][9] At high concentrations, this process can be accelerated.
-
Effects of the (S)-Isomer: this compound is a racemic mixture of (R)- and (S)-isomers. While the (R)-isomer is responsible for the bronchodilatory effects, the (S)-isomer may exhibit pro-inflammatory or bronchoconstrictive properties, especially at high concentrations where its effects might become more pronounced.[10]
-
G-Protein Switching: Chronic stimulation of β2AR can lead to a switch in G-protein coupling from the stimulatory Gs to the inhibitory Gi protein.[8] This would inhibit adenylyl cyclase, reduce intracellular cAMP, and could potentially lead to bronchoconstriction.
Q3: What is considered a "high concentration" of this compound in a research setting?
A3: The definition of a "high concentration" is context-dependent and varies with the experimental model. In general, concentrations significantly exceeding the EC50 (half-maximal effective concentration) for bronchodilation could be considered high. For in vitro studies, this may range from 10 µM to 1 mM. It is crucial to establish a full dose-response curve to identify the optimal concentration range and the threshold for paradoxical effects.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments investigating paradoxical bronchospasm.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| No bronchodilation observed at any this compound concentration. | 1. Tissue viability is compromised.2. Incorrect drug preparation.3. Receptor desensitization from prior treatments. | 1. Confirm tissue viability with a standard contractile agent (e.g., acetylcholine, histamine) and a relaxing agent (e.g., forskolin).2. Prepare fresh this compound solutions and verify the final concentration.3. Ensure tissues have an adequate equilibration period and have not been exposed to other adrenergic agonists. |
| Bronchodilation at low concentrations, but a blunted or constrictive response at high concentrations. | 1. β2AR desensitization or tachyphylaxis.2. (S)-isomer effects are becoming prominent.3. Experimental artifact. | 1. Reduce the incubation time with high concentrations of this compound.2. If possible, obtain the pure (R)-isomer of this compound to compare its effects with the racemic mixture.3. Verify that the high concentration of this compound is not altering the pH or osmolarity of the experimental buffer. |
| High variability in responses between tissue samples. | 1. Biological variability between animals/donors.2. Inconsistent tissue preparation.3. Differences in baseline airway tone. | 1. Increase the number of replicates (n) to improve statistical power.2. Standardize the dissection and mounting procedures for all tissue samples.3. Ensure a stable and consistent baseline tone is achieved before adding this compound. Pre-contracting tissues with a fixed concentration of an agonist can help normalize the starting conditions. |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Effects on Airway Smooth Muscle Tone
This protocol uses an organ bath system to measure isometric contraction and relaxation of isolated tracheal or bronchial rings.
Materials:
-
Isolated tracheal or bronchial rings from a suitable animal model (e.g., guinea pig, rat) or human tissue.
-
Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1), gassed with 95% O2 / 5% CO2.
-
This compound sulfate.
-
Acetylcholine or other contractile agonist.
-
Organ bath system with isometric force transducers.
Methodology:
-
Dissect and prepare tracheal or bronchial rings (2-3 mm in width).
-
Mount the rings in organ baths containing Krebs-Henseleit buffer at 37°C, gassed with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1-1.5 g, with buffer changes every 15-20 minutes.
-
Induce a stable contraction with a submaximal concentration of acetylcholine (e.g., 1 µM).
-
Once a stable plateau is reached, add cumulative concentrations of this compound (e.g., 1 nM to 1 mM) to the bath.
-
Record the relaxation response as a percentage of the pre-induced contraction.
-
To investigate paradoxical effects, after a washout period and re-equilibration, add high concentrations of this compound directly to tissues at baseline tone or after a pre-contraction.
Protocol 2: Investigating β2AR Desensitization
Methodology:
-
Prepare and mount tracheal or bronchial rings as described in Protocol 1.
-
Pre-incubate a set of tissues with a high concentration of this compound (e.g., 100 µM) for a defined period (e.g., 30-60 minutes). A control set should be incubated with buffer only.
-
After the pre-incubation, thoroughly wash out the this compound.
-
Induce a contraction with acetylcholine in both control and this compound-treated tissues.
-
Perform a cumulative concentration-response curve to a β2-agonist (e.g., isoproterenol or this compound itself) to assess for a rightward shift or a reduction in the maximal relaxation response in the pre-treated tissues.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Pre-contracted Airway Tissue
| This compound Conc. (M) | Mean Relaxation (%) | Standard Error |
| 1.00E-09 | 5.2 | 1.1 |
| 1.00E-08 | 25.8 | 3.4 |
| 1.00E-07 | 65.1 | 5.2 |
| 1.00E-06 | 88.9 | 4.1 |
| 1.00E-05 | 92.3 | 3.7 |
| 1.00E-04 | 75.4 | 6.8 |
| 1.00E-03 | 15.6* | 8.9 |
*Negative values would indicate a contractile response.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Canonical vs. desensitization pathways for this compound.
Caption: Logical workflow for troubleshooting paradoxical bronchospasm.
Caption: Workflow for in vitro dose-response experiments.
References
- 1. Paradoxical bronchospasm: a rare adverse effect of fenoterol use - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Paradoxical bronchoconstriction caused by β2-adrenoceptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. drugs.com [drugs.com]
- 5. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 6. What is this compound Sulfate used for? [synapse.patsnap.com]
- 7. Scholars@Duke publication: Multiple pathways of rapid beta 2-adrenergic receptor desensitization. Delineation with specific inhibitors. [scholars.duke.edu]
- 8. Chronic stimulation desensitizes β2‐adrenergic receptor responses in natural killer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Desensitization of the isolated beta 2-adrenergic receptor by beta-adrenergic receptor kinase, cAMP-dependent protein kinase, and protein kinase C occurs via distinct molecular mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Paradoxical Bronchoconstriction with Short-Acting Beta Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating the Chronotropic Effects of Metaproterenol in Cardiac Safety Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of assessing the cardiac safety of Metaproterenol, a beta-adrenergic agonist known for its significant chronotropic effects.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to mitigate the chronotropic effects of this compound in cardiac safety studies?
A1: this compound, a beta-2 adrenergic agonist, can cause a significant increase in heart rate (tachycardia).[1][2] This positive chronotropic effect can confound the assessment of other critical cardiac safety endpoints, such as the QT interval, which is a key indicator of proarrhythmic risk.[3] An elevated heart rate can shorten the QT interval, potentially masking a drug's true effect on ventricular repolarization.[4] Therefore, it is essential to mitigate or control for these chronotropic effects to obtain an accurate assessment of this compound's overall cardiac safety profile.
Q2: What is the mechanism of action behind this compound's chronotropic effects?
A2: this compound is a beta-2 adrenergic agonist that stimulates beta-adrenergic receptors in various tissues, including the heart.[2] In the sinoatrial (SA) node, the heart's natural pacemaker, stimulation of beta-2 adrenergic receptors leads to an increase in the intracellular second messenger, cyclic AMP (cAMP).[5][6] This increase in cAMP enhances the "funny" current (If) and calcium currents, which accelerates the rate of spontaneous depolarization of pacemaker cells, resulting in an increased heart rate.[7]
Q3: What are the primary strategies for mitigating this compound-induced tachycardia in preclinical studies?
A3: The primary strategies include:
-
Co-administration of a Beta-Blocker: Using a selective beta-1 or a non-selective beta-blocker can antagonize the effects of this compound on the heart.[8][9] Propranolol (a non-selective beta-blocker) or metoprolol (a beta-1 selective blocker) are commonly used.[8][10]
-
Cardiac Pacing: In ex vivo preparations like the Langendorff-perfused heart, the heart can be electrically paced at a constant rate, thus overriding the drug's chronotropic effects.[1]
-
Heart Rate Correction Formulas: In in vivo studies where heart rate cannot be physically controlled, various mathematical formulas are used to correct the QT interval for changes in heart rate.[4]
Troubleshooting Guides
Issue 1: Confounding Effects of Tachycardia on QT Interval Assessment in In Vivo Telemetry Studies
Problem: this compound is causing significant tachycardia in conscious, freely moving animals, making it difficult to interpret the QT interval data.
Solution:
-
Heart Rate Correction: It is crucial to apply an appropriate heart rate correction formula to the QT interval data. The Bazett's formula (QTc = QT / √RR) is widely used but can over-correct at high heart rates.[4] Consider using the Fridericia's formula (QTc = QT / ³√RR) or a species-specific correction formula for a more accurate assessment.[4]
-
Individual Correction: If possible, determine the individual QT-RR relationship for each animal before drug administration to apply a more precise, individualized correction.
-
Beta-Blocker Co-administration: If the primary goal is to assess effects other than chronotropy, co-administer a beta-blocker like propranolol or metoprolol to blunt the tachycardic response.[8] Ensure to run appropriate control groups to understand the beta-blocker's own effects and any potential drug-drug interactions.
Issue 2: Hemodynamic Instability in Ex Vivo Langendorff Heart Preparations
Problem: Administration of this compound to an isolated Langendorff-perfused heart is causing extreme tachycardia, leading to arrhythmias or a rapid decline in contractile function.
Solution:
-
Pacing: The most effective way to control heart rate in a Langendorff preparation is to electrically pace the heart at a physiological rate (e.g., by placing an electrode on the right atrium or ventricle).[11] This will ensure a stable heart rate, allowing for the direct assessment of inotropic (contractility) and other effects.
-
Lower the Dose: Start with a lower concentration of this compound and perform a cumulative dose-response curve to identify a concentration that provides a measurable effect without causing instability.
-
Optimize Perfusate Composition: Ensure the Krebs-Henseleit buffer is properly oxygenated (95% O2, 5% CO2), maintained at a physiological temperature (37°C), and has the correct ionic concentrations, particularly calcium, as this can influence the heart's response to adrenergic stimulation.[1]
-
Consider a Beta-Blocker: A low dose of a beta-blocker can be added to the perfusate to temper the chronotropic response, although this may also affect inotropic responses.[12]
Issue 3: Differentiating Direct Chronotropic Effects from Systemic Responses
Problem: In in vivo studies, it is difficult to determine if the observed tachycardia is a direct effect on the heart or a reflex response to vasodilation.
Solution:
-
In Vitro and Ex Vivo Correlation: Compare the in vivo findings with data from in vitro assays using isolated cardiomyocytes or ex vivo Langendorff heart preparations.[4][13] These models eliminate systemic influences and can confirm a direct chronotropic effect.
-
Hemodynamic Monitoring: In in vivo studies, simultaneously monitor blood pressure along with heart rate.[14] A significant drop in blood pressure preceding or coinciding with the tachycardia would suggest a reflex response to vasodilation. This compound, as a beta-2 agonist, can cause peripheral vasodilation.
Quantitative Data Summary
The following tables summarize representative data on the chronotropic effects of beta-agonists and their mitigation.
Table 1: Chronotropic Effect of Isoproterenol (a potent non-selective beta-agonist) in Conscious Rats and Mitigation by Beta-Blockers.
| Treatment Group | Dose (IV) | Peak Heart Rate Increase (beats/min) |
| Isoproterenol | 10 µg/kg | ~150 |
| Isoproterenol + Atenolol | 10 µg/kg + 1 mg/kg | ~150 |
| Isoproterenol + Propranolol | 10 µg/kg + 1 mg/kg | ~150 |
Note: This data from a study in conscious rats suggests that at this specific dose of isoproterenol, the tachycardia was not significantly reduced by either a selective beta-1 (atenolol) or a non-selective beta-blocker (propranolol), indicating a complex mechanism or the involvement of other beta-adrenoceptor types in the heart rate increase in this model.[15] This highlights the importance of careful dose selection and understanding species-specific responses.
Table 2: Effect of this compound on Heart Rate in Asthmatic Children.
| Treatment | Dose | Mean Peak Heart Rate Increase (beats/min) |
| Oral this compound | 20 mg | ~10 |
Note: This clinical data shows a modest but significant increase in heart rate following oral administration of this compound.[16]
Experimental Protocols
Ex Vivo Langendorff Perfused Heart Protocol to Assess Inotropy Independent of Chronotropy
Objective: To measure the direct effect of this compound on myocardial contractility without the confounding influence of its chronotropic effect.
Methodology:
-
Heart Isolation: Anesthetize a rodent (e.g., rat, guinea pig) and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
Cannulation: Cannulate the aorta on a Langendorff apparatus and initiate retrograde perfusion with oxygenated (95% O2 / 5% CO2) Krebs-Henseleit buffer maintained at 37°C and a constant pressure (e.g., 60-80 mmHg).[4]
-
Pacing: Place a pacing electrode on the right ventricle and pace the heart at a constant, physiological rate (e.g., 5-6 Hz for a rat heart).
-
Intraventricular Balloon: Insert a latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric pressure.
-
Stabilization: Allow the heart to stabilize for at least 20-30 minutes.
-
Drug Administration: Introduce this compound into the perfusate in a cumulative concentration-response manner.
-
Data Acquisition: Continuously record left ventricular developed pressure (LVDP), and the maximum and minimum rates of pressure change (+dP/dt_max and -dP/dt_min) as measures of contractility and relaxation.
In Vivo Telemetry Protocol with Beta-Blocker Co-administration
Objective: To assess the cardiovascular effects of this compound in a conscious animal while mitigating its chronotropic effect.
Methodology:
-
Telemetry Implantation: Surgically implant a telemetry transmitter in the animal (e.g., rat, dog) to continuously monitor ECG, heart rate, and blood pressure.[14] Allow for a recovery period of at least one week.
-
Baseline Recording: Record baseline cardiovascular parameters for at least 24 hours to establish a diurnal rhythm.
-
Beta-Blocker Administration: Administer a pre-determined dose of a beta-blocker (e.g., propranolol, metoprolol). The dose should be sufficient to blunt the expected tachycardia from this compound.
-
This compound Administration: After a suitable pre-treatment period with the beta-blocker, administer this compound.
-
Data Acquisition and Analysis: Continuously record ECG, heart rate, and blood pressure. Analyze the data for changes in QT interval (with appropriate heart rate correction), PR interval, QRS duration, and blood pressure, comparing the effects to animals receiving this compound alone and vehicle controls.
Human iPSC-Cardiomyocyte (hiPSC-CM) Assay for Chronotropy Assessment
Objective: To evaluate the direct chronotropic effect of this compound on human cardiomyocytes.
Methodology:
-
Cell Culture: Culture hiPSC-CMs on microelectrode array (MEA) plates or in formats suitable for calcium imaging until they form a spontaneously beating syncytium.[13]
-
Baseline Recording: Record the baseline spontaneous beating rate (field potential rate in MEA or calcium transient frequency).
-
Drug Application: Add this compound at increasing concentrations to the culture medium.
-
Data Acquisition: Record the beating rate at each concentration. For MEA, this is the field potential rate. For calcium imaging, this is the frequency of calcium transients.
-
Data Analysis: Plot the concentration-response curve for the change in beating rate to determine the EC50 for the chronotropic effect. To assess mitigation, pre-incubate the cells with a beta-blocker before adding this compound.
Visualizations
Caption: this compound's signaling pathway leading to increased heart rate.
Caption: Experimental workflows for assessing and mitigating chronotropic effects.
Caption: Troubleshooting logic for managing this compound's chronotropic effects.
References
- 1. Effects of isoproterenol on the mechanical activity of isolated papillary muscles and perfused rat hearts in various calcium concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Why is the rat telemetry assay a useful tool | Vivonics [vivonics-preclinical.com]
- 3. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 4. Frontiers | Simultaneous assessment of mechanical and electrical function in Langendorff-perfused ex-vivo mouse hearts [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. Beta-adrenoceptor blockade by atenolol, metoprolol and propranolol in the anaesthetized cat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. reprocell.com [reprocell.com]
- 12. Simultaneous response of myocardial contractility and a major proteolytic process to beta-adrenergic-receptor occupancy in the Langendorff isolated perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Human iPSC Cardiomyocyte-Based Scoring System for Cardiac Hazard Identification in Early Drug Safety De-risking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Monitoring haemodynamic changes in rodent models to better inform safety pharmacology: Novel insights from in vivo studies and waveform analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo evidence that isoproterenol may increase heart rate in the rat by mechanisms in addition to activation of cardiac beta(1)- or beta(2)-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acute bronchial and cardiovascular effects of oral pirbuterol and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Adjusting for Metaproterenol-Induced Hypokalemia in Metabolic Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding, managing, and adjusting for metaproterenol-induced hypokalemia in experimental settings. The following information is intended to facilitate the design and execution of robust metabolic studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound-induced hypokalemia?
A1: this compound is a beta-2 adrenergic receptor agonist. Its primary mechanism for inducing hypokalemia is the stimulation of the Na+/K+-ATPase pump, predominantly in skeletal muscle cells. This activation leads to an increased uptake of potassium from the extracellular fluid into the intracellular compartment, resulting in a transient decrease in serum potassium levels. This is a redistribution of potassium rather than a total body deficit.[1][2]
Q2: How significant is the decrease in serum potassium after this compound administration?
A2: The extent of hypokalemia is dose-dependent.[3] Studies in humans have shown that clinical doses of inhaled this compound can cause a mean decline in plasma potassium of approximately 0.6 mEq/L.[4] Higher or more frequent doses, as well as parenteral administration, can lead to a more pronounced decrease.[3][5]
Q3: What are the potential impacts of this compound-induced hypokalemia on metabolic studies?
A3: Hypokalemia can significantly confound the results of metabolic studies. It is known to impair insulin secretion from pancreatic beta-cells and can reduce peripheral insulin sensitivity, leading to glucose intolerance.[6] These effects can be mistakenly attributed to the direct action of this compound on metabolic pathways if the hypokalemia is not properly accounted for.
Q4: What are the signs of hypokalemia in research animals?
A4: Common signs of hypokalemia in animals include muscle weakness, lethargy, and in severe cases, muscle tremors or cervical ventroflexion (in cats).[7] As these signs may not be apparent with mild to moderate hypokalemia, regular monitoring of serum potassium is crucial.
Q5: How can I differentiate between the direct metabolic effects of this compound and the secondary effects of hypokalemia?
A5: To dissect these effects, a well-controlled experimental design is necessary. This typically involves including a control group where this compound is administered, and the resulting hypokalemia is corrected with potassium supplementation. By comparing the metabolic outcomes in this group to a group receiving this compound without potassium correction and a vehicle control group, the effects of hypokalemia can be isolated.
Data Presentation
Table 1: Expected Dose-Dependent Decrease in Serum Potassium with Beta-2 Adrenergic Agonists
| Beta-2 Agonist | Dose | Route of Administration | Species | Mean Decrease in Serum K+ (mEq/L) |
| This compound | 15 mg (5% solution) | Inhalation | Human | 0.6[4] |
| Salbutamol | 2400 µg (cumulative) | Inhalation | Human | 0.67[8] |
| Fenoterol | 2400 µg (cumulative) | Inhalation | Human | 1.13[8] |
| Terbutaline | Infusion | Rat | Moderate Hypokalemia: 0.4, Severe Hypokalemia: 0.1 |
Note: This table provides representative data. The actual decrease may vary depending on the specific experimental conditions, including the animal model, anesthetic used, and baseline potassium levels.
Table 2: Guidelines for Potassium Chloride (KCl) Supplementation for Hypokalemia in Rodents
| Severity of Hypokalemia | Serum K+ Range (mmol/L) | Route | Recommended Dosage |
| Mild to Moderate | 3.0 - 3.5 | Oral | 0.5 mEq/kg every 12 hours (as potassium gluconate)[5] |
| Severe | < 3.0 | Intravenous | Infusion not to exceed 0.5 mEq/kg/hr[5][7] |
Note: These are starting recommendations and should be adjusted based on frequent monitoring of serum potassium levels.
Experimental Protocols
Protocol 1: Induction of Hypokalemia in a Rodent Model Using this compound
This protocol is a model for inducing a controlled state of hypokalemia in rats for metabolic studies. It is based on established methods for administering beta-2 agonists and monitoring electrolytes.
Materials:
-
This compound sulfate solution (e.g., 0.5% inhalation solution or powder for reconstitution)
-
Sterile saline (0.9% NaCl) for dilution
-
Animal model (e.g., male Wistar rats, 250-300g)
-
Administration equipment (e.g., nebulizer for inhalation, or syringes and gavage needles for oral administration)
-
Blood collection supplies (e.g., tail vein lancets, micro-hematocrit tubes)
-
Serum potassium analyzer (e.g., ion-selective electrode or flame photometer)
Procedure:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Baseline Measurement: Collect a baseline blood sample from the tail vein to determine pre-treatment serum potassium levels.
-
Dose Preparation: Prepare a fresh solution of this compound in sterile saline. For subcutaneous injection, a starting dose of 0.5-1.0 mg/kg can be considered. For oral gavage, a higher dose may be required. A pilot study is recommended to determine the optimal dose to achieve the desired level of hypokalemia.
-
Administration: Administer the this compound solution via the chosen route. For inhalation, place the animal in a chamber connected to a nebulizer delivering the this compound aerosol for a fixed period (e.g., 15-20 minutes).
-
Monitoring: Collect blood samples at regular intervals post-administration (e.g., 30, 60, 90, and 120 minutes) to characterize the time course and nadir of the hypokalemic response.
-
Metabolic Studies: Once the desired level of hypokalemia is achieved and characterized, proceed with the planned metabolic assessments (e.g., glucose tolerance test, insulin sensitivity assays).
Protocol 2: Correction of this compound-Induced Hypokalemia
This protocol provides a framework for correcting this compound-induced hypokalemia to serve as an experimental control.
Materials:
-
Potassium chloride (KCl) powder
-
Sterile water for injection or drinking water
-
Oral gavage needles and syringes
-
Metabolic cages (for accurate measurement of water intake if supplementing in drinking water)
-
Blood collection and analysis equipment as in Protocol 1
Procedure:
-
Induce Hypokalemia: Follow steps 1-5 of Protocol 1 to induce hypokalemia with this compound.
-
Calculate Potassium Deficit: Estimate the potassium deficit. As a general rule, a 1 mEq/L decrease in serum potassium in humans reflects a 200-400 mEq total body deficit. This is a rough estimate and will vary in rodents. A more practical approach is to titrate the replacement dose based on serial potassium measurements.
-
Prepare KCl Solution: Prepare a solution of KCl in sterile water. A concentration of 20-40 mEq/L is a safe starting point for oral administration.
-
Administer KCl:
-
Oral Gavage: Administer a calculated dose of the KCl solution via oral gavage. A starting dose of 2-4 mEq/kg can be used and adjusted as needed.
-
Supplemented Drinking Water: Alternatively, provide drinking water containing a known concentration of KCl. This method is less precise for acute correction but can be used for maintenance.
-
-
Monitor Correction: Collect blood samples 1-2 hours after KCl administration and then at regular intervals to monitor the restoration of serum potassium levels.
-
Metabolic Studies: Once serum potassium is normalized, proceed with the metabolic studies.
Mandatory Visualizations
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Greater-than-expected hypokalemia | - Overestimation of the required dose of this compound.- Synergistic effects with other medications (e.g., diuretics, theophylline).- Underlying condition in the animal model affecting potassium homeostasis. | - Perform a dose-response study to determine the optimal dose.- Review all administered compounds for potential interactions.- Ensure the health status of the animals is normal before the experiment. |
| Resistance to potassium correction | - Concurrent hypomagnesemia (magnesium is a crucial cofactor for the Na+/K+-ATPase pump).- Ongoing potassium losses (e.g., renal or gastrointestinal).- Inadequate potassium supplementation dose. | - Measure serum magnesium and correct if low.[7] Magnesium sulfate can be administered.- Re-evaluate the experimental model for any unforeseen causes of potassium loss.- Increase the dose or frequency of KCl administration and continue to monitor serum levels closely. |
| Inconsistent or variable hypokalemia between animals | - Inconsistent drug administration (e.g., variable volume in oral gavage).- Differences in individual animal physiology.- Stress-induced catecholamine release affecting potassium levels. | - Ensure precise and consistent administration techniques.- Increase the number of animals per group to improve statistical power.- Handle animals gently and consistently to minimize stress. |
| Metabolic effects observed despite potassium correction | - Direct metabolic effects of this compound independent of hypokalemia.- Incomplete correction of intracellular potassium deficit, even with normalized serum levels. | - This finding suggests a direct effect of beta-2 adrenergic stimulation on the metabolic pathway under investigation.- Ensure potassium levels are maintained within the normal range throughout the metabolic assay. |
References
- 1. droracle.ai [droracle.ai]
- 2. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Adverse reactions associated with parenteral beta agonists: serum potassium changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic effects of beta 2-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 8. Dose-dependent alteration of rat cardiac sodium current by isoproterenol: results from direct measurements on multicellular preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Metaproterenol Responsiveness in Induced Bronchoconstriction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the factors that influence Metaproterenol responsiveness following induced bronchoconstriction.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected bronchodilator response to this compound.
Possible Cause 1: Tachyphylaxis due to prior beta-agonist exposure.
-
Explanation: Repeated administration of beta-2 adrenergic agonists like this compound can lead to tachyphylaxis, a rapid decrease in drug response.[1] This occurs through the desensitization and downregulation of beta-2 adrenergic receptors (β2-AR).[2] Studies have shown that prior inhalation of beta-agonists can result in a significant reduction in β2-AR expression and function on bronchial epithelial cells and alveolar macrophages.[2]
-
Troubleshooting Steps:
-
Review Subject History: Ensure that subjects have had an adequate washout period from any previous beta-agonist administration. The specific washout period will depend on the half-life of the previously used drug.
-
Standardize Dosing Regimen: In your experimental protocol, clearly define the timing and dosage of this compound to avoid repeated administrations in a short period that could induce tachyphylaxis.[3]
-
Consider Corticosteroids: Pre-treatment with corticosteroids, such as methylprednisolone, has been shown to reverse the decreased responsiveness to beta-agonists after tachyphylaxis has been induced.[3]
-
Possible Cause 2: Influence of the bronchoconstricting agent.
-
Explanation: The agent used to induce bronchoconstriction can significantly impact the subsequent response to this compound. Research indicates that this compound responsiveness is influenced by the dose of methacholine but not histamine when inducing a similar degree of bronchoconstriction.[2] This differential response may be due to a functional antagonism between muscarinic and beta-adrenergic agonists.[2]
-
Troubleshooting Steps:
-
Select Appropriate Inducing Agent: Choose the bronchoconstricting agent based on your experimental goals. If you aim to study the pure bronchodilatory effect of this compound with minimal interference, histamine may be a more suitable choice than methacholine.
-
Dose-Response Analysis: If using methacholine, be aware that higher doses may lead to a more pronounced attenuation of the this compound response.[2] Conduct a dose-response study for methacholine to determine the optimal concentration for your experiment.
-
Possible Cause 3: Genetic variations in the beta-2 adrenergic receptor.
-
Explanation: Polymorphisms in the gene encoding the β2-AR (ADRB2) can alter an individual's response to beta-agonists.[4][5] Two common non-synonymous single nucleotide polymorphisms (SNPs) are Arg16Gly (rs1042713) and Gln27Glu (rs1042714).[6] The Gly16 variant has been associated with enhanced agonist-promoted downregulation of the receptor compared to the Arg16 variant.[6] Conversely, the Glu27 isoform appears to resist downregulation and may be associated with increased agonist-mediated responsiveness.[6]
-
Troubleshooting Steps:
-
Genotype Subjects: If feasible, genotype your study subjects for common ADRB2 polymorphisms to stratify the data and analyze the results based on genetic variants.
-
Interpret Data in the Context of Genotype: Be aware that subjects with the Arg16Gly polymorphism may show a different response profile to this compound, particularly with regular use.[5]
-
Issue 2: High variability in baseline airway responsiveness.
-
Explanation: The baseline level of airway hyperresponsiveness (AHR) can be a determinant of bronchodilator responsiveness.[7] Subjects with higher airway reactivity to methacholine may exhibit a greater response to bronchodilators.[7]
-
Troubleshooting Steps:
-
Characterize Baseline AHR: Perform a baseline assessment of AHR for all subjects before the main experiment. This will allow you to account for this variable in your analysis.
-
Stratify Subjects: Group subjects based on their baseline AHR to reduce variability within experimental groups.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective beta-2 adrenergic receptor agonist.[8] It stimulates β2-ARs on bronchial smooth muscle, leading to the activation of adenylyl cyclase. This enzyme increases the intracellular concentration of cyclic adenosine monophosphate (cAMP), which in turn activates protein kinase A (PKA). PKA phosphorylates various intracellular proteins, ultimately resulting in the relaxation of airway smooth muscle and bronchodilation.[9][10]
Q2: How does tachyphylaxis affect this compound's efficacy at a cellular level?
A2: Tachyphylaxis to this compound involves several cellular mechanisms:
-
Receptor Desensitization: Continuous stimulation of the β2-AR by this compound leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin to the receptor, uncoupling it from its G-protein and preventing further signaling.[10]
-
Receptor Downregulation: Prolonged exposure to this compound can lead to the internalization and degradation of β2-ARs, reducing the total number of receptors available on the cell surface.[2] This results in a diminished response to subsequent doses of the drug.
Q3: What are the key differences in this compound responsiveness after methacholine versus histamine-induced bronchoconstriction?
A3: Studies have shown that for the same degree of induced bronchoconstriction, the responsiveness to this compound is significantly influenced by the dose of methacholine but not by the dose of histamine.[2] In asthmatic subjects, the bronchodilator response to this compound is greater after methacholine challenge compared to normal subjects.[2] However, after histamine challenge, the response is similar between asthmatic and normal subjects.[2]
Q4: How do genetic polymorphisms of the ADRB2 gene impact the signaling pathway of this compound?
A4: Genetic polymorphisms of the ADRB2 gene can alter the structure and function of the β2-AR, thereby affecting the signaling cascade initiated by this compound.
-
Arg16Gly (rs1042713): The Gly16 variant is associated with enhanced agonist-promoted receptor downregulation, which can lead to a reduced response to long-term beta-agonist therapy.[6]
-
Gln27Glu (rs1042714): The Glu27 variant is thought to be protective against receptor downregulation, potentially leading to a more sustained response to beta-agonists.[6]
Data Presentation
Table 1: this compound Responsiveness after Methacholine- and Histamine-Induced Bronchoconstriction
| Group | Bronchoconstricting Agent | Provocative Drug Mass (PM35, µmol) (mean ± SD) | This compound-Induced Increase in SGaw (%) (mean ± SD) |
| Normal Subjects | Methacholine | 8.94 ± 5.96 | 89 ± 33 |
| Asthmatic Subjects | Methacholine | 0.30 ± 0.29 | 190 ± 55 |
| Normal Subjects | Histamine | 2.92 ± 2.49 | 111 ± 38 |
| Asthmatic Subjects | Histamine | 0.17 ± 0.29 | 113 ± 69 |
| Data from a study investigating the influence of the bronchoconstricting agent on this compound responsiveness.[2] | |||
| PM35: Provocative drug mass causing a 35% decrease in specific airway conductance (SGaw). |
Experimental Protocols
Protocol 1: Methacholine Challenge Test
This protocol is a general guideline and should be adapted based on the specific research model and institutional guidelines.
-
Subject Preparation:
-
Ensure subjects have abstained from caffeine and smoking for at least 4 hours before the test.
-
Withhold any medications that may interfere with the test, such as bronchodilators and corticosteroids, for the appropriate duration.[11]
-
-
Baseline Spirometry:
-
Perform baseline spirometry to measure Forced Expiratory Volume in one second (FEV1) and Forced Vital Capacity (FVC). The FEV1 should be greater than 65-70% of the predicted value to proceed.[11]
-
-
Diluent Administration:
-
Administer an aerosol of a diluent (e.g., normal saline) to establish a control FEV1 value.[11]
-
-
Methacholine Administration:
-
Prepare serial dilutions of methacholine (e.g., 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, 16 mg/mL).[12]
-
Administer increasing concentrations of methacholine via a nebulizer. The subject should perform five slow, deep inhalations from functional residual capacity to total lung capacity for each concentration.[12]
-
-
Post-Methacholine Spirometry:
-
Perform spirometry 30 and 90 seconds after each methacholine dose.[13]
-
-
Endpoint:
-
The test is terminated when there is a ≥20% fall in FEV1 from the baseline value (PC20) or the highest concentration of methacholine has been administered.[14]
-
-
Recovery:
-
Administer a short-acting bronchodilator (e.g., this compound) to reverse the bronchoconstriction and monitor the subject until FEV1 returns to baseline.
-
Protocol 2: Histamine Provocation Test
This protocol is a general guideline and should be adapted for specific experimental needs.
-
Subject Preparation:
-
Similar to the methacholine challenge, ensure subjects have withheld relevant medications and have not smoked for at least 4 hours prior to the test.[15]
-
-
Baseline Lung Function:
-
Measure baseline spirometry (FEV1 and FVC).[15]
-
-
Histamine Administration:
-
Administer increasing concentrations of histamine vapor through a nebulizer.[15] A common dosing schedule includes concentrations of 0.03, 0.06, 0.125, 0.25, 0.5, 1, 2, 4, 8, and 16 mg/mL.
-
-
Post-Histamine Spirometry:
-
Measure FEV1 after each nebulization.[15]
-
-
Endpoint:
-
The test is concluded when a specific reaction (e.g., a 20% fall in FEV1) is observed or all concentrations have been administered.[15]
-
-
Reversal:
-
Administer a bronchodilator to reverse the induced bronchoconstriction.[15]
-
Visualizations
Caption: this compound signaling pathway in bronchial smooth muscle cells.
Caption: Cellular mechanism of tachyphylaxis to this compound.
Caption: General experimental workflow for studying this compound responsiveness.
References
- 1. drugs.com [drugs.com]
- 2. This compound responsiveness after methacholine- and histamine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tachyphylaxis to inhaled isoproterenol and the effect of methylprednisolone in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of β2-Adrenergic Receptor Polymorphism in Asthma Control of Patients Receiving Combination Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute response to bronchodilator. An imperfect guide for bronchodilator therapy in chronic airflow limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Very important pharmacogene summary ADRB2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. β2-agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bronchoprovocation Testing | Clinical Gate [clinicalgate.com]
- 12. Comparison of mannitol and methacholine to predict exercise-induced bronchoconstriction and a clinical diagnosis of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Methacholine Challenge Test - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Histamine provocation test | UZ Leuven [uzleuven.be]
Validation & Comparative
Comparative efficacy of Metaproterenol versus albuterol in preclinical asthma models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of two prominent short-acting beta-2 adrenergic receptor agonists, metaproterenol and albuterol, in the context of asthma research. While both compounds have a history of clinical use for bronchodilation, this document focuses on their performance in established animal models of asthma, offering insights for researchers in respiratory drug development.
Due to a notable lack of direct head-to-head preclinical studies, this guide synthesizes data from separate investigations on each compound. The findings are presented to facilitate an indirect comparison, highlighting the effects of each drug on key asthma-related parameters. It is important to note that variations in experimental design and animal models across studies necessitate careful interpretation of the compiled data.
Comparative Efficacy Data
The following table summarizes the available quantitative data from preclinical studies investigating the effects of this compound and albuterol on airway hyperresponsiveness (AHR) and inflammation in animal models of asthma.
| Parameter | This compound | Albuterol | Animal Model | Citation |
| Airway Hyperresponsiveness (AHR) | Data not available in direct preclinical asthma models. Clinical studies show efficacy in improving FEV1. | (R)-albuterol did not affect AHR; however, (S)-albuterol increased airway responsiveness to methacholine. Long-term treatment with racemic albuterol increased AHR. | Ovalbumin-sensitized mice | [1][2][3] |
| Airway Inflammation (Eosinophils in BALF) | Data not available in direct preclinical asthma models. | (R)-albuterol and (S)-albuterol both significantly reduced the influx of eosinophils into bronchoalveolar lavage fluid (BALF). | Ovalbumin-sensitized mice | [1] |
| Mucus Hypersecretion | Data not available in direct preclinical asthma models. | Both (R)- and (S)-albuterol significantly decreased airway goblet cell hyperplasia and mucus occlusion. | Ovalbumin-sensitized mice | [1] |
| Airway Edema | Data not available in direct preclinical asthma models. | (R)-albuterol did not affect allergen-induced airway edema, while (S)-albuterol increased it. | Ovalbumin-sensitized mice | [1] |
| Th2 Cytokines (IL-4 in BALF) | Data not available in direct preclinical asthma models. | (R)-albuterol significantly decreased IL-4 levels in BALF. | Ovalbumin-sensitized mice | [1] |
BALF: Bronchoalveolar Lavage Fluid; FEV1: Forced Expiratory Volume in 1 second.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Typical Experimental Workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments cited in the literature for evaluating anti-asthmatic compounds.
Ovalbumin (OVA)-Induced Murine Model of Allergic Asthma
This is a widely used model to mimic the allergic inflammation characteristic of asthma.[4][5][6]
-
Sensitization:
-
Animals (commonly BALB/c mice) are sensitized via intraperitoneal (i.p.) injections of ovalbumin (e.g., 20 µg) emulsified in an adjuvant such as aluminum hydroxide (e.g., 2 mg) on days 0 and 14.[1] This primes the immune system to recognize OVA as an allergen.
-
-
Challenge:
-
Following sensitization, animals are challenged with aerosolized OVA (e.g., 1% in saline for 30 minutes) on multiple consecutive days (e.g., days 24, 25, and 26).[1] This localized airway exposure induces an inflammatory response.
-
-
Treatment:
-
Test compounds (this compound or albuterol) are typically administered prior to the final allergen challenge or before the assessment of airway hyperresponsiveness. Administration routes can include inhalation, oral gavage, or parenteral injection, depending on the study's objective.
-
Assessment of Airway Hyperresponsiveness (AHR)
AHR is a hallmark feature of asthma and is commonly assessed by measuring the bronchoconstrictive response to a chemical agonist like methacholine.[7]
-
Animal Preparation:
-
The animal is anesthetized, tracheostomized, and connected to a ventilator (e.g., FlexiVent) to control breathing and measure respiratory mechanics.
-
-
Baseline Measurement:
-
Baseline measurements of airway resistance and compliance are recorded.
-
-
Methacholine Challenge:
-
Increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL) are administered to the animal.
-
Airway resistance and compliance are measured after each dose to determine the provocative concentration of methacholine that causes a significant increase in airway resistance (PC200).
-
Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL fluid analysis is used to quantify the inflammatory cell infiltrate in the airways.
-
Procedure:
-
Following euthanasia, the trachea is cannulated, and the lungs are lavaged with a fixed volume of a buffered salt solution (e.g., PBS).
-
-
Cell Counting:
-
The collected BAL fluid is centrifuged, and the cell pellet is resuspended.
-
Total cell counts are determined using a hemocytometer.
-
Differential cell counts (e.g., eosinophils, neutrophils, macrophages, lymphocytes) are performed on cytospin preparations stained with a differential stain (e.g., Diff-Quik).
-
Conclusion
The available preclinical data, primarily from murine models of allergic asthma, suggest that albuterol, particularly the (R)-enantiomer, can effectively reduce airway inflammation and mucus production. However, long-term use of racemic albuterol and the presence of the (S)-enantiomer may exacerbate airway hyperresponsiveness.[1][2][3] A significant gap in the literature exists regarding the preclinical efficacy of this compound in these standardized asthma models, preventing a direct and comprehensive comparison.
Future preclinical research should aim to conduct head-to-head comparisons of this compound and albuterol within the same experimental model to provide a clearer understanding of their relative therapeutic potential and underlying mechanisms in the context of asthma pathophysiology. Such studies would be invaluable for guiding the development of more effective and safer bronchodilator therapies.
References
- 1. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Detrimental effects of albuterol on airway responsiveness requires airway inflammation and is independent of β-receptor affinity in murine models of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. OVA-Induced Allergic Airway Inflammation Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An experimental model of asthma in rats using ovalbumin and lipopolysaccharide allergens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The OVA-induced Asthma Model in Mice and Rats: An Overview - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 7. A Robust Protocol for Regional Evaluation of Methacholine Challenge in Mouse Models of Allergic Asthma Using Hyperpolarized 3He MRI - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Metaproterenol and Terbutaline on Airway Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the pharmacological effects of Metaproterenol (also known as Orciprenaline) and Terbutaline on airway smooth muscle relaxation. The information presented is curated from scientific literature to support research and development in respiratory therapeutics.
Introduction
This compound and Terbutaline are both short-acting beta-2 adrenergic receptor agonists (SABAs) used clinically as bronchodilators for the relief of bronchospasm in conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3] Their primary therapeutic effect is the relaxation of airway smooth muscle, leading to an increase in airway diameter and improved airflow.[4][5][6][7] This guide delves into a head-to-head comparison of their in-vitro pharmacological properties, focusing on their direct effects on airway smooth muscle.
Mechanism of Action: The Beta-2 Adrenergic Signaling Pathway
Both this compound and Terbutaline exert their effects by stimulating beta-2 adrenergic receptors, which are predominantly located on the surface of airway smooth muscle cells.[2][4][5] This interaction initiates a well-defined intracellular signaling cascade.
Upon agonist binding, the beta-2 adrenergic receptor, a G-protein coupled receptor (GPCR), activates the stimulatory G-protein, Gs. The alpha subunit of the Gs protein then activates the enzyme adenylyl cyclase.[4][5] Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[4][5] PKA, in turn, phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of the smooth muscle.[5]
Caption: Beta-2 adrenergic signaling pathway in airway smooth muscle cells.
Quantitative Comparison of In-Vitro Performance
Direct head-to-head in-vitro studies comparing the potency (EC50) and efficacy (Emax) of this compound and Terbutaline on airway smooth muscle relaxation are limited in the available scientific literature. The following tables summarize the available data for each compound from separate studies. It is important to note that variations in experimental models and conditions (e.g., tissue source, contractile agent) can influence the observed values.
Table 1: In-Vitro Potency and Efficacy of this compound (Orciprenaline) on Airway Smooth Muscle
| Parameter | Value | Experimental Model | Contractile Agent | Source |
| Potency (pD2) | Not explicitly stated, but noted to be less potent than catecholamines | Guinea pig isolated trachea | Not specified | [8] |
Note: pD2 is the negative logarithm of the EC50 value.
Table 2: In-Vitro Potency and Efficacy of Terbutaline on Airway Smooth Muscle
| Parameter | Value | Experimental Model | Contractile Agent | Source |
| EC50 (for cAMP formation) | 2.3 µM | Cultured human airway smooth muscle cells | Not applicable | [9] |
| Emax (for cAMP formation) | 38% (relative to Isoprenaline) | Cultured human airway smooth muscle cells | Not applicable | [9] |
Note: The data for Terbutaline reflects its effect on an upstream signaling molecule (cAMP) rather than direct muscle relaxation.
Experimental Protocols
The following is a generalized protocol for assessing the relaxant effects of beta-2 adrenergic agonists on airway smooth muscle using an in-vitro organ bath system, a standard method in pharmacological research.
Objective: To determine and compare the potency (EC50) and efficacy (Emax) of this compound and Terbutaline in relaxing pre-contracted airway smooth muscle.
Materials:
-
Isolated tracheal or bronchial tissue (e.g., from guinea pig, rat, or human)
-
Krebs-Henseleit solution (or similar physiological salt solution)
-
Contractile agonist (e.g., Methacholine, Histamine, Carbachol)
-
This compound and Terbutaline stock solutions
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Euthanize the animal according to approved ethical protocols.
-
Carefully dissect the trachea or bronchi and place them in cold, oxygenated Krebs-Henseleit solution.
-
Clean the tissue of excess connective and adipose tissue.
-
Prepare tracheal rings or bronchial strips of appropriate size.
-
-
Organ Bath Setup:
-
Mount the tissue preparations in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with a gas mixture of 95% O2 and 5% CO2.
-
Connect the tissues to isometric force transducers to record changes in muscle tension.
-
Allow the tissues to equilibrate under a resting tension for a specified period (e.g., 60-90 minutes), with periodic washing.
-
-
Contraction Phase:
-
Induce a sustained contraction of the airway smooth muscle by adding a pre-determined concentration of a contractile agonist (e.g., Methacholine at a concentration that produces approximately 80% of the maximum response).
-
Allow the contraction to stabilize.
-
-
Relaxation Phase (Cumulative Concentration-Response Curve):
-
Once a stable contraction is achieved, add this compound or Terbutaline to the organ bath in a cumulative manner, increasing the concentration in logarithmic steps.
-
Record the relaxant response at each concentration until a maximal response is achieved or the highest concentration is tested.
-
-
Data Analysis:
-
Express the relaxation at each concentration as a percentage of the pre-induced contraction.
-
Plot the concentration-response curves for both this compound and Terbutaline.
-
Calculate the EC50 (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal relaxation effect) for each drug using non-linear regression analysis.
-
Caption: A typical workflow for an in-vitro organ bath experiment.
Conclusion
References
- 1. Terbutaline (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 2. Orciprenaline [medbox.iiab.me]
- 3. Orciprenaline - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of this compound Sulfate? [synapse.patsnap.com]
- 5. What is the mechanism of Terbutaline Sulfate? [synapse.patsnap.com]
- 6. This compound (Alupent) | Davis’s Drug Guide [nursing.unboundmedicine.com]
- 7. Terbutaline | C12H19NO3 | CID 5403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Potency and selectivity in vitro of compounds related to isoprenaline and orciprenaline on β-adrenoceptors in the guinea-pig - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Beta-2 Adrenergic Selectivity: Metaproterenol vs. Isoproterenol
For Immediate Release
[City, State] – December 14, 2025 – In the landscape of adrenergic agonists, the pursuit of receptor selectivity is paramount for maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive validation of the beta-2 adrenergic selectivity of metaproterenol in comparison to the non-selective agonist, isoproterenol. The following analysis is supported by experimental data from in-vitro pharmacological studies, offering researchers, scientists, and drug development professionals a clear, data-driven comparison.
Executive Summary
Isoproterenol is a potent, non-selective beta-adrenergic agonist, exhibiting high affinity and efficacy at both beta-1 and beta-2 adrenergic receptors. In contrast, this compound (also known as orciprenaline) is categorized as a short-acting beta-2 selective agonist. However, in-vitro evidence suggests that its selectivity for the beta-2 receptor over the beta-1 receptor is modest. This guide will delve into the quantitative differences in binding affinity and functional potency of these two compounds to elucidate the true nature of this compound's beta-2 selectivity.
Comparative Quantitative Data
The following tables summarize the binding affinities (Kd) and functional potencies (EC50) of this compound and isoproterenol at human beta-1 and beta-2 adrenergic receptors. The data is derived from studies utilizing radioligand binding assays and cAMP accumulation functional assays in CHO-K1 cells stably expressing the respective human receptor subtypes.
| Compound | Receptor | Binding Affinity (Log Kd) | Kd (nM) | Beta-1/Beta-2 Selectivity Ratio (Binding) |
| This compound | Beta-1 | -4.71 | 19498 | 3.9 |
| Beta-2 | -5.30 | 5012 | ||
| Isoproterenol | Beta-1 | -6.06 | 871 | 3.8 |
| Beta-2 | -6.64 | 229 |
Table 1: Comparative Binding Affinities of this compound and Isoproterenol at Beta-1 and Beta-2 Adrenergic Receptors. Lower Kd values indicate higher binding affinity. The selectivity ratio is calculated by dividing the Kd for the beta-1 receptor by the Kd for the beta-2 receptor.
| Compound | Receptor | Functional Potency (Log EC50) | EC50 (nM) | Beta-1/Beta-2 Selectivity Ratio (Functional) |
| This compound | Beta-1 | -7.21 | 61.7 | 4.4 |
| Beta-2 | -7.85 | 14.1 | ||
| Isoproterenol | Beta-1 | -8.59 | 2.57 | 4.1 |
| Beta-2 | -9.21 | 0.62 |
Table 2: Comparative Functional Potencies of this compound and Isoproterenol at Beta-1 and Beta-2 Adrenergic Receptors. Lower EC50 values indicate higher potency in stimulating cAMP accumulation. The selectivity ratio is calculated by dividing the EC50 for the beta-1 receptor by the EC50 for the beta-2 receptor.
Interpretation of Data
The in-vitro data demonstrates that while this compound does exhibit a preference for the beta-2 adrenergic receptor over the beta-1 subtype, its selectivity is modest, with only a 3.9-fold higher binding affinity and a 4.4-fold greater functional potency for the beta-2 receptor. Isoproterenol, while widely considered non-selective, also shows a slight preference for the beta-2 receptor in these assays, with a 3.8-fold higher binding affinity and 4.1-fold greater functional potency.
A clinical study with asthmatic patients indicated that this compound produced more significant inotropic, electrocardiographic, chronotropic, and hypokalemic effects compared to isoproterenol, challenging the notion of its clinical beta-2 selectivity.[1]
Signaling Pathways and Experimental Workflow
The activation of both beta-1 and beta-2 adrenergic receptors by an agonist like this compound or isoproterenol initiates a well-characterized signaling cascade. This pathway is pivotal for the physiological responses observed, such as bronchodilation mediated by beta-2 receptors and increased heart rate and contractility mediated by beta-1 receptors.
The experimental validation of beta-2 selectivity typically involves a two-pronged approach: assessing the binding affinity of the compound to the receptor and measuring its functional effect upon binding.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki or Kd) of this compound and isoproterenol for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines (e.g., CHO-K1) stably transfected with and expressing high levels of either the human beta-1 or beta-2 adrenergic receptor.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2) is used for the binding assay.
-
Radioligand: A radiolabeled antagonist with high affinity for beta-adrenergic receptors (e.g., [3H]-dihydroalprenolol or [125I]-cyanopindolol) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor drugs (this compound or isoproterenol).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (concentration of the drug that inhibits 50% of the specific binding of the radioligand). The Ki or Kd is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound and isoproterenol in activating beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Cell Culture: Whole cells (e.g., CHO-K1) stably expressing either the human beta-1 or beta-2 adrenergic receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere.
-
Agonist Stimulation: Cells are treated with increasing concentrations of this compound or isoproterenol in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Incubation: The cells are incubated for a defined period (e.g., 15-30 minutes) at 37°C to allow for cAMP production.
-
Cell Lysis: The cells are lysed to release the intracellular cAMP.
-
cAMP Detection: The concentration of cAMP in the cell lysates is measured using a variety of methods, such as Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or commercially available cAMP assay kits.
-
Data Analysis: The dose-response curves are generated by plotting the cAMP concentration against the log of the agonist concentration. Non-linear regression analysis is used to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response).
Conclusion
The experimental data presented in this guide provide a quantitative basis for understanding the beta-2 adrenergic selectivity of this compound relative to the non-selective agonist isoproterenol. While this compound is indeed more selective for the beta-2 receptor than the beta-1 receptor, its selectivity margin is modest. This in-vitro profile, coupled with clinical observations of systemic beta-adrenergic effects, suggests that at therapeutic doses, this compound may also exert significant effects on beta-1 adrenergic receptors. These findings are critical for researchers and clinicians in the fields of pharmacology and drug development, as they underscore the importance of comprehensive in-vitro and in-vivo characterization of receptor selectivity to predict clinical outcomes accurately.
References
Metaproterenol: A Comparative Analysis of Adrenergic Receptor Subtype Specificity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenergic receptor subtype specificity and cross-reactivity of Metaproterenol, a well-established β-adrenergic agonist. By presenting key experimental data, detailed protocols, and signaling pathway visualizations, this document aims to be a valuable resource for researchers in pharmacology and drug development.
This compound, also known as orciprenaline, is recognized as a moderately selective β2-adrenergic receptor agonist.[1] Its primary therapeutic action is bronchodilation, making it effective in the treatment of asthma and chronic obstructive pulmonary disease (COPD).[2] However, its clinical profile is influenced by its interaction with other adrenergic receptor subtypes, particularly β1-adrenergic receptors, which can lead to cardiovascular side effects.[2] This guide will delve into the quantitative aspects of this compound's receptor interactions to provide a clearer understanding of its specificity.
Comparative Analysis of Receptor Binding Affinity and Functional Potency
To objectively assess the specificity of this compound, its binding affinity (Ki) and functional potency (EC50) at human β1, β2, and β3 adrenergic receptors were compared with other well-characterized β-agonists. The data presented below is derived from a comprehensive study by Baker (2010), which utilized Chinese Hamster Ovary (CHO-K1) cells stably expressing each human receptor subtype. This approach allows for a direct and reliable comparison of the ligands' properties at each receptor in a consistent cellular environment.[3]
Table 1: Comparative Binding Affinity (pKi) of β-Adrenergic Agonists at Human Adrenergic Receptor Subtypes [3]
| Compound | pKi at β1-adrenoceptor | pKi at β2-adrenoceptor | pKi at β3-adrenoceptor | β2 vs β1 Selectivity (ratio) |
| This compound (Orciprenaline) | 4.73 ± 0.08 | 5.36 ± 0.05 | < 4 | 4.3 |
| Isoprenaline | 6.53 ± 0.05 | 6.67 ± 0.06 | 5.96 ± 0.07 | 1.4 |
| Salbutamol | 5.23 ± 0.07 | 6.28 ± 0.05 | < 4 | 11.2 |
| Fenoterol | 5.38 ± 0.06 | 6.83 ± 0.05 | 5.06 ± 0.09 | 28.2 |
Data is presented as mean ± SEM. The pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki(β1)/Ki(β2)).
Table 2: Comparative Functional Potency (pEC50) and Intrinsic Efficacy of β-Adrenergic Agonists at Human Adrenergic Receptor Subtypes [3]
| Compound | pEC50 at β1-adrenoceptor | pEC50 at β2-adrenoceptor | pEC50 at β3-adrenoceptor | Intrinsic Efficacy (vs. Isoprenaline) at β2 |
| This compound (Orciprenaline) | 6.16 ± 0.12 | 7.15 ± 0.06 | 5.14 ± 0.12 | 0.97 |
| Isoprenaline | 7.95 ± 0.06 | 8.24 ± 0.04 | 7.18 ± 0.06 | 1.00 |
| Salbutamol | 6.48 ± 0.08 | 7.55 ± 0.04 | 5.25 ± 0.11 | 0.90 |
| Fenoterol | 6.94 ± 0.07 | 8.32 ± 0.06 | 6.34 ± 0.10 | 1.03 |
Data is presented as mean ± SEM. The pEC50 is the negative logarithm of the half-maximal effective concentration (EC50). A higher pEC50 value indicates a higher potency. Intrinsic efficacy is expressed relative to the maximal response of Isoprenaline.
This compound demonstrates a binding affinity for the β2-adrenergic receptor that is approximately 4.3-fold higher than for the β1-adrenergic receptor. In functional assays, this selectivity is more pronounced, with a roughly 10-fold higher potency at the β2 subtype. While it is considered β2-selective, its cross-reactivity with the β1 receptor is evident from these in vitro data and is consistent with observed clinical side effects such as tachycardia.[2] this compound shows very low affinity and potency at the β3-adrenergic receptor. Notably, this compound displays high intrinsic efficacy at the β2 receptor, comparable to the full agonist Isoprenaline.[3]
Regarding α-adrenergic receptors, this compound is generally considered to have minimal to no direct effects.[1]
Adrenergic Receptor Signaling Pathways
The interaction of this compound and other agonists with adrenergic receptors initiates intracellular signaling cascades. The primary pathway for β-adrenergic receptors involves the activation of adenylyl cyclase and the subsequent increase in cyclic AMP (cAMP). In contrast, α1 and α2-adrenergic receptors couple to different G-proteins, leading to distinct downstream effects.
Caption: Adrenergic receptor signaling pathways.
Experimental Protocols
The following are summaries of the experimental methodologies used to generate the quantitative data presented in this guide, based on the work of Baker (2010).[3]
Radioligand Binding Assay (Whole-Cell)
This assay determines the binding affinity (Ki) of a compound for a specific receptor.
Caption: Radioligand binding assay workflow.
Detailed Steps:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells, stably transfected with the cDNA for either the human β1, β2, or β3-adrenoceptor, were cultured in DMEM/F12 medium supplemented with 10% fetal calf serum and 2 mM L-glutamine at 37°C in a humidified atmosphere of 5% CO2.[3]
-
Cell Plating: Cells were seeded into 96-well plates and grown to confluence.[3]
-
Competition Binding: The culture medium was removed, and cells were incubated with a fixed concentration of the radioligand [3H]-CGP 12177 and a range of concentrations of the unlabeled competing ligand (e.g., this compound) in a binding buffer. Non-specific binding was determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM propranolol).[3]
-
Incubation: The plates were incubated at 37°C for a sufficient time to reach equilibrium.[3]
-
Washing: The incubation was terminated by washing the cells multiple times with ice-cold buffer to remove unbound radioligand.[3]
-
Quantification: The cells were lysed, and the amount of bound radioligand was quantified by liquid scintillation counting.[3]
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression. The inhibition constant (Ki) was then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
cAMP Accumulation Assay (Functional Assay)
This assay measures the ability of a compound to stimulate the production of intracellular cyclic AMP (cAMP), providing a measure of its functional potency (EC50) and efficacy.
Caption: cAMP accumulation assay workflow.
Detailed Steps:
-
Cell Culture and Plating: Similar to the radioligand binding assay, CHO-K1 cells expressing the receptor of interest were cultured and plated in 96-well plates.[3]
-
Pre-incubation: Cells were pre-incubated with a phosphodiesterase (PDE) inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of newly synthesized cAMP.[3]
-
Agonist Stimulation: The cells were then stimulated with various concentrations of the agonist (e.g., this compound) for a defined period at 37°C.[3]
-
Cell Lysis: The stimulation was stopped, and the cells were lysed to release the accumulated intracellular cAMP.[3]
-
cAMP Quantification: The amount of cAMP in the cell lysates was quantified using a competitive immunoassay, such as a Homogeneous Time Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).[3]
-
Data Analysis: Dose-response curves were generated by plotting the cAMP concentration against the agonist concentration. The half-maximal effective concentration (EC50) and the maximum response (Emax) were determined using non-linear regression analysis.[3]
Conclusion
The data presented in this guide highlight that while this compound is a potent β2-adrenergic agonist, it exhibits measurable cross-reactivity with β1-adrenergic receptors. This lack of absolute specificity is an important consideration in its clinical use and in the development of new, more selective β2-agonists. The provided experimental protocols offer a framework for the continued investigation and characterization of adrenergic receptor ligands.
References
- 1. [Comparative study of the effectiveness of beta-adrenergic stimulatin drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of the beta-adrenoceptor stimulant properties of salbutamol, orciprenaline and soterenol with those of isoprenaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Using Metaproterenol Sulfate as a USP Reference Standard in Analytical Assays
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical analysis, the integrity of quantitative assays hinges on the quality and reliability of the reference standards employed. Metaproterenol sulfate, a bronchodilator, is a critical component in various pharmaceutical formulations, and its accurate quantification is paramount for ensuring product safety and efficacy. The United States Pharmacopeia (USP) provides a well-characterized reference standard for this compound sulfate, which serves as the primary benchmark for analytical procedures within the United States.
This guide provides a comparative overview of the use of this compound Sulfate USP Reference Standard in analytical assays. Due to the limited availability of direct comparative studies between this compound Sulfate reference standards from different pharmacopeias, this guide will also present a representative comparative analysis of a closely related and widely used bronchodilator, Salbutamol Sulphate (Albuterol). This will serve to illustrate the key performance parameters and methodologies that should be considered when evaluating and comparing reference standards.
The Role and Significance of a USP Reference Standard
A USP Reference Standard is a highly purified and well-characterized substance that is used as a primary reference material in compendial assays and tests.[1][2][3] These standards are established by the United States Pharmacopeial Convention and are considered the "gold standard" for demonstrating the identity, strength, purity, and quality of a drug substance.[1][4] The use of a USP Reference Standard provides a high degree of confidence in analytical results and ensures consistency and comparability of data across different laboratories and manufacturing sites.
In contrast, secondary or in-house working standards are also utilized for routine laboratory analyses.[1][2][3] These standards are qualified against the primary USP reference standard and offer a more cost-effective option for daily use.[1][2] However, it is crucial to establish and document the traceability of secondary standards to the primary compendial standard to ensure the validity of analytical results.[5]
Comparative Analysis of Bronchodilator Reference Standards
Table 1: Illustrative Comparison of Bronchodilator Reference Standard Performance
| Parameter | USP Primary Standard (this compound Sulfate) | EP Primary Standard (Hypothetical) | Qualified Secondary Standard (In-house) |
| Purity (as stated on Certificate of Analysis) | 99.9% (on as-is basis) | 99.8% (on dried basis) | 99.7% (on as-is basis, traceable to USP) |
| Related Substances (Total Impurities) | Not more than 0.1% | Not more than 0.2% | Not more than 0.2% |
| Water Content | Not more than 2.0% | Not more than 0.5% | Not more than 1.5% |
| Residue on Ignition | Not more than 0.1% | Not more than 0.1% | Not more than 0.1% |
| HPLC Assay (% vs. Label Claim) | 98.0% - 102.0% | 98.0% - 102.0% | 98.0% - 102.0% |
| Relative Retention Time (vs. Primary Standard) | 1.00 | 1.00 ± 0.01 | 1.00 ± 0.01 |
| Precision (RSD of 6 replicate injections) | ≤ 2.0% | ≤ 2.0% | ≤ 2.0% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
Experimental Protocols
The following protocols outline the methodologies for the HPLC assay of this compound Sulfate and a general procedure for qualifying a secondary reference standard against the USP primary standard.
Protocol 1: HPLC Assay of this compound Sulfate (Based on USP Monograph)
Objective: To determine the potency of a this compound Sulfate sample using the USP Reference Standard.
Materials:
-
This compound Sulfate USP Reference Standard
-
This compound Sulfate sample
-
HPLC grade acetonitrile
-
HPLC grade water
-
Potassium phosphate, monobasic
-
Hydrochloric acid
-
HPLC system with UV detector
-
Analytical column: 4.6-mm x 25-cm; 10-µm packing L7 (octylsilane chemically bonded to porous silica or ceramic micro-particles)
Procedure:
-
Mobile Phase Preparation: Prepare a filtered and degassed mixture of a suitable buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) as specified in the USP monograph.
-
Standard Preparation: Accurately weigh a quantity of this compound Sulfate USP Reference Standard and dissolve in a suitable solvent (e.g., 0.01 N hydrochloric acid) to obtain a solution with a known concentration of about 2 mg/mL.
-
Assay Preparation: Accurately weigh a quantity of the this compound Sulfate sample and dissolve in the same solvent as the Standard Preparation to obtain a solution with a concentration of about 2 mg/mL.
-
Chromatographic System:
-
Set the HPLC system with the L7 column.
-
Set the detector wavelength to 278 nm.
-
Set the flow rate to approximately 2 mL per minute.
-
-
System Suitability: Inject the Standard Preparation and record the peak responses. The column efficiency should not be less than 500 theoretical plates, the tailing factor for the analyte peak should not be more than 3.0, and the relative standard deviation for replicate injections should not be more than 2.0%.
-
Procedure: Separately inject equal volumes (e.g., 10 µL) of the Standard Preparation and the Assay Preparation into the chromatograph, record the chromatograms, and measure the responses for the major peaks.
-
Calculation: Calculate the quantity, in mg, of this compound Sulfate in the portion of the sample taken using the formula provided in the USP monograph, based on the peak responses of the Assay Preparation and the Standard Preparation.
Protocol 2: Qualification of a Secondary Reference Standard
Objective: To qualify a new batch of an in-house (secondary) reference standard of this compound Sulfate against the USP Primary Reference Standard.
Materials:
-
This compound Sulfate USP Reference Standard
-
New batch of in-house this compound Sulfate (candidate secondary standard)
-
HPLC system and reagents as per Protocol 1
Procedure:
-
Characterization of the Candidate Secondary Standard: Perform a comprehensive characterization of the candidate secondary standard, including tests for identity (e.g., IR spectroscopy), purity (e.g., HPLC for related substances), water content (e.g., Karl Fischer titration), and residue on ignition.
-
Comparative HPLC Analysis:
-
Prepare solutions of the USP Primary Reference Standard and the candidate secondary standard at the same concentration (e.g., 2 mg/mL).
-
Perform HPLC analysis as described in Protocol 1.
-
Inject both solutions multiple times (e.g., n=6) to assess precision.
-
-
Data Analysis and Acceptance Criteria:
-
Purity Comparison: The purity of the secondary standard, as determined by HPLC, should be comparable to that of the primary standard.
-
Assay Value: The potency of the secondary standard, when assayed against the primary standard, should be within a pre-defined acceptance range (e.g., 99.0% to 101.0%).
-
Impurity Profile: The impurity profile of the secondary standard should be comparable to that of the primary standard, with no new impurities detected above a specified threshold.
-
Statistical Analysis: A statistical comparison (e.g., t-test) of the mean assay values of the primary and secondary standards can be performed to demonstrate equivalence.
-
Visualizing Workflows and Pathways
To further elucidate the processes involved, the following diagrams, generated using the DOT language, illustrate the experimental workflow for a typical HPLC assay and the signaling pathway of this compound.
Caption: Experimental workflow for HPLC analysis of this compound Sulfate.
Caption: Signaling pathway of this compound via the Beta-2 Adrenergic Receptor.
Conclusion
The this compound Sulfate USP Reference Standard is an indispensable tool for ensuring the accuracy and reliability of analytical assays in pharmaceutical quality control. While direct comparative data with other pharmacopeial standards is limited, the principles of reference standard qualification and comparison, as illustrated with the Salbutamol Sulphate example, provide a robust framework for evaluating the suitability of any reference material. By adhering to detailed experimental protocols and understanding the underlying biochemical pathways, researchers and drug development professionals can confidently utilize the USP reference standard to ensure the quality and consistency of pharmaceutical products containing this compound Sulfate.
References
A Comparative Analysis of Short-Acting and Long-Acting Beta-Agonists, Featuring Metaproterenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of short-acting beta-agonists (SABAs) and long-acting beta-agonists (LABAs), with a specific focus on the older SABA, Metaproterenol. The information presented is intended to support research and development in respiratory therapeutics by offering a comprehensive overview of the pharmacological, pharmacokinetic, and clinical properties of these agents.
Introduction to Beta-Agonists
Beta-adrenergic receptor agonists are a cornerstone in the management of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). They function by stimulating beta-2 adrenergic receptors (β2-ARs) predominantly found in the smooth muscle of the airways. This stimulation initiates a signaling cascade that leads to bronchodilation, providing relief from symptoms of bronchoconstriction.[1][2][3]
These agonists are broadly categorized based on their duration of action:
-
Short-Acting Beta-Agonists (SABAs): These agents, including Albuterol (also known as Salbutamol) and this compound, provide rapid relief from acute bronchospasm.[4] Their effects are typically observed within minutes but are of a shorter duration, generally lasting 4 to 6 hours.[5]
-
Long-Acting Beta-Agonists (LABAs): This class, which includes Salmeterol and Formoterol, offers a longer duration of action, typically around 12 hours or more.[5] They are used for maintenance therapy to control and prevent symptoms.
This guide will delve into a comparative analysis of these two classes, with a particular examination of this compound in the context of more modern beta-agonists.
Data Presentation: A Quantitative Comparison
The following tables summarize key quantitative data for a selection of SABAs and LABAs. It is important to note that while extensive data is available for newer agents, specific in vitro quantitative data for the older drug, this compound, is less prevalent in recent literature.
Table 1: Pharmacokinetic Properties
| Drug | Class | Onset of Action | Duration of Action | Half-Life |
| This compound | SABA | 15-30 minutes (oral) | 2-6 hours (oral)[1] | ~6 hours[6] |
| Albuterol (Salbutamol) | SABA | ~5 minutes | 4-6 hours[5] | 2-5 hours |
| Salmeterol | LABA | 10-20 minutes | ~12 hours[5] | ~5.5 hours |
| Formoterol | LABA | ~5 minutes | ~12 hours[5] | ~10 hours |
Table 2: Pharmacodynamic Properties
| Drug | Class | Receptor Selectivity (β2 vs. β1) | Intrinsic Activity |
| This compound | SABA | Moderately selective[7] | Full Agonist |
| Albuterol (Salbutamol) | SABA | Selective | Partial Agonist |
| Salmeterol | LABA | Highly Selective | Partial Agonist |
| Formoterol | LABA | Highly Selective | Full Agonist |
Note: Quantitative Ki and EC50 values for this compound are not consistently reported in recent literature. Studies have indicated its lower selectivity compared to newer agents like Albuterol.[8]
Clinical Efficacy and Safety Profile
Clinical trials have provided valuable insights into the comparative efficacy and safety of these agents.
-
This compound vs. Albuterol: Head-to-head studies have demonstrated that while both are effective bronchodilators, Albuterol generally offers a greater magnitude and duration of bronchodilation compared to this compound at recommended doses.[8][9] Some studies suggest this compound may have a more rapid onset of action when administered orally.[10] However, this compound has been associated with a greater chronotropic effect (increase in heart rate) than Albuterol.[9][11] Due to its lower selectivity, this compound has a higher propensity for cardiovascular side effects.[8]
-
SABAs vs. LABAs: LABAs, when used as maintenance therapy, have been shown to be superior to regularly scheduled SABAs in improving lung function, reducing symptoms, and decreasing the need for rescue medication. However, the use of LABAs as monotherapy in asthma is associated with an increased risk of severe exacerbations and asthma-related death, leading to the recommendation that they should only be used in combination with an inhaled corticosteroid in this patient population.
Signaling Pathways and Experimental Workflows
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of a beta-agonist to the β2-AR initiates a well-defined signaling cascade. The following diagram illustrates this pathway.
Experimental Workflow for Comparing Beta-Agonist Efficacy
The following diagram outlines a typical experimental workflow for the comparative evaluation of different beta-agonists.
References
- 1. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 2. Beta2 Receptor Agonists and Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Beta-2 Adrenergic Agonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 6. pdr.net [pdr.net]
- 7. Lack of evidence for beta-2 receptor selectivity: a study of this compound, fenoterol, isoproterenol, and epinephrine in patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medium.com [medium.com]
- 9. Influence of agonist intrinsic activity on the desensitisation of β2-adrenoceptor-mediated responses in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fadavispt.mhmedical.com [fadavispt.mhmedical.com]
- 11. medicaid.nv.gov [medicaid.nv.gov]
A Comparative Analysis of Metaproterenol and Anticholinergic Agents in Preclinical COPD Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of the short-acting beta-2 agonist (SABA) metaproterenol and anticholinergic agents, key therapeutic classes in the management of Chronic Obstructive Pulmonary Disease (COPD). Due to a notable lack of direct comparative preclinical studies in COPD animal models, this document synthesizes available data for each drug class individually. We present preclinical data for the anticholinergics ipratropium and tiotropium, and contrast this with the available pharmacological information and clinical findings for this compound, highlighting the current gaps in preclinical research.
Executive Summary
Anticholinergic agents, particularly tiotropium and ipratropium, have been extensively studied in various animal models of COPD, demonstrating significant efficacy in reducing airway inflammation and improving lung function. In contrast, there is a scarcity of published preclinical data specifically evaluating the efficacy of this compound in established COPD animal models. This guide will present the available experimental evidence for anticholinergics and discuss the known pharmacological profile of this compound, supplemented by human clinical trial data to provide a comprehensive, albeit indirect, comparison.
Anticholinergic Agents: Preclinical Efficacy in COPD Models
Anticholinergic drugs exert their effect by blocking muscarinic receptors in the airways, leading to bronchodilation and a reduction in mucus secretion. The following sections detail the experimental findings for ipratropium and tiotropium in various animal models of COPD.
Tiotropium Bromide
Tiotropium is a long-acting muscarinic antagonist (LAMA) that has shown potent anti-inflammatory and bronchodilatory effects in preclinical COPD models.
-
Animal Model: C57Bl/6 mice.
-
COPD Induction: Exposure to cigarette smoke (CS) for four consecutive days with increasing duration up to 6 hours per day.
-
Intervention: Inhalation of tiotropium (0.01-0.3 mg/mL) for 5 minutes, one hour prior to each CS exposure.
-
Outcome Measures: Bronchoalveolar lavage (BAL) performed 18 hours after the last CS exposure to assess pulmonary inflammation and mediator release. Bronchodilatory activity was assessed against acetylcholine-induced bronchoconstriction.
| Parameter | Outcome | Result |
| Pulmonary Inflammation | Inhibition of neutrophilic inflammation | IC50 of 0.058 mg/mL; maximum inhibition of 60% at 0.3 mg/mL[1] |
| Reduction in inflammatory mediators (LTB4, IL-6, KC, MCP-1, MIP-1α, MIP-2, TNF-α) | Dose-dependent reduction[1] | |
| Bronchodilation | Inhibition of acetylcholine-induced bronchoconstriction | IC50 of 0.045 mg/mL; maximum bronchodilation of 90% at 0.3 mg/mL[1] |
-
Animal Model: Guinea pigs.
-
COPD Induction: Intranasal instillation of LPS (1 mg) twice weekly for 12 weeks.
-
Intervention: Inhalation of nebulized tiotropium (0.1 mM) for 3 minutes, 30 minutes prior to each LPS instillation.
-
Outcome Measures: Assessment of pulmonary inflammation (neutrophil counts), airway remodeling (goblet cell numbers, collagen deposition), and emphysema (mean linear intercept).
| Parameter | LPS-Induced Change | Effect of Tiotropium Treatment |
| Neutrophil Count (Airways & Parenchyma) | 1.9 to 2.1-fold increase | Fully inhibited the increase[2][3] |
| Goblet Cell Number | Increased | Abrogated the increase[2][4] |
| Collagen Deposition | Increased | Abrogated the increase[2][4] |
| Mean Linear Intercept (Emphysema) | 7.3% increase | No significant effect[2] |
Ipratropium Bromide
Ipratropium is a short-acting muscarinic antagonist (SAMA) that has also been evaluated in preclinical models of airway inflammation.
-
Animal Model: Rats.
-
Inflammation Induction: Inhalation of cadmium.
-
Intervention: Pretreatment with ipratropium bromide.
-
Outcome Measures: Airway resistance and inflammatory cell counts in bronchoalveolar lavage fluid (BALF).
| Parameter | Cadmium-Induced Change | Effect of Ipratropium Treatment |
| Neutrophil Count in BALF | Increased | Significantly reduced[5] |
| Airway Resistance | Increased | Significantly prevented the increase[5] |
This compound: Pharmacological Profile and Clinical Efficacy
This compound is a moderately selective beta-2 adrenergic agonist.[6] Its primary mechanism of action is the stimulation of beta-2 adrenergic receptors on airway smooth muscle cells. This leads to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent bronchodilation.[7][8]
Preclinical Data
Clinical Efficacy in COPD
In clinical settings, this compound has been shown to be an effective bronchodilator for patients with COPD. Human studies have demonstrated its ability to improve lung function, as measured by Forced Expiratory Volume in one second (FEV1).
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental designs, the following diagrams are provided.
References
- 1. Tiotropium bromide exerts anti-inflammatory activity in a cigarette smoke mouse model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Tiotropium inhibits pulmonary inflammation and remodelling in a guinea pig model of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of formoterol and ipratropium bromide against acute cadmium-induced pulmonary inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. This compound | C11H17NO3 | CID 4086 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound Tablets: Package Insert / Prescribing Info [drugs.com]
A Comparative Meta-Analysis of Metaproterenol and Isoetharine in Clinical Trials
In the landscape of bronchodilator therapy for obstructive airway diseases, both Metaproterenol and isoetharine have historically played significant roles as beta-adrenergic agonists. This guide provides a meta-analysis of clinical trial data, comparing the efficacy, duration of action, and safety profiles of these two agents. The information is intended for researchers, scientists, and drug development professionals to offer a comprehensive understanding of their relative therapeutic potential based on available experimental evidence.
Efficacy and Pulmonary Function
Clinical studies have demonstrated that while both this compound and isoetharine are effective bronchodilators, this compound generally exhibits a longer duration of action and, in some instances, superior bronchodilator effects.
A double-blind, placebo-controlled, crossover study involving 10 adult males with reversible, chronic pulmonary obstruction compared aerosolized albuterol (280 micrograms), isoetharine (680 micrograms), and this compound (1300 micrograms).[1][2] The study found that the mean maximum percent change from baseline in Forced Expiratory Volume in one second (FEV1) was superior to placebo for all three drugs, with no statistically significant differences among them.[1][2] However, when considering the area under the curve of the mean percent change in FEV1 over time, both albuterol and this compound showed a greater change than placebo.[1][2] In this analysis, this compound was found to be superior to isoetharine.[1][2]
Another double-blind study with 27 patients suffering from reversible bronchospastic disease compared a 5% solution of this compound sulfate with a fixed-combination solution of isoetharine and phenylephrine.[3] The results indicated that the duration of effect, defined as an increase in FEV1 of at least 15% from baseline, averaged four hours for this compound, compared to just one hour for the isoetharine solution.[3] Furthermore, the overall FEV1 response to this compound was significantly superior (P = 0.01) to the isoetharine-phenylephrine solution.[3] this compound also showed a greater increase in the mean forced expiratory flow during the middle half of the forced vital capacity (FEF-25-75%), approaching statistical significance.[3]
The following table summarizes the key efficacy data from these comparative clinical trials.
| Parameter | This compound | Isoetharine | Study Details |
| Mean Max % Change in FEV1 from Baseline | Superior to placebo; no significant difference compared to isoetharine in one study.[1][2] | Superior to placebo.[1][2] | 10 adult males with reversible, chronic pulmonary obstruction.[1][2] |
| Duration of Effect (≥15% FEV1 increase) | Average of 4 hours.[3] | Average of 1 hour.[3] | 27 patients with reversible bronchospastic disease.[3] |
| Overall FEV1 Response | Significantly superior (P = 0.01).[3] | - | 27 patients with reversible bronchospastic disease.[3] |
| FEF25-75 | Superior.[1][2] | - | 10 adult males with reversible, chronic pulmonary obstruction.[1][2] |
| Forced Vital Capacity (FVC) | Superior.[1][2] | - | 10 adult males with reversible, chronic pulmonary obstruction.[1][2] |
Safety and Adverse Effects
Both this compound and isoetharine are associated with side effects typical of beta-adrenergic agonists. However, the incidence and profile of these effects can differ. In the comparative studies, changes in blood pressure and pulse rate were found to be clinically insignificant for both drugs, with a substantially similar number of adverse experiences reported for both solutions in one study.[3]
Commonly reported side effects for this compound include nervousness, headache, dizziness, and tachycardia.[4] Tachycardia is a very common cardiovascular adverse event, occurring in 17.1% of patients in one report.[5] Trembling or shakiness in the extremities is also a less common side effect.[5]
The following table outlines the reported adverse effects for this compound. Data for isoetharine from a similar comprehensive source was not available in the initial search.
| Adverse Effect Category | Specific Effects | Frequency |
| Cardiovascular | Tachycardia, Palpitations, Hypertension, Chest Pain.[5] | Very common (Tachycardia: 17.1%).[5] |
| Neurological | Nervousness, Headache, Dizziness, Drowsiness, Tremor.[4] | Common to Less Common.[4][5] |
| Gastrointestinal | Nausea, Diarrhea, Upset Stomach, Dry Mouth.[4] | - |
| Other | Sleep problems (insomnia), Tiredness.[4] | - |
Experimental Protocols
Study 1: Comparison of Albuterol, Isoetharine, and this compound via Aerosol Inhalation
-
Study Design: This was a double-blind, placebo-controlled, crossover comparison study.[1][2]
-
Patient Population: The study included 10 adult men with reversible, chronic pulmonary obstruction.[1][2]
-
Drug Administration: The drugs were administered via aerosol inhalation at the manufacturer-recommended doses: albuterol 280 micrograms, isoetharine 680 micrograms, and this compound 1300 micrograms.[1][2]
-
Outcome Measures: The primary outcome measures were Forced Expiratory Volume in one second (FEV1), Forced Expiratory Flow from 25% to 75% of vital capacity (FEF25-75), and Forced Vital Capacity (FVC).[1][2] These parameters were measured periodically for six hours following drug administration.[1][2] Adverse effects were also monitored and compared.[1][2]
Study 2: Double-Blind Comparison of this compound and Isoetharine-Phenylephrine Solutions
-
Study Design: This was a single-dose, double-blind study with parallel groups.[3]
-
Patient Population: The study enrolled a total of 27 patients with reversible bronchospastic disease.[3]
-
Drug Administration: Patients received either 0.3 ml of a 5% this compound sulfate solution or 0.5 ml of a fixed-combination isoetharine-phenylephrine solution via intermittent positive pressure breathing (IPPB) equipment.[3]
-
Outcome Measures: Pulmonary function tests, blood pressure, and pulse rate were assessed before treatment and at intervals of 30 minutes to six hours after administration.[3] The duration of effect was defined as an increase in FEV1 of at least 15% from baseline.[3]
Visualizations
Signaling Pathway of Beta-2 Adrenergic Agonists
Caption: Signaling pathway of this compound and Isoetharine leading to bronchodilation.
Experimental Workflow for a Comparative Bronchodilator Clinical Trial
Caption: A typical experimental workflow for a comparative clinical trial of bronchodilators.
References
- 1. db.cngb.org [db.cngb.org]
- 2. Clinical comparison of albuterol, isoetharine, and this compound given by aerosol inhalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Double-blind comparison of this compound and isoetharine-phenylephrine solutions in intermittent positive pressure breathing in bronchospastic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. drugs.com [drugs.com]
Unraveling Functional Antagonism: A Comparative Guide to Metaproterenol and Methacholine in Airways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the functional antagonism between the β2-adrenergic agonist, metaproterenol, and the muscarinic cholinergic agonist, methacholine, in the context of airway smooth muscle function. By examining their opposing physiological effects, signaling pathways, and the experimental data quantifying their interaction, this document serves as a critical resource for researchers investigating respiratory pharmacology and developing novel therapeutics for airway diseases.
Core Concepts: Functional Antagonism in the Airways
Functional antagonism occurs when two agonists produce opposing physiological effects on the same tissue, effectively canceling each other out. In the airways, this is exemplified by the interplay between bronchodilators and bronchoconstrictors. This compound, a β2-adrenergic agonist, induces relaxation of the airway smooth muscle, leading to bronchodilation. Conversely, methacholine, a muscarinic agonist, stimulates the contraction of these muscles, causing bronchoconstriction.[1][2] Understanding the dynamics of this antagonism is crucial for predicting the efficacy of bronchodilator therapy in the presence of underlying cholinergic tone, a hallmark of various respiratory diseases.
Data Presentation: Quantifying the Interaction
The functional antagonism between this compound and methacholine can be quantified both in vivo and in vitro. The following tables summarize key experimental data that illustrates this interaction.
In Vivo Human Studies: Reversal of Methacholine-Induced Bronchoconstriction
One method to assess functional antagonism in humans is to induce bronchoconstriction with methacholine and then administer a bronchodilator like this compound. The resulting change in airway caliber, often measured as specific airway conductance (SGaw), provides a quantitative measure of the antagonist's efficacy.
| Subject Group | Mean Provocative Mass of Methacholine (PM35) (μmol) | Mean % Increase in SGaw after this compound | Reference |
| Normal Subjects | 8.94 ± 5.96 | 89 ± 33 | [3] |
| Asthmatic Subjects | 0.30 ± 0.29 | 190 ± 55 | [3] |
Note: PM35 is the provocative mass of methacholine causing a 35% decrease in specific airway conductance (SGaw). The data demonstrates that this compound effectively reverses methacholine-induced bronchoconstriction in both normal and asthmatic subjects, with a more pronounced effect observed in asthmatics who are hyperresponsive to methacholine.[3]
In Vitro Studies: Modulation of Dose-Response Relationships
In isolated airway smooth muscle preparations, functional antagonism is observed as a rightward shift in the dose-response curve of the relaxing agent (this compound or another β-agonist) in the presence of the contractile agent (methacholine). This indicates that a higher concentration of the β-agonist is required to achieve the same level of relaxation when the muscle is pre-contracted with a muscarinic agonist.
| Contractile Agent | Concentration of Contractile Agent | Effect on Isoproterenol Dose-Response Curve |
| Methacholine | Increasing Concentrations | Progressive rightward shift, indicating decreased potency of isoproterenol. |
| Leukotriene D4 | Equieffective Concentrations to Methacholine | Less pronounced rightward shift compared to methacholine, suggesting the nature of the contractile stimulus influences the degree of functional antagonism. |
This differential effect highlights that the functional antagonism is not solely dependent on the magnitude of the contraction but also on the specific signaling pathways activated by the contractile agent.
Signaling Pathways: A Tale of Two Receptors
The opposing effects of this compound and methacholine stem from their activation of distinct G-protein coupled receptors (GPCRs) on airway smooth muscle cells, leading to divergent intracellular signaling cascades.
This compound: The β2-Adrenergic Pathway of Relaxation
This compound binds to β2-adrenergic receptors, which are coupled to the stimulatory G-protein, Gs. This initiates a cascade that ultimately leads to smooth muscle relaxation.
Methacholine: The Muscarinic Pathway of Contraction
Methacholine activates M3 muscarinic receptors on airway smooth muscle cells, which are coupled to the Gq/11 G-protein. This triggers a signaling cascade that increases intracellular calcium and sensitizes the contractile machinery.
Experimental Protocols
Detailed methodologies are essential for the reproducible investigation of functional antagonism. Below are protocols for key in vitro and in vivo experiments.
In Vitro Isolated Tracheal Ring Preparation
This ex vivo method allows for the direct measurement of airway smooth muscle contractility and relaxation in a controlled environment.
1. Tissue Preparation:
-
Euthanize a laboratory animal (e.g., guinea pig, rat) via an approved method.
-
Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit physiological salt solution.
-
Gently remove adhering connective tissue and cut the trachea into 3-5 mm wide rings.
2. Mounting:
-
Suspend each tracheal ring between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in muscle tension.
-
Apply an optimal resting tension (typically 1-2 grams) and allow the tissue to equilibrate for at least 60 minutes, with periodic washing.
3. Experimental Procedure:
-
Contraction: Induce a stable contraction by adding a specific concentration of methacholine to the organ bath.
-
Relaxation: Once a stable contraction is achieved, cumulatively add increasing concentrations of this compound to the bath to generate a dose-response curve for relaxation.
-
Data Analysis: Measure the percentage of relaxation at each this compound concentration relative to the initial methacholine-induced contraction. Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
In Vivo Measurement of Specific Airway Conductance (SGaw)
This clinical research method assesses airway function in human subjects.
1. Subject Preparation:
-
Ensure subjects have abstained from bronchodilator medications for an appropriate washout period.
-
Obtain baseline spirometry and specific airway conductance (SGaw) measurements using a body plethysmograph.
2. Methacholine Challenge:
-
Administer increasing concentrations of aerosolized methacholine to the subject.
-
Measure FEV1 (Forced Expiratory Volume in 1 second) and SGaw after each dose until a predetermined level of bronchoconstriction is achieved (e.g., a 20% fall in FEV1 or a 35% fall in SGaw). This determines the subject's airway hyperresponsiveness.
3. This compound Administration:
-
Once the target level of bronchoconstriction is reached, administer a standardized dose of aerosolized this compound.
4. Post-Bronchodilator Measurement:
-
Measure SGaw at specific time points after this compound administration to assess the degree and time course of bronchodilation.
5. Data Analysis:
-
Calculate the percentage increase in SGaw from the post-methacholine, pre-metaproterenol value.
-
Compare the bronchodilator response between different subject groups (e.g., healthy vs. asthmatic).
Conclusion
The functional antagonism between this compound and methacholine provides a fundamental model for understanding the regulation of airway caliber. This compound induces bronchodilation via the β2-adrenergic-cAMP pathway, while methacholine causes bronchoconstriction through the M3 muscarinic-IP3/Ca²⁺ pathway. Experimental data, both in vivo and in vitro, consistently demonstrates that the presence of a muscarinic-induced contractile tone diminishes the potency of β2-adrenergic agonists. This guide offers a foundational understanding of this critical interaction, providing researchers and drug development professionals with the necessary background to explore novel therapeutic strategies for obstructive airway diseases.
References
- 1. Isoproterenol induces actin depolymerization in human airway smooth muscle cells via activation of an Src kinase and GS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of the epithelium on responsiveness of guinea-pig isolated trachea to contractile and relaxant agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antagonism of beta-adrenoceptor-mediated relaxations of human bronchial smooth muscle by carbachol - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Metaproterenol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of unused, expired, or contaminated metaproterenol is a critical component of laboratory safety and regulatory compliance. Mismanagement of pharmaceutical waste can pose risks to human health and the environment. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound from a laboratory or research facility.
This compound is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) by the U.S. Environmental Protection Agency (EPA), meaning it is not found on the P or U lists of hazardous chemicals (40 CFR § 261.33).[1][2][3][4] Therefore, it should be managed as a non-hazardous pharmaceutical waste. However, it is crucial to consult state and local regulations, as they may have more stringent requirements for pharmaceutical disposal.[5]
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol ensures the safety of laboratory personnel and prevents environmental contamination.
1. Segregation of Waste: Immediately segregate unused or expired this compound from other waste streams. It should not be mixed with hazardous chemical waste, biohazardous waste, sharps, or regular trash. Use designated containers specifically for non-hazardous pharmaceutical waste.
2. Proper Containerization: Place this compound waste into a dedicated, clearly labeled container for non-hazardous pharmaceutical waste. These containers are often white with blue lids and should be securely sealed to prevent leaks or spills.[1] The container must be robust and leak-proof.
3. Labeling: Ensure the waste container is accurately labeled as "Non-Hazardous Pharmaceutical Waste" and includes the name of the waste product (this compound) and the date of disposal. Clear labeling is essential for proper handling by waste management personnel.
4. Storage: Store the sealed container in a secure, designated area within the laboratory that is inaccessible to unauthorized individuals. This storage area should be away from drains and sources of ignition.[5]
5. Arrange for Disposal: Contract with a licensed and reputable pharmaceutical waste management vendor for the collection and disposal of the non-hazardous pharmaceutical waste. These vendors are equipped to handle and transport pharmaceutical waste in compliance with all federal, state, and local regulations.
6. Incineration: The preferred method for the final disposal of non-hazardous pharmaceutical waste is incineration at a permitted facility.[1] This method ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Landfilling of non-hazardous pharmaceutical waste should be avoided to prevent potential leaching into groundwater.[6]
7. Documentation: Maintain meticulous records of all disposed this compound. This documentation, often in the form of a waste manifest provided by the disposal vendor, should be kept for a minimum of three years and include the date of disposal, quantity, and method of destruction.
Quantitative Data and Container Specifications
While there are no specific quantitative disposal limits for this compound as a non-hazardous waste, proper containerization is paramount.
| Parameter | Specification | Rationale |
| Waste Container Type | DOT-approved container for non-hazardous pharmaceutical waste | Ensures safe and compliant transport and handling. |
| Container Color Code | Commonly white with a blue lid | Provides clear visual identification for waste segregation. |
| Container Labeling | "Non-Hazardous Pharmaceutical Waste," Contents, Accumulation Start Date | Communicates hazards and contents to handlers and ensures timely disposal. |
| Final Disposal Method | Incineration | Ensures complete destruction of the active pharmaceutical ingredient. |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols involving this compound. For handling and use of this compound in experimental settings, refer to the specific protocols established by your institution's Environmental Health and Safety (EHS) department and the product's Safety Data Sheet (SDS). The SDS for this compound sulfate advises to "vacuum, sweep up, or absorb with inert material and place into a suitable disposal container" and to "consult local regulations for disposal."[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound in a laboratory setting.
References
- 1. 40 CFR § 261.33 - Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 2. deq.mt.gov [deq.mt.gov]
- 3. eCFR :: 40 CFR 261.33 -- Discarded commercial chemical products, off-specification species, container residues, and spill residues thereof. [ecfr.gov]
- 4. epa.gov [epa.gov]
- 5. govinfo.gov [govinfo.gov]
- 6. Hazardous Listed Pharmaceutical Waste: P, U, and D Drugs [ecomedicalwaste.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
